molecular formula C23H18N2O2 B15576322 ER-000444793

ER-000444793

Cat. No.: B15576322
M. Wt: 354.4 g/mol
InChI Key: OIZPRRGJIHYZAY-UHFFFAOYSA-N
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Description

ER-000444793 is a useful research compound. Its molecular formula is C23H18N2O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c26-22-15-19(18-11-5-7-13-21(18)24-22)23(27)25-20-12-6-4-10-17(20)14-16-8-2-1-3-9-16/h1-13,15H,14H2,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZPRRGJIHYZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC(=O)NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ER-000444793: A Technical Guide to a Novel Cyclophilin D-Independent Inhibitor of the Mitochondrial Permeability Transition Pore

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

ER-000444793 is a potent, small molecule inhibitor of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death pathways.[1][2] A key characteristic of this compound is its mechanism of action, which is independent of Cyclophilin D (CypD), a primary target of conventional mPTP inhibitors like Cyclosporin A.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of mitochondrial biology, cell death, and therapeutics for ischemia-reperfusion injury, neurodegenerative diseases, and other pathologies associated with mPTP dysfunction.

Mechanism of Action

This compound directly inhibits the opening of the mitochondrial permeability transition pore. The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened, leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately resulting in cell death.[4]

The inhibitory action of this compound is distinguished by its independence from Cyclophilin D (CypD), a peptidyl-prolyl isomerase that sensitizes the mPTP to opening.[1][3] Unlike Cyclosporin A (CsA), this compound does not inhibit the enzymatic activity of CypD, nor does it displace CsA from its binding site on the protein.[1] This suggests that this compound targets a different component of the mPTP complex or a distinct regulatory site.

Quantitative Data

The inhibitory potency of this compound on the mitochondrial permeability transition pore has been quantified in various in vitro assays.

Assay TypeParameterValue (µM)Source
Ca2+-induced Mitochondrial SwellingIC502.8[2]
Ca2+ Retention CapacityIC501.2
Ca2+-induced Mitochondrial Membrane DepolarizationIC501.9

Signaling Pathways and Experimental Workflows

Mitochondrial Permeability Transition Pore Signaling Pathway

The opening of the mPTP is a complex process regulated by a variety of stimuli and endogenous factors. The following diagram illustrates the key signaling pathways influencing mPTP opening and the proposed site of action for this compound.

mPTP_Signaling_Pathway Ca_overload Ca2+ Overload mPTP mPTP Ca_overload->mPTP Induces ROS Oxidative Stress (ROS) ROS->mPTP Induces Pi Inorganic Phosphate (Pi) Pi->mPTP Induces ADP_ATP ADP / ATP ADP_ATP->mPTP Inhibits Membrane_Depolarization Mitochondrial Depolarization mPTP->Membrane_Depolarization ER_000444793 This compound ER_000444793->mPTP Inhibits CypD Cyclophilin D CypD->mPTP Sensitizes CsA Cyclosporin A CsA->CypD Inhibits Mitochondrial_Swelling Mitochondrial Swelling Membrane_Depolarization->Mitochondrial_Swelling Cell_Death Cell Death Mitochondrial_Swelling->Cell_Death

Figure 1: Simplified signaling pathway of mPTP regulation.
Experimental Workflow for Characterization of this compound

The following diagram outlines the typical experimental workflow used to identify and characterize novel mPTP inhibitors like this compound.

Experimental_Workflow HTS High-Throughput Screen (Mitochondrial Swelling Assay) Hit_Identification Hit Identification (e.g., this compound) HTS->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Mito_Swelling Mitochondrial Swelling (IC50) Dose_Response->Mito_Swelling CRC Calcium Retention Capacity (IC50) Dose_Response->CRC Membrane_Potential Membrane Potential (IC50) Dose_Response->Membrane_Potential CypD_Binding CypD Binding Assay (HTRF) Mechanism_Studies->CypD_Binding CypD_Activity CypD Activity Assay Mechanism_Studies->CypD_Activity

Figure 2: Workflow for identifying and characterizing mPTP inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Mitochondrial Swelling Assay

This assay measures the Ca2+-induced swelling of mitochondria, which is indicative of mPTP opening. Swelling is monitored by the decrease in absorbance at 540 nm.

  • Reagents:

    • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

    • Assay buffer (e.g., 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, 5 mM glutamate, 5 mM malate, pH 7.2)

    • Calcium chloride (CaCl2) solution (e.g., 10 mM)

    • This compound stock solution (in DMSO)

    • Cyclosporin A (positive control)

    • DMSO (vehicle control)

  • Procedure:

    • Isolate mitochondria from a suitable source (e.g., rat liver) by differential centrifugation.

    • Resuspend the mitochondrial pellet in the assay buffer to a final protein concentration of 0.5-1.0 mg/mL.

    • Pre-incubate the mitochondrial suspension with various concentrations of this compound, Cyclosporin A, or DMSO for 5-10 minutes at room temperature.

    • Transfer the mitochondrial suspension to a 96-well plate.

    • Initiate mPTP opening by adding a bolus of CaCl2 (e.g., 100-200 µM final concentration).

    • Immediately measure the absorbance at 540 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a microplate reader.

    • Calculate the rate of swelling or the change in absorbance over time. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Calcium Retention Capacity (CRC) Assay

This assay determines the amount of Ca2+ that mitochondria can sequester before the mPTP opens. It is a more direct measure of mPTP sensitivity.

  • Reagents:

    • Assay buffer (as above, but without EGTA and supplemented with a fluorescent Ca2+ indicator like Calcium Green 5N)

    • Calcium chloride (CaCl2) solution (e.g., 1 mM)

    • This compound stock solution (in DMSO)

    • Cyclosporin A (positive control)

    • DMSO (vehicle control)

  • Procedure:

    • Resuspend isolated mitochondria in the assay buffer containing the Ca2+ indicator.

    • Pre-incubate with this compound, Cyclosporin A, or DMSO.

    • In a fluorometer, sequentially add small pulses of CaCl2 (e.g., 10-20 nmol/mg mitochondrial protein) to the mitochondrial suspension.

    • Monitor the extra-mitochondrial Ca2+ concentration via the fluorescence of the indicator. A sharp and sustained increase in fluorescence indicates mPTP opening and the release of accumulated Ca2+.

    • The total amount of Ca2+ added before the large fluorescence increase is the calcium retention capacity.

    • Calculate the IC50 value by plotting the percentage increase in CRC against the logarithm of the inhibitor concentration.

Mitochondrial Membrane Potential Assay

This assay measures the mitochondrial membrane potential (ΔΨm) using a fluorescent dye like Tetramethylrhodamine, methyl ester (TMRM). A decrease in ΔΨm is a consequence of mPTP opening.

  • Reagents:

    • Assay buffer

    • TMRM stock solution (in DMSO)

    • Calcium chloride (CaCl2) solution

    • This compound stock solution (in DMSO)

    • FCCP (a mitochondrial uncoupler, for positive control)

    • DMSO (vehicle control)

  • Procedure:

    • Load isolated mitochondria with TMRM (e.g., 100-200 nM) in the assay buffer and incubate for 10-15 minutes at 37°C in the dark.

    • Pre-incubate the TMRM-loaded mitochondria with this compound or controls.

    • Induce mPTP opening with CaCl2.

    • Measure the fluorescence of TMRM (Excitation/Emission ~548/573 nm) over time using a fluorometer or fluorescence microscope.

    • A decrease in TMRM fluorescence indicates mitochondrial depolarization.

    • The IC50 value is determined from the dose-dependent inhibition of Ca2+-induced depolarization.

Cyclophilin D Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine if a compound binds to CypD.

  • Reagents:

    • Recombinant human CypD

    • Fluorescently labeled Cyclosporin A (e.g., CsA-red)

    • Anti-tag antibody conjugated to a FRET donor (e.g., anti-His-Europium)

    • This compound

    • Unlabeled Cyclosporin A (positive control)

  • Procedure:

    • Incubate recombinant CypD with the anti-tag antibody.

    • Add the fluorescently labeled CsA. In the absence of a competitor, FRET occurs between the donor and acceptor.

    • Add this compound or unlabeled CsA at various concentrations.

    • If the compound binds to the same site as CsA, it will displace the labeled CsA, leading to a decrease in the HTRF signal.

    • This compound has been shown not to decrease the HTRF signal, indicating it does not bind to the CsA-binding site on CypD.[2]

Conclusion

This compound represents a valuable pharmacological tool for the study of the mitochondrial permeability transition pore. Its unique Cyclophilin D-independent mechanism of action offers a distinct advantage over classical mPTP inhibitors and opens new avenues for therapeutic intervention in a range of diseases where mPTP-mediated cell death is implicated. The data and protocols presented in this guide provide a comprehensive resource for researchers to further investigate the properties and potential applications of this novel mPTP inhibitor.

References

ER-000444793: A Cyclophilin D-Independent Modulator of the Mitochondrial Permeability Transition Pore

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ER-000444793 is a novel, potent, and non-toxic small molecule inhibitor of the mitochondrial permeability transition pore (mPTP).[1][2] A critical distinction in its mechanism of action is its independence from Cyclophilin D (CypD), a well-known regulator of the mPTP.[1][2] This characteristic positions this compound as a significant tool for mitochondrial research and a potential therapeutic candidate for pathologies involving mPTP-mediated cell death, such as ischemia-reperfusion injury. This guide provides a comprehensive overview of the technical data and experimental protocols associated with this compound, intended for researchers, scientists, and professionals in drug development.

Introduction to the Mitochondrial Permeability Transition Pore (mPTP)

The mitochondrial permeability transition (mPT) is a phenomenon characterized by a sudden increase in the permeability of the inner mitochondrial membrane to solutes with a molecular mass of up to 1.5 kDa.[3] This event is mediated by the opening of a mega-channel known as the mitochondrial permeability transition pore (mPTP).[3] Sustained mPTP opening disrupts the mitochondrial membrane potential, leading to mitochondrial swelling, rupture of the outer mitochondrial membrane, and the release of pro-apoptotic factors, ultimately culminating in cell death.[3]

The precise molecular composition of the mPTP is still under investigation, but it is widely accepted that its opening is facilitated by elevated matrix Ca2+ levels and oxidative stress.[3] Cyclophilin D (CypD), a mitochondrial matrix protein, is a key regulator of the mPTP, sensitizing the pore to opening.[4][5] The immunosuppressive drug Cyclosporin A (CsA) inhibits mPTP opening by binding to CypD.[6]

This compound: A Novel mPTP Inhibitor

This compound, with the chemical name N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide, was identified through a high-throughput screen of approximately 50,000 compounds.[2] This screen utilized cryopreserved mitochondria to assess Ca2+-induced mitochondrial swelling.[2]

Mechanism of Action: Cyclophilin D-Independence

A defining feature of this compound is its ability to inhibit mPTP opening through a mechanism that is independent of CypD.[1][2] This was confirmed through experiments showing that this compound does not affect the enzymatic activity of CypD, nor does it displace Cyclosporin A (CsA) from the CypD protein.[2] This contrasts with the action of CsA, the classical mPTP inhibitor. The CypD-independent mechanism of this compound provides a valuable tool to dissect the components and regulation of the mPTP beyond the well-established role of CypD.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds.

Compound Assay Parameter Value Reference
This compoundmPTP Opening InhibitionIC502.8 μM[1]
Cyclosporin A (CsA)CsA/CypD HTRF AssayIC5023 nM[1]
Sanglifehrin A (SfA)CsA/CypD HTRF AssayIC505 nM[1]
This compoundCsA/CypD HTRF AssayEffectNo effect up to 50 μM[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are outlined below.

Isolation of Mitochondria

Functionally intact mitochondria are a prerequisite for studying mPTP. A common method involves the isolation and purification of mitochondria from tissues like mouse liver using extraction and differential centrifugation.[6] For high-throughput screening, a method for cryopreserving large batches of functionally active mitochondria using trehalose (B1683222) as a cryoprotectant has been developed and validated.[2]

High-Throughput Screening for mPTP Inhibitors

The initial identification of this compound was achieved through a high-throughput screen designed to measure Ca2+-induced mitochondrial swelling.[2]

  • Principle: mPTP opening leads to mitochondrial swelling, which can be measured as a decrease in light absorbance at 540 nm.

  • Protocol:

    • Cryopreserved rat liver mitochondria (2 mg protein/mL) are energized with succinate (B1194679) (10 mM) and rotenone (B1679576) (1 μM).

    • Compounds to be screened are added to the mitochondrial suspension.

    • A bolus of CaCl2 (150 μM) is added to induce mPTP opening.

    • Absorbance at 540 nm is measured after a 20-minute incubation period.[2]

    • Inhibition of swelling is calculated relative to a vehicle control (DMSO, 0% inhibition) and a positive control (CsA, 100% inhibition).[2]

Mitochondrial Membrane Potential Assay

This assay assesses the effect of compounds on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and a prerequisite for Ca2+ uptake.

  • Principle: The fluorescent dye Tetramethylrhodamine, methyl ester (TMRM) accumulates in mitochondria in a ΔΨm-dependent manner. Depolarization leads to a decrease in TMRM fluorescence.

  • Protocol:

    • Isolated mitochondria are incubated with TMRM (5 μM) in the presence of succinate (10 mM) and rotenone (1 μM).[2]

    • The test compound (e.g., this compound) is added in a dilution series and incubated for 10 minutes.[2]

    • A CaCl2 bolus (150 μM) is added to induce mPTP-dependent depolarization.[2]

    • TMRM fluorescence is measured after 20 minutes.

    • Results are expressed as a percentage of depolarization, normalized to DMSO (0% inhibition) and CsA (100% inhibition).[2]

Calcium Retention Capacity (CRC) Assay

The CRC assay directly measures the ability of mitochondria to take up and retain Ca2+, providing a quantitative measure of mPTP opening.

  • Principle: The extra-mitochondrial Ca2+ concentration is monitored using a Ca2+-sensitive fluorescent dye. Upon mPTP opening, mitochondria release their accumulated Ca2+, leading to an increase in extra-mitochondrial fluorescence.

  • Protocol:

    • Rat liver mitochondria (1 mg protein/mL) are incubated with a low-affinity Ca2+ indicator dye such as Fluo-4FF (0.35 μM) in the presence of succinate (10 mM) and rotenone (1 μM).[2][6]

    • Pulses of CaCl2 (10 μM) are added sequentially, and the extra-mitochondrial fluorescence is measured.[2]

    • The point at which mitochondria fail to sequester added Ca2+ and release their internal stores indicates mPTP opening.

    • The effect of inhibitors like this compound is assessed by pre-incubating the mitochondria with the compound before the addition of Ca2+ pulses.[2]

Cyclophilin D Binding Assay (HTRF)

This assay determines if a compound directly interacts with CypD.

  • Principle: A homogenous time-resolved fluorescence (HTRF) assay is used to measure the displacement of a fluorescently labeled CsA probe from recombinant human CypD (rhCypD).

  • Protocol:

    • rhCypD protein is incubated with the test compound.

    • A fluorescently labeled CsA derivative is added.

    • The HTRF signal is measured. A decrease in the signal indicates displacement of the labeled CsA from CypD.

    • Known CypD binders like CsA and Sanglifehrin A (SfA) are used as positive controls.[1] this compound showed no displacement of the labeled CsA, indicating it does not bind to the same site as CsA on CypD.[1]

Visualizations

Signaling Pathway

ER_000444793_Mechanism Ca_overload Ca²⁺ Overload mPTP mPTP Complex Ca_overload->mPTP Induces ROS Oxidative Stress ROS->mPTP Induces Pore_Opening Pore Opening mPTP->Pore_Opening Leads to ER_compound This compound ER_compound->mPTP Inhibits (CypD-Independent) CypD Cyclophilin D CypD->mPTP Sensitizes CsA Cyclosporin A CsA->CypD Inhibits Cell_Death Cell Death Pore_Opening->Cell_Death HTS_Workflow start Start: High-Throughput Screen prep Prepare Cryopreserved Mitochondria start->prep add_compounds Add Library Compounds (including this compound) prep->add_compounds induce_swelling Induce mPTP Opening (Ca²⁺ Bolus) add_compounds->induce_swelling measure_absorbance Measure Mitochondrial Swelling (Absorbance at 540nm) induce_swelling->measure_absorbance identify_hits Identify 'Hit' Compounds (>20% Inhibition) measure_absorbance->identify_hits validation Secondary Assays for Hit Validation identify_hits->validation crc_assay Calcium Retention Capacity (CRC) validation->crc_assay mmp_assay Mitochondrial Membrane Potential (ΔΨm) validation->mmp_assay cypd_assay CypD Binding (HTRF) validation->cypd_assay characterization Characterize this compound: Potent, CypD-Independent mPTP Inhibitor crc_assay->characterization mmp_assay->characterization cypd_assay->characterization

References

Investigating Mitochondrial Permeability Transition with ER-000444793: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ER-000444793, a potent and novel inhibitor of the mitochondrial permeability transition pore (mPTP). It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in studies investigating mitochondrial-mediated cell death and related pathologies. This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound, with the chemical name N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide, is a small molecule inhibitor of the mitochondrial permeability transition pore (mPTP)[1]. The opening of the mPTP is a critical event in various forms of cell death, including necrosis and apoptosis, and is implicated in a range of pathologies such as ischemia-reperfusion injury, neurodegenerative diseases, and some cancers[2][3]. Persistent opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors[2][3].

A key feature of this compound is its mechanism of action, which is independent of Cyclophilin D (CypD), a well-known regulator of the mPTP and the target of the classical mPTP inhibitor, Cyclosporin A (CsA)[1][4]. This independence makes this compound a valuable tool for dissecting the molecular components and regulatory mechanisms of the mPTP that are not reliant on CypD.

Quantitative Data Summary

The inhibitory activity of this compound on the mPTP has been quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound in comparison to the standard inhibitor, Cyclosporin A (CsA).

Compound Assay Parameter Value Reference
This compoundCa2+-induced mPTP openingIC502.8 µM[4]
This compoundCsA/CypD HTRF AssayEffect on CsA displacementNo effect up to 50 µM[4]
Cyclosporin A (CsA)CsA/CypD HTRF AssayIC50 for CsA displacement23 nM[4]
Sanglifehrin A (SfA)CsA/CypD HTRF AssayIC50 for CsA displacement5 nM[4]

Table 1: Inhibitory Potency of this compound and Reference Compounds.

Mechanism of Action and Signaling Pathway

This compound acts as a direct inhibitor of the mPTP, preventing its opening in response to high levels of intramitochondrial Ca2+. Unlike CsA, which inhibits the mPTP by binding to CypD and preventing its interaction with other pore components, this compound's mechanism is independent of CypD inhibition[1][4]. This was confirmed by the lack of displacement of a fluorescently labeled CsA probe from recombinant human CypD in the presence of high concentrations of this compound[4]. The precise molecular target of this compound within the mPTP complex remains to be elucidated.

The currently understood signaling pathway leading to mPTP opening and its inhibition by this compound is depicted below.

mPTP_Pathway cluster_stimuli Inducers cluster_mitochondrion Mitochondrion cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_inhibitors Inhibitors cluster_outcomes Downstream Effects Ca_overload Calcium Overload mPTP mPTP Complex Ca_overload->mPTP Induces Oxidative_stress Oxidative Stress Oxidative_stress->mPTP Induces Depolarization ΔΨm Dissipation mPTP->Depolarization Leads to CypD Cyclophilin D CypD->mPTP Promotes Opening ER000444793 This compound ER000444793->mPTP Inhibits CsA Cyclosporin A CsA->CypD Inhibits Swelling Mitochondrial Swelling Depolarization->Swelling Cell_Death Cell Death Swelling->Cell_Death

Caption: Signaling pathway of mPTP induction and inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effect of this compound on the mPTP. These protocols are based on the methods described in the scientific literature[1][5].

Isolation of Mitochondria

A generic protocol for isolating mitochondria from tissues (e.g., rat liver) or cultured cells is provided below. Specific modifications may be required depending on the starting material[5].

Mitochondria_Isolation_Workflow start Start: Tissue/Cell Homogenization homogenization Homogenize in ice-cold isolation buffer start->homogenization centrifuge1 Centrifuge at low speed (e.g., 600 x g) to pellet nuclei and debris homogenization->centrifuge1 supernatant1 Collect supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge supernatant at high speed (e.g., 10,000 x g) to pellet mitochondria supernatant1->centrifuge2 supernatant2 Discard supernatant centrifuge2->supernatant2 wash Resuspend mitochondrial pellet in isolation buffer centrifuge2->wash centrifuge3 Repeat high-speed centrifugation wash->centrifuge3 final_pellet Resuspend final mitochondrial pellet in appropriate assay buffer centrifuge3->final_pellet end End: Isolated Mitochondria final_pellet->end mPTP_Assay_Workflow cluster_assays Assay Readouts start Start: Isolated Mitochondria preparation Prepare mitochondrial suspension in assay buffer with respiratory substrates start->preparation incubation Pre-incubate with this compound or vehicle preparation->incubation induction Induce mPTP opening with CaCl2 incubation->induction swelling Measure Absorbance (Swelling) induction->swelling depolarization Measure Fluorescence (ΔΨm) induction->depolarization crc Measure Fluorescence (Ca2+ Retention) induction->crc analysis Data Analysis: Determine IC50 / % Inhibition swelling->analysis depolarization->analysis crc->analysis end End: Characterization of mPTP Inhibition analysis->end

References

ER-000444793: A Technical Guide to its Effects on Cellular Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-000444793 is a potent, small-molecule inhibitor of the mitochondrial permeability transition pore (mPTP) with a mechanism of action independent of Cyclophilin D (CypD). While extensive research has characterized its role in preventing mitochondrial swelling and calcium-induced membrane depolarization, its direct effects on cellular apoptosis remain an area of active investigation. This technical guide synthesizes the current understanding of the mPTP's role in programmed cell death and provides a framework for evaluating the apoptotic effects of this compound. Detailed experimental protocols for key apoptosis assays are provided to facilitate further research in this area.

Introduction to this compound

This compound, with the chemical name N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide, was identified through a high-throughput screen as a potent inhibitor of the mitochondrial permeability transition pore (mPTP) opening. The mPTP is a multiprotein complex that forms a non-specific channel in the inner mitochondrial membrane. Its sustained opening leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and ultimately, cell death.

Unlike the well-known mPTP inhibitor Cyclosporin A (CsA), this compound's inhibitory action is independent of Cyclophilin D (CypD), a key regulator of the pore. This distinction makes this compound a valuable tool for studying the roles of mPTP in cellular physiology and pathology, particularly in contexts where CypD-dependent mechanisms are not predominant.

The Role of the Mitochondrial Permeability Transition Pore in Apoptosis

The involvement of the mPTP in apoptosis is complex and context-dependent. While sustained opening of the mPTP is strongly associated with necrotic cell death, its role in apoptosis is more nuanced.

  • Initiation of the Intrinsic Apoptotic Pathway: The mitochondria are central to the intrinsic apoptotic pathway. Upon receiving pro-apoptotic signals, the outer mitochondrial membrane becomes permeabilized, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol. This event triggers the activation of caspases, a family of proteases that execute the apoptotic program.

  • mPTP as a Mediator of Apoptosis: Transient opening of the mPTP has been proposed as a mechanism to facilitate the release of pro-apoptotic proteins from the mitochondrial intermembrane space. However, some studies suggest that other mitochondrial channels, such as the Mitochondrial Apoptosis-Induced Channel (MAC), may play a more primary role in this process.

  • Apoptosis vs. Necrosis: The extent and duration of mPTP opening can influence the mode of cell death. Transient opening may favor apoptosis, while prolonged, irreversible opening leads to a catastrophic breakdown of mitochondrial function, resulting in necrosis.

Given that this compound is a potent inhibitor of mPTP opening, it is hypothesized that it may protect cells from certain apoptotic stimuli, particularly those that rely on mPTP-mediated release of pro-apoptotic factors. However, in scenarios where apoptosis proceeds independently of mPTP opening, this compound may have little to no effect.

Quantitative Data

To date, the primary quantitative data available for this compound relates to its direct inhibitory effect on the mPTP. No peer-reviewed studies have been published presenting quantitative data on its effects on cellular apoptosis.

ParameterValueAssay ContextReference
IC50 (mPTP inhibition) 2.8 µMCalcium-induced mPTP opening in isolated mitochondria[1]

Experimental Protocols for Assessing Apoptosis

To investigate the effects of this compound on cellular apoptosis, a multi-assay approach is recommended. The following are detailed protocols for key apoptosis assays that can be adapted for this purpose.

Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine (B164497) (PS) exposure.

Principle: In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to label early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the intact plasma membrane of viable or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Preparation:

    • Seed cells in a 6-well plate at a suitable density and culture overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a known apoptosis inducer (e.g., staurosporine) for a predetermined time. Include vehicle-treated (DMSO) and untreated controls.

  • Cell Harvesting:

    • Carefully collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.

    • Data Analysis:

      • Annexin V (-) / PI (-): Viable cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.

Principle: The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is recognized and cleaved by activated caspase-3 and caspase-7. Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Protocol:

  • Cell Preparation:

    • Seed cells in a white-walled 96-well plate and treat with this compound and/or an apoptosis inducer as described above.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the incorporation of labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP) at the 3'-hydroxyl ends of fragmented DNA.

Protocol:

  • Sample Preparation (for adherent cells):

    • Grow and treat cells on glass coverslips in a multi-well plate.

    • Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.

    • Wash twice with PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction buffer containing TdT and BrdUTP (or fluorescently labeled dUTP) according to the manufacturer's instructions.

    • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.

  • Detection (for BrdUTP):

    • Wash the cells three times with PBS.

    • Incubate with an Alexa Fluor™ 488-labeled anti-BrdU antibody for 30 minutes at room temperature.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with a DNA stain such as DAPI or Hoechst 33342.

    • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope.

    • TUNEL-positive cells will exhibit bright green fluorescence in the nucleus.

Visualizations

Signaling Pathways

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus Stimulus e.g., DNA Damage, Growth Factor Withdrawal Bax_Bak Bax/Bak Activation Stimulus->Bax_Bak mPTP mPTP Opening Stimulus->mPTP CytoC Cytochrome c Release Bax_Bak->CytoC mPTP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase37 Activated Caspase-3/7 Caspase9->Caspase37 DNA_frag DNA Fragmentation Caspase37->DNA_frag Apoptosis Apoptosis Caspase37->Apoptosis ER000444793 This compound ER000444793->mPTP Inhibition

Caption: Intrinsic apoptosis pathway highlighting the role of the mitochondrion and the inhibitory point of this compound.

Experimental Workflow

experimental_workflow cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Cell Seeding & Culture treatment Treatment with this compound and/or Apoptosis Inducer start->treatment harvesting Cell Harvesting treatment->harvesting annexin_pi Annexin V / PI Staining harvesting->annexin_pi caspase Caspase-3/7 Activity harvesting->caspase tunel TUNEL Assay harvesting->tunel flow_cytometry Flow Cytometry annexin_pi->flow_cytometry luminometry Luminometry caspase->luminometry microscopy Fluorescence Microscopy tunel->microscopy

References

ER-000444793: A Technical Guide to its Impact on Mitochondrial Calcium Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ER-000444793, a potent and novel inhibitor of the mitochondrial permeability transition pore (mPTP). The document details the compound's mechanism of action, focusing on its impact on mitochondrial calcium homeostasis. It serves as a comprehensive resource for researchers in cellular biology, mitochondrial physiology, and drug discovery, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows. This compound, identified through high-throughput screening, distinguishes itself by inhibiting mPTP opening in a Cyclophilin D (CypD)-independent manner, presenting a promising avenue for therapeutic intervention in pathologies associated with mitochondrial dysfunction.

Introduction to this compound

This compound, with the chemical name N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide, is a small molecule identified as a potent inhibitor of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial swelling, disruption of the membrane potential, and ultimately, cell death. A key feature of this compound is its mechanism of action, which is independent of Cyclophilin D (CypD), a well-known regulator of the mPTP and the target of the immunosuppressant drug Cyclosporin A.[1][2] This CypD-independent inhibition suggests a novel interaction with the mPTP complex, offering a new tool for studying mitochondrial calcium regulation and a potential therapeutic agent with a distinct profile from existing mPTP inhibitors.

Quantitative Data Summary

The inhibitory effects of this compound on the mitochondrial permeability transition pore have been quantified through various in vitro assays. The data presented below is crucial for understanding the compound's potency and for designing future experiments.

ParameterValueAssaySource
IC50 for mPTP Inhibition 2.8 µMMitochondrial Swelling Assay[2]
Effect on CypD Binding No displacement of labeled-CsA from rhCypD protein up to 50 µMHomogenous Time-Resolved Fluorescence (HTRF) Assay[2]
Inhibition of Ca2+-induced Mitochondrial Swelling Dose-dependentSpectrophotometric Absorbance Assay (540 nm)[1]
Inhibition of Ca2+-induced Membrane Depolarization Dose-dependentTMRM Fluorescence Assay[1]
Enhancement of Ca2+ Retention Capacity Dose-dependentFluo-4FF Fluorescence Assay[1]

Mechanism of Action: Impact on Mitochondrial Calcium Homeostasis

Mitochondria are central to cellular calcium signaling, sequestering and releasing Ca2+ to shape cytosolic calcium dynamics and regulate their own function. However, excessive mitochondrial calcium uptake can trigger the opening of the mPTP, a critical event in some forms of cell death. This compound exerts its primary effect by inhibiting this Ca2+-induced mPTP opening.[1]

By preventing the formation of the pore, this compound helps maintain mitochondrial integrity in the face of high calcium loads. This leads to several key downstream effects on mitochondrial calcium homeostasis:

  • Increased Calcium Retention Capacity: Mitochondria treated with this compound can sequester more calcium before the mPTP opens. This enhances their ability to buffer cytosolic calcium transients without succumbing to permeability transition.[1]

  • Maintenance of Mitochondrial Membrane Potential: The opening of the mPTP dissipates the mitochondrial membrane potential (ΔΨm). By inhibiting the pore, this compound helps to preserve ΔΨm, which is essential for ATP synthesis and other mitochondrial functions.[1]

  • Prevention of Mitochondrial Swelling: A direct consequence of mPTP opening is the influx of water and solutes into the mitochondrial matrix, causing swelling and rupture of the outer mitochondrial membrane. This compound directly blocks this Ca2+-induced swelling.[1]

It is important to note that this compound's mechanism is independent of Cyclophilin D. This has been demonstrated in assays showing that the compound does not inhibit the enzymatic activity of CypD nor does it displace Cyclosporin A from its binding site on CypD.[1][2]

Signaling Pathway Diagram

Mitochondrial_Calcium_Homeostasis Effect of this compound on Mitochondrial Calcium-Induced mPTP Opening cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_imm Inner Mitochondrial Membrane High Cytosolic Ca2+ High Cytosolic Ca2+ MCU Mitochondrial Calcium Uniporter (MCU) High Cytosolic Ca2+->MCU uptake Matrix Ca2+ High Matrix Ca2+ MCU->Matrix Ca2+ mPTP Mitochondrial Permeability Transition Pore (mPTP) Swelling Mitochondrial Swelling & Membrane Depolarization mPTP->Swelling Matrix Ca2+->mPTP triggers opening This compound This compound This compound->mPTP inhibits CypD CypD CypD->mPTP sensitizes Experimental_Workflow Experimental Workflow for Characterizing this compound cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanism of Action Assay cluster_analysis Data Analysis Mito_Isolation Mitochondrial Isolation (e.g., from rat liver) Swelling_Assay Mitochondrial Swelling Assay (Absorbance at 540 nm) Mito_Isolation->Swelling_Assay CRC_Assay Calcium Retention Capacity (Fluo-4FF Fluorescence) Mito_Isolation->CRC_Assay MMP_Assay Mitochondrial Membrane Potential (TMRM Fluorescence) Mito_Isolation->MMP_Assay Compound_Prep Prepare this compound, Controls (DMSO, CsA) Compound_Prep->Swelling_Assay Compound_Prep->CRC_Assay Compound_Prep->MMP_Assay CypD_Assay Cyclophilin D Binding Assay (HTRF) Compound_Prep->CypD_Assay Data_Analysis Calculate IC50, % Inhibition/Depolarization, and Dose-Response Curves Swelling_Assay->Data_Analysis CRC_Assay->Data_Analysis MMP_Assay->Data_Analysis CypD_Assay->Data_Analysis

References

ER-000444793: A Technical Guide to its Specificity as a Cyclophilin D-Independent mPTP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ER-000444793, a potent inhibitor of the mitochondrial permeability transition pore (mPTP). The document focuses on the molecule's specificity, mechanism of action, and the experimental methodologies used for its characterization. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Quantitative Analysis of this compound Activity

The inhibitory capacity of this compound on the mPTP and its interaction with Cyclophilin D (CypD), a key regulator of the pore, have been quantified through various assays. The data clearly demonstrates that this compound is a potent, CypD-independent inhibitor of the mPTP.

Parameter Molecule Value Assay
IC50 This compound2.8 µMCa2+-induced mPTP opening[1][2]
Cyclosporin A (CsA)23 nMCsA/CypD HTRF Assay[1]
Sanglifehrin A (SfA)5 nMCsA/CypD HTRF Assay[1]

Table 1: Inhibitory Potency of this compound and Control Compounds.

Parameter Molecule Concentration Effect Assay
Binding to rhCypD This compoundUp to 50 µMNo displacement of labelled-CsACsA/CypD HTRF Assay[1]
Cyclosporin A (CsA)Dose-dependentDisplacement of labelled-CsACsA/CypD HTRF Assay[1]
Sanglifehrin A (SfA)Dose-dependentDisplacement of labelled-CsACsA/CypD HTRF Assay[1]

Table 2: Specificity of this compound for Cyclophilin D.

Signaling Pathway and Mechanism of Action

This compound inhibits the opening of the mPTP through a mechanism that is independent of Cyclophilin D (CypD)[1]. This is a significant finding, as the classical inhibitor, Cyclosporin A (CsA), acts by binding to CypD. The ability of this compound to inhibit the mPTP without interacting with CypD suggests it targets other components of the pore complex or associated regulatory proteins.

This compound Signaling Pathway for mPTP Inhibition cluster_0 Mitochondrion mPTP Complex mPTP Complex CypD CypD CypD->mPTP Complex Sensitizes Ca2+ Ca2+ Ca2+->mPTP Complex Induces Opening ROS ROS ROS->mPTP Complex Induces Opening This compound This compound This compound->mPTP Complex Inhibits CsA CsA CsA->CypD Inhibits

Mechanism of mPTP inhibition.

Experimental Workflows

The characterization of this compound involved a series of assays to determine its potency and specificity. The general workflow is outlined below.

Experimental Workflow for this compound Characterization Start Start Mitochondria_Isolation Mitochondria Isolation Start->Mitochondria_Isolation HTS High-Throughput Screen (Ca2+-induced swelling) Mitochondria_Isolation->HTS Hit_Identification Hit Identification (this compound) HTS->Hit_Identification Dose_Response Dose-Response Analysis (IC50 determination) Hit_Identification->Dose_Response Membrane_Potential Mitochondrial Membrane Potential Assay (TMRM) Dose_Response->Membrane_Potential CRC Calcium Retention Capacity Assay Dose_Response->CRC CypD_Binding CypD Binding Assay (TR-FRET) Dose_Response->CypD_Binding Conclusion CypD-Independent mPTP Inhibitor Membrane_Potential->Conclusion CRC->Conclusion CypD_Binding->Conclusion

Characterization workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the specificity of this compound for the mPTP.

Ca2+-Induced Mitochondrial Swelling Assay

This assay measures the increase in mitochondrial volume (swelling) that occurs upon mPTP opening, which is detected as a decrease in absorbance at 540 nm.

  • Reagents and Materials:

    • Isolated mitochondria (e.g., from rat liver)

    • Swelling Buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4)

    • Respiratory substrates (e.g., 5 mM succinate (B1194679) and 1 µM rotenone)

    • CaCl2 solution

    • This compound and other test compounds

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 540 nm

  • Protocol:

    • Prepare a mitochondrial suspension in Swelling Buffer at a concentration of 0.5 mg/mL.

    • Add the respiratory substrates to energize the mitochondria.

    • Dispense the mitochondrial suspension into the wells of a 96-well plate.

    • Add this compound or other test compounds at various concentrations and incubate for a specified time (e.g., 5 minutes at 30°C).

    • Initiate mPTP opening by adding a bolus of CaCl2 (e.g., 100 µM final concentration).

    • Immediately begin monitoring the absorbance at 540 nm in a kinetic mode for a set duration (e.g., 15-30 minutes).

    • The rate of decrease in absorbance is proportional to the extent of mitochondrial swelling and mPTP opening.

Mitochondrial Membrane Potential Assay (TMRM)

This assay utilizes the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM), which accumulates in mitochondria in a membrane potential-dependent manner. A decrease in fluorescence indicates mitochondrial depolarization, a consequence of mPTP opening.

  • Reagents and Materials:

    • Isolated mitochondria

    • Assay Buffer (similar to Swelling Buffer)

    • Respiratory substrates

    • TMRM (Tetramethylrhodamine, Methyl Ester)

    • CaCl2 solution

    • This compound and other test compounds

    • Black, clear-bottom 96-well microplate

    • Fluorescence plate reader (Excitation/Emission ~549/575 nm)

  • Protocol:

    • Prepare a mitochondrial suspension in Assay Buffer at 0.5 mg/mL, including respiratory substrates.

    • Add TMRM to a final concentration of 100-200 nM and incubate for 10-15 minutes at 30°C to allow for dye accumulation.

    • Dispense the TMRM-loaded mitochondrial suspension into the wells of the microplate.

    • Add this compound or other test compounds and incubate for 5 minutes.

    • Measure the baseline fluorescence.

    • Add CaCl2 to induce mPTP opening.

    • Monitor the decrease in TMRM fluorescence over time using a fluorescence plate reader.

Calcium Retention Capacity (CRC) Assay

This assay measures the amount of Ca2+ that mitochondria can sequester before the mPTP opens. A higher CRC indicates inhibition of the pore.

  • Reagents and Materials:

    • Isolated mitochondria

    • CRC Buffer (e.g., 250 mM sucrose, 10 mM MOPS, 5 mM succinate, 1 mM Pi, 10 µM EGTA, pH 7.2)

    • Calcium Green-5N (or similar Ca2+-sensitive fluorescent dye)

    • CaCl2 solution (calibrated pulses)

    • This compound and other test compounds

    • 96-well microplate

    • Fluorescence plate reader with injectors (Excitation/Emission for Calcium Green-5N ~506/531 nm)

  • Protocol:

    • Prepare a mitochondrial suspension (0.5 mg/mL) in CRC Buffer containing Calcium Green-5N (e.g., 1 µM).

    • Dispense the suspension into the microplate wells.

    • Add this compound or other test compounds.

    • Using an automated injector, add sequential pulses of a known concentration of CaCl2 (e.g., 10 µM) at regular intervals (e.g., every 60 seconds).

    • Monitor the extra-mitochondrial Ca2+ concentration via the fluorescence of Calcium Green-5N.

    • Mitochondria will take up the Ca2+, causing a decrease in fluorescence after each pulse.

    • mPTP opening is indicated by a large, sustained increase in fluorescence, as the mitochondria release the accumulated Ca2+.

    • The total amount of Ca2+ added before this release is the Calcium Retention Capacity.

Cyclophilin D (CypD) Binding Assay (TR-FRET)

This competitive binding assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to determine if a test compound can displace a known fluorescently-labeled ligand from CypD.

  • Reagents and Materials:

    • Recombinant human Cyclophilin D (rhCypD)

    • Fluorescently-labeled Cyclosporin A (e.g., Bodipy-FL-CsA) as the tracer

    • Terbium-conjugated anti-His antibody (if rhCypD is His-tagged)

    • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20, pH 7.5)

    • This compound and unlabeled CsA (as a positive control)

    • Low-volume 384-well microplate

    • TR-FRET-capable plate reader

  • Protocol:

    • Prepare solutions of rhCypD, Terbium-antibody, and Bodipy-FL-CsA in Assay Buffer.

    • In the microplate, add this compound or unlabeled CsA at various concentrations.

    • Add the rhCypD and Terbium-antibody mixture to the wells and incubate briefly.

    • Add the Bodipy-FL-CsA tracer to all wells.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light.

    • Measure the TR-FRET signal. Excitation of the Terbium donor will result in FRET to the Bodipy-FL-CsA acceptor when they are in close proximity (i.e., when the tracer is bound to CypD).

    • Displacement of the tracer by a competing compound (like unlabeled CsA) will result in a decrease in the FRET signal. A lack of change in the FRET signal in the presence of this compound indicates it does not bind to the CsA-binding site on CypD[1].

References

ER-000444793: A Cyclophilin D-Independent Inhibitor of the Mitochondrial Permeability Transition Pore

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Review for Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of ER-000444793, a novel small molecule inhibitor of the mitochondrial permeability transition pore (mPTP). The content herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting mitochondrial dysfunction.

**Executive Summary

This compound is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death.[1][2] A key feature of this molecule is its mechanism of action, which is independent of Cyclophilin D (CypD), a primary target of the well-known mPTP inhibitor, Cyclosporin A (CsA).[1][3] This distinction presents this compound as a valuable tool for elucidating the complex biology of the mPTP and as a potential lead compound for the development of novel therapeutics targeting a range of pathologies associated with mitochondrial dysfunction, including neurodegenerative diseases.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound in preclinical studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueSpecies/SystemAssay TypeReference
IC50 (mPTP Inhibition) 2.8 μMRat Liver MitochondriaCa2+-induced swelling[1]
IC50 (Initial HTS Confirmation) 12.9 µMNot SpecifiedNot Specified[3]

Table 2: Cyclophilin D (CypD) Binding Affinity

ParameterValueSpecies/SystemAssay TypeReference
IC50 (CsA Displacement) > 50 μMRecombinant human CypDHomogenous Time-Resolved Fluorescence (HTRF)[1]

Experimental Protocols

A detailed description of the key experimental methodologies used in the characterization of this compound is provided below.

1. High-Throughput Screening (HTS) for mPTP Inhibitors

  • Objective: To identify novel inhibitors of the mPTP from a large compound library.

  • Methodology: A high-throughput screen was performed on a library of 50,000 compounds using cryopreserved mitochondria.[3] The assay measured Ca2+-induced mitochondrial swelling.[3] Compounds that exhibited greater than 20% inhibition of swelling were considered "hits".[3]

  • Outcome: this compound was identified as a hit from this screen.[3]

2. Ca2+-Induced Mitochondrial Swelling Assay

  • Objective: To confirm the inhibitory effect of this compound on mPTP opening.

  • Methodology: Mitochondria were incubated with the test compound (this compound or CsA) before the addition of a CaCl2 bolus to induce mPTP opening.[3] The resulting mitochondrial swelling was measured over time.[3] Results were normalized to a DMSO control (0% inhibition) and a saturating concentration of CsA (100% inhibition).[3]

3. Ca2+ Retention Capacity Assay

  • Objective: To further evaluate the inhibitory effect of this compound on the mPTP.

  • Methodology: Isolated rat liver mitochondria were incubated with the fluorescent Ca2+ indicator Fluo-4FF.[3] Sequential pulses of CaCl2 were added, and the extra-mitochondrial fluorescence was measured.[3] The ability of the mitochondria to take up and retain Ca2+ in the presence of the test compound was assessed.[3]

4. Mitochondrial Membrane Depolarization Assay

  • Objective: To assess the effect of this compound on Ca2+-induced mitochondrial membrane depolarization.

  • Methodology: Mitochondria were incubated with the membrane potential-sensitive dye TMRM.[3] Following the addition of a CaCl2 bolus, the change in TMRM fluorescence was measured to determine the extent of membrane depolarization.[3]

5. Cyclophilin D Binding Assay (HTRF)

  • Objective: To determine if this compound interacts with CypD.

  • Methodology: A homogenous time-resolved fluorescence (HTRF) assay was used to assess the displacement of a fluorescently labeled CsA probe from recombinant human CypD protein by the test compound.[1] A decrease in the HTRF signal indicates displacement of the probe.[1]

Visualizations: Signaling Pathways and Workflows

Diagram 1: Proposed Mechanism of Action of this compound

ER-000444793_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_imm Inner Mitochondrial Membrane mPTP mPTP Pore_Opening mPTP Opening (Cell Death) mPTP->Pore_Opening Leads to CypD CypD CypD->mPTP Promotes Matrix Matrix Ca_stress Ca2+ Overload / Oxidative Stress Ca_stress->mPTP Induces CsA Cyclosporin A (CsA) CsA->CypD Inhibits ER This compound ER->mPTP Inhibits

Caption: this compound directly inhibits the mPTP, independent of CypD.

Diagram 2: Experimental Workflow for Characterization

ER-000444793_Experimental_Workflow HTS High-Throughput Screen (50,000 Compounds) Hit_ID Hit Identification (this compound) HTS->Hit_ID Mito_Swelling Ca2+-induced Mitochondrial Swelling Assay Hit_ID->Mito_Swelling Mem_Depolarization Mitochondrial Membrane Depolarization Assay Hit_ID->Mem_Depolarization Ca_Retention Ca2+ Retention Capacity Assay Hit_ID->Ca_Retention Validation Inhibitor Validation Mito_Swelling->Validation Mem_Depolarization->Validation Ca_Retention->Validation CypD_Binding CypD Binding Assay (HTRF) Mechanism Mechanism of Action (CypD-Independent) CypD_Binding->Mechanism Validation->CypD_Binding mPTP_Inhibitor_Logic mPTP_Complex mPTP Complex CypD Cyclophilin D (CypD) mPTP_Complex->CypD Regulates Other_Components Other Putative Components (e.g., ATP Synthase, ANT) mPTP_Complex->Other_Components Comprises Inhibitors mPTP Inhibitors CypD_Dependent CypD-Dependent (e.g., Cyclosporin A) Inhibitors->CypD_Dependent CypD_Independent CypD-Independent (this compound) Inhibitors->CypD_Independent CypD_Dependent->CypD Targets CypD_Independent->mPTP_Complex Targets

References

Methodological & Application

Application Notes and Protocols for ER-000444793 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-000444793 is a potent small molecule inhibitor of the mitochondrial permeability transition pore (mPTP) opening.[1][2] A key feature of this compound is its mechanism of action, which is independent of cyclophilin D (CypD), a well-known regulator of the mPTP.[1][3] This makes this compound a valuable tool for studying the nuanced regulation of mitochondrial permeability transition and for developing therapeutics targeting mPTP-mediated cell death pathways. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to assess its inhibitory effect on the mPTP.

Data Presentation

Quantitative data for this compound is summarized in the table below, providing key values for experimental design.

ParameterValueSpecies/SystemAssay TypeReference
IC50 2.8 µM-mPTP Opening[1][2]
IC50 1.2 µMRatCalcium Retention Capacity[3]
IC50 2.0 µMHumanCalcium Retention Capacity[3]
No Effect Concentration up to 50 µM-CsA displacement from rhCypD[1]

Signaling Pathway

The mitochondrial permeability transition pore is a non-specific channel in the inner mitochondrial membrane. Its opening leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately resulting in cell death. The exact molecular composition of the mPTP is still under investigation, but it is known to be regulated by various factors, including matrix Ca2+, reactive oxygen species (ROS), and the mitochondrial membrane potential.[4] Cyclophilin D is a key regulator that sensitizes the pore to opening. This compound inhibits mPTP opening through a mechanism that does not involve the inhibition of CypD.[1][3]

mPTP_signaling cluster_inducers Inducers cluster_mPTP Mitochondrial Permeability Transition Pore (mPTP) cluster_regulators Regulators cluster_consequences Consequences of mPTP Opening Ca_overload Ca2+ Overload mPTP mPTP Complex Ca_overload->mPTP Induces ROS Oxidative Stress ROS->mPTP Induces MMP_loss ΔΨm Collapse mPTP->MMP_loss Leads to CypD Cyclophilin D CypD->mPTP Sensitizes ER000444793 This compound ER000444793->mPTP Inhibits Swelling Mitochondrial Swelling MMP_loss->Swelling Cell_death Cell Death Swelling->Cell_death

Signaling pathway of mPTP induction and inhibition by this compound.

Experimental Protocols

Herein are detailed protocols for cell-based assays to evaluate the efficacy of this compound.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay using Calcein-AM and Cobalt Chloride

This assay directly visualizes the opening of the mPTP. Calcein-AM is a cell-permeant dye that becomes fluorescent (Calcein) upon hydrolysis by esterases in the cytosol and mitochondria. Cobalt chloride (CoCl₂) quenches the fluorescence of cytosolic calcein (B42510) but cannot cross the inner mitochondrial membrane. Therefore, in healthy cells, only the mitochondrial calcein fluoresces. Upon mPTP opening, CoCl₂ enters the mitochondria and quenches the fluorescence.

Materials:

  • Cells of interest (e.g., HeLa, SH-SY5Y)

  • This compound

  • Calcein-AM (1 mM stock in DMSO)

  • Cobalt Chloride (CoCl₂, 80 mM stock in water)

  • Ionomycin (optional positive control, 1 mM stock in DMSO)

  • Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope or plate reader (Excitation/Emission ~488/515 nm)

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Incubate for the desired time (e.g., 1-24 hours). Include a vehicle control (DMSO).

  • Dye Loading:

    • Prepare a loading solution containing 1 µM Calcein-AM and 1 mM CoCl₂ in HBSS.

    • For a positive control for mPTP opening, prepare a loading solution with an additional 1 µM Ionomycin.

    • Wash the cells once with HBSS.

    • Add 100 µL of the loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Imaging/Reading:

    • Fluorescence Microscopy: Wash the cells twice with HBSS and add fresh HBSS. Image the cells immediately.

    • Plate Reader: Read the fluorescence intensity directly without washing.

  • Data Analysis: Quantify the fluorescence intensity in each well. A higher fluorescence intensity in this compound-treated wells compared to the vehicle control (under inducing conditions) indicates inhibition of mPTP opening.

Mitochondrial Membrane Potential (ΔΨm) Assay using TMRM

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with an intact membrane potential. A decrease in fluorescence indicates mitochondrial depolarization, which is a consequence of mPTP opening.

Materials:

  • Cells of interest

  • This compound

  • TMRM (1 mM stock in DMSO)

  • FCCP (optional positive control for depolarization, 10 mM stock in DMSO)

  • Cell culture medium (serum-free for staining)

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope or plate reader (Excitation/Emission ~548/573 nm)

Protocol:

  • Cell Plating and Treatment: Follow steps 1 and 2 from the mPTP Opening Assay protocol.

  • TMRM Staining:

    • Prepare a TMRM working solution of 20-200 nM in serum-free medium.[2] The optimal concentration should be determined empirically for the specific cell type.

    • Wash the cells once with pre-warmed PBS.

    • Add the TMRM working solution to the cells.

  • Incubation: Incubate for 20-30 minutes at 37°C, protected from light.

  • Positive Control (Optional): For a positive control for depolarization, add FCCP to a final concentration of 5-10 µM during the last 5-10 minutes of the TMRM incubation.[2]

  • Imaging/Reading:

    • Fluorescence Microscopy: Wash the cells twice with pre-warmed PBS and add fresh imaging buffer or medium. Image immediately.

    • Plate Reader: Read the fluorescence intensity.

  • Data Analysis: A higher TMRM fluorescence in this compound-treated cells compared to the vehicle control (under inducing conditions) indicates the preservation of mitochondrial membrane potential.

Cell Viability Assay using Alamar Blue (Resazurin)

This assay measures the reducing power of living cells to assess cell viability. Resazurin (blue and non-fluorescent) is reduced to the highly fluorescent resorufin (B1680543) (pink) by metabolically active cells. Inhibition of mPTP-mediated cell death by this compound will result in higher cell viability.

Materials:

  • Jurkat cells (or other cell lines)

  • This compound

  • Alamar Blue reagent

  • RPMI-1640 medium with supplements

  • 96-well plates (black for fluorescence)

  • Fluorescence plate reader (Excitation/Emission ~560/590 nm)

Protocol:

  • Cell Plating: Seed Jurkat cells at a density of 1 x 10⁴ cells/well in a 96-well plate.[5]

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cell death if applicable. Incubate for the desired treatment period (e.g., 24-72 hours).

  • Alamar Blue Addition: Add Alamar Blue reagent to each well at 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).[5][6]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[6][7] The optimal incubation time may vary depending on the cell type and density.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~560 nm and an emission of ~590 nm.[5]

  • Data Analysis: Higher fluorescence values in the this compound-treated wells indicate greater cell viability.

Experimental Workflow

The following diagram outlines a general workflow for screening and characterizing the effect of this compound in cell-based assays.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, Jurkat) cell_plating 3. Plate Cells cell_culture->cell_plating compound_prep 2. Prepare this compound (Serial Dilutions) treatment 4. Treat Cells with this compound and/or mPTP inducer compound_prep->treatment cell_plating->treatment mptp_assay 5a. mPTP Opening Assay (Calcein-AM/CoCl2) treatment->mptp_assay mmp_assay 5b. ΔΨm Assay (TMRM) treatment->mmp_assay viability_assay 5c. Cell Viability Assay (Alamar Blue) treatment->viability_assay data_acquisition 6. Data Acquisition (Fluorescence Reading) mptp_assay->data_acquisition mmp_assay->data_acquisition viability_assay->data_acquisition data_analysis 7. Data Analysis (IC50 Calculation, etc.) data_acquisition->data_analysis conclusion 8. Conclusion data_analysis->conclusion

General experimental workflow for using this compound.

References

Application Notes and Protocols for ER-000444793 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-000444793, chemically identified as N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide, is a potent and specific inhibitor of the mitochondrial permeability transition pore (mPTP).[1][2][3] A critical feature of this compound is that its mechanism of action is independent of Cyclophilin D (CypD), a known regulator of the mPTP.[1][3][4] This makes it a valuable tool for studying the roles of the mPTP in cellular processes and disease models, particularly for dissecting CypD-dependent versus independent pathways. These application notes provide detailed information on the effective concentrations of this compound for in vitro studies and protocols for relevant assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in in vitro settings. Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

ParameterValueAssay SystemNotesReference
IC50 (mPTP Inhibition) 2.8 µMCell-free mitochondrial swelling assayThis is the half-maximal inhibitory concentration for direct inhibition of the mitochondrial permeability transition pore.[1][2]
IC50 (Mitochondrial Ca2+ Tolerance) 1.2 µMIsolated rat liver mitochondriaThis value reflects the concentration at which this compound improves the capacity of mitochondria to tolerate calcium before undergoing permeability transition.[3]
CypD Binding No effect up to 50 µMHomogenous Time-Resolved Fluorescence (HTRF) assayThis demonstrates the specificity of this compound, as it does not displace labeled Cyclosporin A (CsA) from recombinant human Cyclophilin D, indicating a lack of direct binding and functional inhibition of CypD.[1]

Signaling Pathway

This compound acts by directly inhibiting the mitochondrial permeability transition pore (mPTP), a key event in some forms of regulated cell death. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and the release of mitochondrial contents, ultimately triggering cell death. By inhibiting the mPTP, this compound can protect cells from these downstream events.

ER_000444793_Signaling_Pathway This compound Signaling Pathway cluster_stress Cellular Stress cluster_downstream Downstream Effects Ca_overload Calcium Overload mPTP Mitochondrial Permeability Transition Pore (mPTP) Ca_overload->mPTP Induces Oxidative_stress Oxidative Stress Oxidative_stress->mPTP Induces MMP_dissipation ΔΨm Dissipation mPTP->MMP_dissipation Leads to OxPhos_uncoupling OxPhos Uncoupling mPTP->OxPhos_uncoupling Leads to Mito_swelling Mitochondrial Swelling mPTP->Mito_swelling Leads to ER_000444793 This compound ER_000444793->mPTP Inhibits Cell_death Cell Death MMP_dissipation->Cell_death OxPhos_uncoupling->Cell_death Mito_swelling->Cell_death Mitochondrial_Swelling_Assay_Workflow Mitochondrial Swelling Assay Workflow start Start isolate_mito Isolate Mitochondria start->isolate_mito prepare_suspension Prepare Mitochondrial Suspension isolate_mito->prepare_suspension add_compound Add this compound (or vehicle) prepare_suspension->add_compound incubate Incubate add_compound->incubate induce_mptp Induce mPTP Opening (add CaCl₂) incubate->induce_mptp measure_absorbance Measure Absorbance (540 nm) over time induce_mptp->measure_absorbance analyze_data Analyze Data (Calculate IC₅₀) measure_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for ER-000444793 Mitochondrial Swelling Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ER-000444793 is a potent, small-molecule inhibitor of the mitochondrial permeability transition pore (mPTP) opening, with an IC50 of 2.8 μM.[1][2] Its mechanism of action is independent of Cyclophilin D (CypD), a common target for other mPTP inhibitors like Cyclosporin A (CsA).[1][3][4][5] The opening of the mPTP is a critical event in cellular demise, leading to mitochondrial swelling, disruption of the inner mitochondrial membrane, and the release of pro-apoptotic factors.[6][7] Therefore, inhibitors of mPTP opening, such as this compound, are valuable research tools for studying mitochondrial dysfunction and potential therapeutic agents for diseases associated with mitochondrial damage.[6]

This document provides a detailed protocol for a mitochondrial swelling assay to evaluate the inhibitory effect of this compound on calcium-induced mPTP opening.

Principle of the Assay

The mitochondrial swelling assay is a spectrophotometric method used to assess the opening of the mPTP. Isolated mitochondria are suspended in a buffer, and swelling is induced by the addition of a high concentration of calcium chloride (CaCl2). The opening of the mPTP allows for the influx of solutes and water into the mitochondrial matrix, leading to an increase in mitochondrial volume, or swelling. This swelling causes a decrease in the light scattering of the mitochondrial suspension, which can be measured as a decrease in absorbance at 540 nm over time.[2][8] The inhibitory potential of this compound is determined by its ability to prevent or delay this calcium-induced decrease in absorbance.

Experimental Protocol

Materials and Reagents
  • Isolated mitochondria (e.g., from rat liver or cultured cells)

  • This compound (dissolved in DMSO)

  • Cyclosporin A (CsA) (positive control, dissolved in DMSO)

  • DMSO (vehicle control)

  • Mitochondrial Swelling Buffer:

    • 125 mM KCl

    • 20 mM HEPES

    • 2 mM K2HPO4

    • 1 mM MgCl2

    • 5 mM Glutamate

    • 5 mM Malate

    • pH 7.2

  • Calcium Chloride (CaCl2) stock solution (e.g., 20 mM)

  • 96-well microplate, clear

  • Microplate reader capable of measuring absorbance at 540 nm and maintaining a constant temperature (e.g., 37°C)

Procedure
  • Preparation of Reagents:

    • Prepare the Mitochondrial Swelling Buffer and keep it on ice.

    • Prepare stock solutions of this compound and CsA in DMSO. A typical stock concentration might be 10 mM. From this, create a dilution series to test a range of final concentrations (e.g., 0.1, 1, 2.8, 10, 50 μM).

    • Prepare the CaCl2 stock solution.

  • Mitochondrial Preparation:

    • Isolate mitochondria from the desired source using standard differential centrifugation protocols. The final mitochondrial pellet should be resuspended in a suitable buffer (e.g., a buffer containing mannitol (B672) and sucrose) and the protein concentration determined using a standard method like the BCA assay.

    • For the assay, dilute the isolated mitochondria in the Mitochondrial Swelling Buffer to a final concentration of approximately 0.4-0.5 mg/mL.[2]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Mitochondrial suspension (e.g., 180 μL).

      • Test compound (this compound at various concentrations), positive control (CsA, e.g., 5 μM), or vehicle control (DMSO). Add a small volume (e.g., 2 μL) of the respective solution and mix gently.

    • Incubate the plate at 37°C for 5-10 minutes to allow the compounds to interact with the mitochondria.

  • Induction of Mitochondrial Swelling:

    • Set the microplate reader to measure absorbance at 540 nm at regular intervals (e.g., every 30 seconds) for a total duration of 10-20 minutes.

    • Initiate the reading. After a baseline reading is established (e.g., after 1-2 minutes), add a bolus of CaCl2 solution to each well to induce swelling. The final concentration of CaCl2 should be optimized, but a starting point could be 100-200 μM.[2]

  • Data Collection:

    • Continue to record the absorbance at 540 nm for the remainder of the set time.

Data Presentation

The quantitative data from the mitochondrial swelling assay can be summarized in the following tables:

Table 1: Raw Absorbance Data at 540 nm

Time (min)Vehicle Control (DMSO)This compound (0.1 µM)This compound (1 µM)This compound (2.8 µM)This compound (10 µM)This compound (50 µM)Positive Control (CsA, 5 µM)
0A0,DMSOA0,C1A0,C2A0,C3A0,C4A0,C5A0,CsA
0.5.....................
1.0.....................
........................
10.0A10,DMSOA10,C1A10,C2A10,C3A10,C4A10,C5A10,CsA

At,condition represents the absorbance at time 't' for the specified condition.

Table 2: Analysis of Mitochondrial Swelling Inhibition

CompoundConcentration (µM)ΔA540 (Initial - Final)% Inhibition
Vehicle Control-ΔADMSO0%
This compound0.1ΔAC1%IC1
This compound1ΔAC2%IC2
This compound2.8ΔAC3%IC3
This compound10ΔAC4%IC4
This compound50ΔAC5%IC5
Positive Control (CsA)5ΔACsA%ICsA
  • ΔA540 is calculated as the initial absorbance (before CaCl2 addition) minus the final absorbance.

  • % Inhibition is calculated relative to the vehicle and positive controls. A common formula is: % Inhibition = [(ΔADMSO - ΔACompound) / (ΔADMSO - ΔACsA)] * 100

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the mitochondrial swelling assay and the signaling pathway of mPTP opening.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mito_Isolation Isolate Mitochondria Plate_Setup Plate Setup: - Mitochondrial Suspension - Add Compounds/Controls Mito_Isolation->Plate_Setup Reagent_Prep Prepare Reagents (Buffer, this compound, Controls) Reagent_Prep->Plate_Setup Incubation Incubate (37°C, 5-10 min) Plate_Setup->Incubation Induction Induce Swelling (add CaCl2) Incubation->Induction Measurement Measure Absorbance (540 nm) Induction->Measurement Data_Collection Collect Absorbance Data Measurement->Data_Collection Calc Calculate ΔA540 and % Inhibition Data_Collection->Calc Results Generate Tables and Curves Calc->Results

Caption: Experimental workflow for the mitochondrial swelling assay.

G cluster_pathway mPTP Opening Pathway Ca_overload High [Ca2+] mPTP mPTP Ca_overload->mPTP Induces Opening Swelling Mitochondrial Swelling (↓ Absorbance at 540 nm) mPTP->Swelling Leads to ER000444793 This compound ER000444793->mPTP Inhibits

Caption: Simplified signaling pathway of calcium-induced mPTP opening.

References

Application Notes and Protocols for Calcium Retention Capacity Assay Using ER-000444793

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The mitochondrial permeability transition pore (mPTP) is a non-specific channel that, under pathological conditions, can open in the inner mitochondrial membrane, leading to mitochondrial dysfunction and cell death.[1][2] One key inducer of mPTP opening is a high concentration of calcium ions (Ca²⁺) in the mitochondrial matrix.[3][4] The Calcium Retention Capacity (CRC) assay is a widely used method to assess the susceptibility of mitochondria to Ca²⁺-induced mPTP opening.[3][5][6] This assay quantifies the amount of Ca²⁺ that mitochondria can sequester before the mPTP opens.

ER-000444793 is a potent, small-molecule inhibitor of the mPTP.[7][8][9] Notably, its mechanism of action is independent of Cyclophilin D (CypD), a well-known regulator of the mPTP.[7][8][10] This makes this compound a valuable tool for studying the role of the mPTP in various disease models and for the development of novel therapeutics targeting mitochondrial dysfunction. These application notes provide a detailed protocol for utilizing this compound in a CRC assay to evaluate its inhibitory effect on mPTP opening.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

CompoundTargetIC₅₀Assay ConditionReference
This compoundmPTP Opening2.8 µMCa²⁺-induced mPTP opening in isolated mitochondria[7][9]
Cyclosporin A (Positive Control)mPTP Opening (CypD-dependent)72 nMCa²⁺-induced mPTP opening in isolated mitochondria[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Ca²⁺-induced mPTP opening and the inhibitory effect of this compound, as well as the experimental workflow for the CRC assay.

G cluster_0 Mitochondrial Response to Calcium Overload cluster_1 Inhibition by this compound Ca_overload High Cytosolic Ca²⁺ MCU Mitochondrial Calcium Uniporter (MCU) Ca_overload->MCU uptake Matrix_Ca Increased Matrix Ca²⁺ MCU->Matrix_Ca mPTP mPTP Opening Matrix_Ca->mPTP triggers mPTP_inhibited mPTP Remains Closed Matrix_Ca->mPTP_inhibited fails to trigger Dysfunction Mitochondrial Dysfunction (ΔΨm collapse, Swelling, Cell Death) mPTP->Dysfunction ER This compound ER->mPTP CypD Cyclophilin D

Caption: Signaling pathway of Ca²⁺-induced mPTP opening and its inhibition by this compound.

G start Start prep_mito Isolate Mitochondria (or permeabilize cells) start->prep_mito prep_assay Prepare Assay Buffer with Calcium Green-5N prep_mito->prep_assay add_mito Add Mitochondria to Microplate Wells prep_assay->add_mito add_compound Add this compound or Vehicle (DMSO) add_mito->add_compound incubate Incubate Briefly add_compound->incubate start_reading Start Fluorescence Reading (Kinetic Mode) incubate->start_reading add_ca Add Sequential Pulses of CaCl₂ start_reading->add_ca monitor Monitor Extra-mitochondrial Ca²⁺ Fluorescence add_ca->monitor Repeatedly mptp_opening Observe Sudden, Sustained Increase in Fluorescence (mPTP opening) monitor->mptp_opening calculate Calculate Calcium Retention Capacity mptp_opening->calculate end End calculate->end

References

Application Notes and Protocols for Studying Mitochondrial Membrane Potential with ER-000444793

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ER-000444793 is a potent and specific inhibitor of the mitochondrial permeability transition pore (mPTP) with an IC50 of 2.8 μM.[1][2] It functions independently of cyclophilin D (CypD), a key regulator of the mPTP, offering a valuable tool for investigating the pore's role in various cellular processes.[1][3][4] While this compound is not a fluorescent dye for directly measuring mitochondrial membrane potential (ΔΨm), it is a critical tool for studying how the mPTP affects ΔΨm.

Persistent opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, a crucial event in some forms of cell death.[3][5][6] Therefore, this compound can be used in conjunction with fluorescent ΔΨm-sensitive dyes (e.g., TMRM, TMRE, or JC-1) to investigate the role of mPTP-mediated depolarization in experimental models. These application notes provide protocols for utilizing this compound to study its effects on mitochondrial membrane potential.

Mechanism of Action

This compound inhibits the opening of the mPTP induced by stimuli such as high calcium (Ca²⁺) concentrations.[1][3] Unlike the well-known mPTP inhibitor Cyclosporin A (CsA), this compound's inhibitory action does not involve binding to or inhibiting the peptidyl-prolyl isomerase activity of CypD.[1][3] This makes this compound a specific tool to study the CypD-independent mechanisms of mPTP regulation and its impact on mitochondrial membrane potential.

Data Presentation

ParameterValueReference
Compound Name This compound[3]
Chemical Name N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide[3]
Target Mitochondrial Permeability Transition Pore (mPTP)[1][2]
IC50 for mPTP inhibition 2.8 μM[1][2]
Mechanism Cyclophilin D (CypD)-independent[1][3]
Solubility DMSO: 71 mg/mL (200.33 mM)[2]

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Ca²⁺-Induced Mitochondrial Depolarization in Isolated Mitochondria

This protocol details how to measure changes in mitochondrial membrane potential in isolated mitochondria using the fluorescent dye TMRM (Tetramethylrhodamine, methyl ester) to assess the inhibitory effect of this compound on Ca²⁺-induced mPTP opening.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • This compound

  • TMRM (Tetramethylrhodamine, methyl ester)

  • Respiration buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 2 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, pH 7.2)

  • Mitochondrial substrates (e.g., 10 mM succinate (B1194679) and 1 μM rotenone)

  • Calcium chloride (CaCl₂) solution

  • DMSO (for dissolving this compound)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of TMRM in DMSO. The final working concentration is typically in the nanomolar to low micromolar range.

    • Prepare a stock solution of CaCl₂.

  • Experimental Setup:

    • Add respiration buffer to the wells of a 96-well plate.

    • Add isolated mitochondria to each well (e.g., 0.5-1 mg protein/mL).

    • Add the mitochondrial substrates (succinate and rotenone) to energize the mitochondria.

    • Add TMRM to each well and allow it to equilibrate and accumulate in the energized mitochondria. This is observed as quenching of the TMRM fluorescence signal.

  • Compound Incubation:

    • Add this compound at various concentrations to the designated wells. For control wells, add an equivalent volume of DMSO.

    • Incubate for 10 minutes at room temperature.

  • Induction of mPTP Opening:

    • Induce mPTP opening by adding a bolus of CaCl₂ (e.g., 150 μM) to the wells.[3]

    • Immediately begin monitoring the fluorescence of TMRM using a plate reader (e.g., Ex/Em ~548/573 nm).

  • Data Analysis:

    • Opening of the mPTP will cause depolarization of the mitochondrial membrane, leading to the release of TMRM and an increase in fluorescence.

    • The rate of fluorescence increase is proportional to the rate of depolarization.

    • Calculate the percentage of depolarization inhibition by this compound relative to the DMSO control.[3]

Protocol 2: Live-Cell Imaging of Mitochondrial Membrane Potential

This protocol describes how to use live-cell imaging to visualize the protective effect of this compound on mitochondrial membrane potential in cultured cells subjected to an mPTP-inducing stressor.

Materials:

  • Adherent cells cultured on glass-bottom dishes or chamber slides

  • This compound

  • TMRM or another suitable mitochondrial membrane potential dye

  • An mPTP-inducing agent (e.g., ionomycin (B1663694) in the presence of extracellular Ca²⁺, or a chemical inducer of oxidative stress)

  • Cell culture medium

  • Confocal or fluorescence microscope equipped with live-cell imaging capabilities (environmental chamber to maintain 37°C and 5% CO₂)

Procedure:

  • Cell Preparation:

    • Plate cells and allow them to adhere and grow to a suitable confluency.

  • Dye Loading and Compound Treatment:

    • Wash the cells with pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution).

    • Load the cells with TMRM (at a low, non-quenching concentration) in imaging buffer for 20-30 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Add fresh imaging buffer containing different concentrations of this compound or DMSO (vehicle control) and incubate for a desired period (e.g., 30-60 minutes).

  • Live-Cell Imaging:

    • Mount the dish/slide on the microscope stage within the environmental chamber.

    • Acquire baseline images of TMRM fluorescence in the mitochondria.

  • Induction of Mitochondrial Depolarization:

    • Add the mPTP-inducing agent to the cells while continuously acquiring images.

    • Monitor the changes in TMRM fluorescence over time. A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • Data Analysis:

    • Quantify the fluorescence intensity of TMRM in the mitochondria of individual cells over time.

    • Compare the rate and extent of depolarization in cells treated with this compound versus control cells.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis reagents Prepare Reagents (this compound, TMRM, Buffers) load Load Cells with TMRM reagents->load cells Culture and Plate Cells cells->load treat Treat with this compound or Vehicle (DMSO) load->treat image_base Acquire Baseline Images treat->image_base induce Induce mPTP Opening (e.g., with Ca2+ ionophore) image_base->induce image_time Time-Lapse Imaging induce->image_time quantify Quantify Mitochondrial Fluorescence Intensity image_time->quantify compare Compare Depolarization Rates (this compound vs. Control) quantify->compare

Caption: Experimental workflow for assessing the effect of this compound on mitochondrial membrane potential in live cells.

G Ca_overload Mitochondrial Ca2+ Overload & Oxidative Stress mPTP mPTP Opening Ca_overload->mPTP Induces Depolarization Dissipation of Mitochondrial Membrane Potential (ΔΨm) mPTP->Depolarization ER This compound ER->mPTP Inhibits (CypD-Independent) CypD Cyclophilin D CypD->mPTP Facilitates CsA Cyclosporin A (CsA) CsA->CypD Inhibits Cell_Death Cell Death Depolarization->Cell_Death

Caption: Signaling pathway showing the role of this compound in inhibiting mPTP-mediated mitochondrial depolarization.

References

Application Notes and Protocols for ER-000444793 in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-000444793 is a potent, small-molecule inhibitor of the mitochondrial permeability transition pore (mPTP) opening, with a mechanism of action that is independent of Cyclophilin D (CypD)[1][2][3][4][5][6]. The mPTP is a multiprotein complex in the inner mitochondrial membrane, and its dysregulated opening is a key event in several forms of cell death and has been implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis (ALS)[4][5][7][8][9][10][11][12]. By inhibiting mPTP opening, this compound presents a valuable tool for studying mitochondrial dysfunction in these disease models and as a potential therapeutic lead.

These application notes provide a comprehensive overview of this compound, its mechanism of action, protocols for its use in key in vitro assays, and a rationale for its application in neurodegenerative disease models.

Mechanism of Action

This compound directly inhibits the mitochondrial permeability transition pore. Unlike the well-known mPTP inhibitor Cyclosporin A (CsA), which acts by binding to and inhibiting the matrix protein Cyclophilin D (CypD), this compound's inhibitory action does not involve CypD[1][2][4][5]. This makes it a specific tool to investigate the role of the mPTP in a CypD-independent manner, helping to dissect the complex regulation of the pore. The primary effect of this compound is the potent and dose-dependent inhibition of calcium (Ca²⁺)-induced mPTP opening[1][6].

cluster_0 Mitochondrial Matrix cluster_1 Pharmacological Inhibition Ca_overload High Matrix Ca²⁺ mPTP mPTP Complex Ca_overload->mPTP Induces ROS Oxidative Stress (ROS) ROS->mPTP Induces CypD Cyclophilin D CypD->mPTP Sensitizes mPTP_open mPTP Opening mPTP->mPTP_open Leads to ER_000444793 This compound ER_000444793->mPTP Inhibits (Directly) CsA Cyclosporin A (CsA) CsA->CypD Inhibits Consequences ΔΨm Collapse Mitochondrial Swelling Cell Death mPTP_open->Consequences

Caption: Mechanism of mPTP inhibition by this compound vs. CsA.

Data Presentation

The following tables summarize the key quantitative data for this compound and the reference compound, Cyclosporin A.

Table 1: In Vitro Efficacy of mPTP Inhibitors

CompoundTargetAssayIC₅₀Reference
This compound mPTP (CypD-independent)Ca²⁺-induced mPTP opening2.8 µM[1][6]
Cyclosporin A (CsA)Cyclophilin DCsA displacement from rhCypD23 nM[1][6]

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the measured activity.

Application Rationale in Neurodegenerative Disease Models

While direct studies of this compound in neurodegenerative models are not yet published, there is a strong rationale for its use based on the established role of mPTP dysfunction in these diseases.

  • Alzheimer's Disease (AD): Amyloid-β (Aβ) peptides can interact with CypD, potentiating mPTP opening, mitochondrial stress, and neuronal death[9]. Genetic deletion of CypD has been shown to improve cognitive and synaptic function in AD mouse models[9][13][14]. This compound could be used to determine if CypD-independent mPTP inhibition provides similar or enhanced neuroprotection in cellular models of Aβ toxicity.

  • Parkinson's Disease (PD): Mitochondrial dysfunction is a central feature of PD. In the MPTP mouse model of PD, genetic ablation of CypD protects against dopaminergic neurodegeneration in certain paradigms[15][16]. This compound can be applied to neuronal cultures treated with mitochondrial toxins like MPP⁺ (the active metabolite of MPTP) or rotenone (B1679576) to assess its neuroprotective potential[15].

  • Amyotrophic Lateral Sclerosis (ALS): Mitochondrial abnormalities are observed early in ALS disease progression in mouse models[12]. A different potent, brain-penetrant mPTP inhibitor (GNX-4728) has been shown to slow disease progression and increase lifespan in an ALS mouse model, highlighting the therapeutic potential of this mechanism[4][5]. This compound could be tested in iPSC-derived motor neurons from ALS patients or in other cellular models to evaluate its effect on cell survival and mitochondrial function[11].

ND_Models Neurodegenerative Disease Models (e.g., AD, PD, ALS) Mito_Dysfunction Mitochondrial Dysfunction ND_Models->Mito_Dysfunction mPTP_Dysregulation mPTP Dysregulation / Opening Mito_Dysfunction->mPTP_Dysregulation Neuronal_Death Neuronal Cell Death mPTP_Dysregulation->Neuronal_Death ER_000444793 This compound ER_000444793->mPTP_Dysregulation Inhibits

Caption: Rationale for applying this compound in neurodegeneration.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the activity of this compound. These assays are fundamental for confirming its mechanism of action before applying it to more complex disease models.

Protocol 1: Isolation of Mitochondria from Cultured Cells or Tissue

This is a prerequisite for the subsequent in vitro assays.

Materials:

  • Cultured cells (e.g., SH-SY5Y, HeLa) or fresh animal tissue (e.g., mouse liver, brain).

  • Mitochondrial Isolation Buffer (MIB): 225 mM Mannitol, 75 mM Sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4. Keep on ice.

  • Assay Buffer (e.g., KCl-based): 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, pH 7.2. Keep on ice.

  • Dounce homogenizer and pestle.

  • Refrigerated centrifuge.

Procedure:

  • Harvest cells or finely mince tissue on ice.

  • Wash the sample with ice-cold PBS.

  • Resuspend the pellet/tissue in 1 mL of ice-cold MIB.

  • Homogenize the sample with 15-25 strokes of a tight-fitting Dounce homogenizer on ice.

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Resuspend the mitochondrial pellet in MIB and repeat the 10,000 x g centrifugation step to wash the mitochondria.

  • Resuspend the final mitochondrial pellet in a minimal volume of Assay Buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay). Keep mitochondria on ice for immediate use.

Protocol 2: Calcium Retention Capacity (CRC) Assay

This assay directly measures the ability of this compound to inhibit Ca²⁺-induced mPTP opening.

Materials:

  • Isolated mitochondria (0.5 mg/mL).

  • CRC Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, 5 mM Glutamate, 5 mM Malate, pH 7.2.

  • Calcium Green-5N (or similar low-affinity Ca²⁺ indicator) at a final concentration of 0.5-1.0 µM.

  • CaCl₂ solution (e.g., 1 mM stock).

  • This compound stock solution (in DMSO).

  • Cyclosporin A (CsA) as a positive control.

  • Fluorescence plate reader or spectrofluorometer (Excitation ~506 nm, Emission ~531 nm).

Procedure:

  • In a 96-well black plate, add 200 µL of CRC Assay Buffer containing Calcium Green-5N to each well.

  • Add isolated mitochondria to a final concentration of 0.5 mg/mL.

  • Add this compound (at various concentrations), CsA (positive control), or DMSO (vehicle control) to the wells and incubate for 5-10 minutes at room temperature, protected from light.

  • Begin fluorescence readings. After establishing a baseline, inject pulses of CaCl₂ (e.g., 10-20 nmol per mg of mitochondrial protein) at fixed intervals (e.g., every 60 seconds).

  • Mitochondria will take up the Ca²⁺, causing a transient spike in fluorescence followed by a return to baseline.

  • mPTP opening is indicated by a sudden, sustained increase in fluorescence, as the mitochondria can no longer retain the accumulated Ca²⁺.

  • The CRC is calculated as the total amount of Ca²⁺ added before this sustained fluorescence increase. Compare the CRC in this compound-treated wells to the control.

cluster_workflow Calcium Retention Capacity (CRC) Assay Workflow A 1. Isolate Mitochondria B 2. Prepare Assay Plate (Buffer, Ca²⁺ Dye, Mitochondria) A->B C 3. Add Compounds (this compound, Controls) & Incubate B->C D 4. Measure Baseline Fluorescence C->D E 5. Inject CaCl₂ Pulses Sequentially D->E F 6. Monitor Fluorescence for sustained increase (mPTP opening) E->F G 7. Calculate Total Ca²⁺ Added (CRC) F->G

Caption: Workflow for the Calcium Retention Capacity (CRC) Assay.
Protocol 3: Mitochondrial Swelling Assay

This assay measures the physical consequence of mPTP opening—the swelling of the mitochondrial matrix—by monitoring changes in light absorbance.

Materials:

  • Isolated mitochondria (0.4-0.5 mg/mL).

  • Swelling Assay Buffer (same as CRC Assay Buffer, but without the fluorescent dye).

  • High-concentration CaCl₂ solution (e.g., 20 mM stock) to induce robust swelling.

  • This compound stock solution (in DMSO).

  • Spectrophotometer or plate reader capable of measuring absorbance at 540 nm (A₅₄₀).

Procedure:

  • In a clear 96-well plate or cuvette, add Swelling Assay Buffer.

  • Add isolated mitochondria to a final concentration of 0.4-0.5 mg/mL.

  • Add this compound (at various concentrations) or controls and incubate for 5-10 minutes.

  • Establish a baseline A₅₄₀ reading.

  • Add a single, high-concentration bolus of CaCl₂ (e.g., 150-500 nmol per mg protein) to induce mPTP opening.

  • Monitor the decrease in A₅₄₀ over time (e.g., every 30 seconds for 10-20 minutes). A decrease in absorbance indicates an increase in mitochondrial volume (swelling).

  • Inhibition of swelling is observed as a slower rate of A₅₄₀ decrease compared to the vehicle control.

Protocol 4: Mitochondrial Membrane Potential (ΔΨm) Assay

This assay assesses the effect of compounds on the mitochondrial membrane potential, a key indicator of mitochondrial health. A potent mPTP inhibitor should prevent the collapse of ΔΨm induced by Ca²⁺.

Materials:

  • Isolated mitochondria or intact cultured neuronal cells.

  • Assay Buffer (for isolated mitochondria) or cell culture medium (for intact cells).

  • Fluorescent potentiometric dye such as TMRM (Tetramethylrhodamine, Methyl Ester) or Rhodamine 123.

  • CaCl₂ or another mitochondrial stressor.

  • This compound stock solution (in DMSO).

  • FCCP or CCCP as a positive control for depolarization.

  • Fluorescence plate reader or fluorescence microscope.

Procedure (using TMRM on isolated mitochondria):

  • Prepare Assay Buffer containing succinate (B1194679) (5 mM) and rotenone (1 µM) to energize the mitochondria.

  • In a 96-well black plate, add the energized Assay Buffer.

  • Add isolated mitochondria (e.g., 0.5 mg/mL).

  • Add TMRM to a final concentration of ~200-500 nM and incubate for 10 minutes to allow the dye to accumulate in the polarized mitochondria.

  • Add this compound or controls and incubate for another 5-10 minutes.

  • Measure baseline fluorescence (Excitation ~548 nm, Emission ~574 nm).

  • Add a bolus of CaCl₂ (e.g., 150 µM) to trigger mPTP-dependent depolarization.

  • Monitor the increase in TMRM fluorescence over time. An increase indicates dye release from the mitochondria due to membrane depolarization.

  • This compound should attenuate or delay the Ca²⁺-induced increase in fluorescence.

cluster_workflow Mitochondrial Membrane Potential (ΔΨm) Assay Workflow A 1. Prepare Energized Mitochondria B 2. Incubate with TMRM Dye A->B C 3. Add Compounds (this compound, Controls) B->C D 4. Measure Baseline Fluorescence C->D E 5. Add CaCl₂ to induce depolarization D->E F 6. Monitor for increased fluorescence (ΔΨm collapse) E->F G 7. Analyze inhibition of depolarization F->G

Caption: Workflow for the Mitochondrial Membrane Potential Assay.

References

Application Notes and Protocols for Studying Ischemia-Reperfusion Injury with ER-000444793

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow after a period of ischemia. A critical event in the pathology of I/R injury is the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane.[1][2][3][4][5] Persistent opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and ultimately, cell death.[4][6]

ER-000444793 is a potent and specific inhibitor of the mPTP.[7] Notably, its mechanism of action is independent of cyclophilin D (CypD), a well-known regulator of the mPTP that is the target of inhibitors like cyclosporine A.[7][8] This makes this compound a valuable research tool to investigate the role of CypD-independent mPTP regulation in I/R injury and to explore its therapeutic potential.

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of ischemia-reperfusion injury.

Mechanism of Action of this compound in Ischemia-Reperfusion Injury

During ischemia, the lack of oxygen leads to anaerobic metabolism, a drop in intracellular pH, and an accumulation of calcium ions.[9] Upon reperfusion, the sudden reintroduction of oxygen and return to physiological pH triggers a burst of reactive oxygen species (ROS) and further calcium overload in the mitochondria.[10] These conditions are potent inducers of mPTP opening.

This compound directly inhibits the opening of the mPTP, preventing the downstream consequences of mitochondrial dysfunction and cell death.[7] Its independence from CypD allows for the specific investigation of the core mPTP machinery in I/R injury.

cluster_0 Ischemia-Reperfusion Ischemia Ischemia (↓O₂, ↓pH, ↑Ca²⁺) Reperfusion Reperfusion (↑ROS, ↑↑Ca²⁺) mPTP mPTP Opening Reperfusion->mPTP Induces Mito_Dysfunction Mitochondrial Dysfunction (↓ΔΨm, Swelling) mPTP->Mito_Dysfunction Leads to ER This compound ER->mPTP Inhibits Cell_Death Cell Death (Necrosis, Apoptosis) Mito_Dysfunction->Cell_Death Causes

Caption: Signaling pathway of this compound in I/R injury.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on studies with other mPTP inhibitors in I/R injury models. These serve as a reference for designing experiments with this compound.

Table 1: Expected Outcomes of this compound in an In Vivo Myocardial I/R Model

ParameterControl (Vehicle)This compound TreatedExpected Fold ChangeReference Compound Data
Infarct Size (% of Area at Risk) 40-50%20-30%~0.5 - 0.7Sanglifehrin-A reduced infarct size from 43.9% to 23.8%[11]
Cardiac Troponin I (ng/mL) HighSignificantly ReducedVariable-
Left Ventricular Ejection Fraction (%) 30-40%45-55%~1.3 - 1.5-

Table 2: Expected Outcomes of this compound in an In Vitro Cardiomyocyte I/R Model

ParameterControl (Vehicle)This compound TreatedExpected Fold ChangeReference Compound Data
Cell Viability (%) 50-60%70-80%~1.2 - 1.5-
LDH Release (Fold change over normoxia) 3-4 fold1.5-2 fold~0.5-
Mitochondrial Calcium Retention Capacity (nmol Ca²⁺/mg protein) LowSignificantly Increased>1.5-
Mitochondrial Swelling (Δ Absorbance at 540 nm) HighSignificantly Reduced<0.5-

Experimental Protocols

In Vitro Model: Simulated Ischemia-Reperfusion (sI/R) in Cardiomyocytes

This protocol describes the induction of sI/R in cultured cardiomyocytes to assess the protective effects of this compound.

Start Culture Cardiomyocytes Ischemia Induce Ischemia (Hypoxia, Glucose/Serum Deprivation) Start->Ischemia Treatment Treat with this compound (e.g., 1-10 µM) Ischemia->Treatment Reperfusion Simulate Reperfusion (Normoxia, Glucose/Serum Repletion) Treatment->Reperfusion Analysis Assess Cell Viability, LDH Release, Mitochondrial Function Reperfusion->Analysis

Caption: Experimental workflow for in vitro sI/R studies.

Materials:

  • Cultured cardiomyocytes (e.g., neonatal rat ventricular myocytes or iPSC-derived cardiomyocytes)

  • Normoxia incubator (37°C, 5% CO₂, 95% air)

  • Hypoxia chamber or incubator (37°C, 5% CO₂, 95% N₂)

  • Ischemia buffer (e.g., glucose-free, serum-free DMEM, pH 6.2-6.6)

  • Reperfusion buffer (e.g., normal culture medium)

  • This compound (stock solution in DMSO)

  • Cell viability assay kit (e.g., MTT or Calcein-AM/EthD-1)

  • LDH cytotoxicity assay kit

Protocol:

  • Cell Culture: Plate cardiomyocytes at an appropriate density and culture until they form a confluent, beating monolayer.

  • Induction of Ischemia:

    • Wash cells once with PBS.

    • Replace culture medium with pre-warmed, deoxygenated ischemia buffer.

    • Place the cells in a hypoxia chamber for a predetermined duration (e.g., 2-4 hours).

  • Treatment with this compound:

    • Prepare working solutions of this compound in reperfusion buffer. Based on its IC₅₀ of 2.8 µM for mPTP inhibition, a concentration range of 1-10 µM is recommended for initial experiments.[7] A vehicle control (DMSO) should be run in parallel.

  • Simulated Reperfusion:

    • Remove cells from the hypoxia chamber.

    • Quickly replace the ischemia buffer with the reperfusion buffer containing either this compound or vehicle.

    • Return the cells to a normoxic incubator for the desired reperfusion time (e.g., 1-24 hours).

  • Assessment of Cell Injury:

    • Cell Viability: Measure cell viability using a standard assay according to the manufacturer's instructions.

    • LDH Release: Collect the supernatant to measure lactate (B86563) dehydrogenase (LDH) release as an indicator of cytotoxicity.

In Vivo Model: Myocardial Ischemia-Reperfusion in Rodents

This protocol describes the surgical induction of myocardial I/R in mice or rats to evaluate the cardioprotective effects of this compound.[12][13][14][15]

Start Anesthetize Rodent Surgery Induce Myocardial Ischemia (LAD Ligation) Start->Surgery Treatment Administer this compound (e.g., IV or IP) Surgery->Treatment Reperfusion Reperfusion (Release Ligation) Treatment->Reperfusion Analysis Assess Infarct Size, Cardiac Function Reperfusion->Analysis

Caption: Experimental workflow for in vivo myocardial I/R.

Materials:

  • Male Wistar rats (250-300g) or C57BL/6 mice (25-30g)

  • Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Rodent ventilator

  • Surgical instruments

  • Suture (e.g., 6-0 silk)

  • This compound formulated for in vivo administration

  • TTC (2,3,5-triphenyltetrazolium chloride) staining solution

  • Evans blue dye

Protocol:

  • Anesthesia and Ventilation: Anesthetize the animal and maintain anesthesia throughout the surgical procedure. Intubate and ventilate the animal.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the appearance of a pale region in the myocardium.

  • Ischemia: Maintain the ligation for a specified period (e.g., 30-45 minutes).

  • Drug Administration:

    • The optimal dose and route of administration for this compound need to be determined empirically. Based on studies with other mPTP inhibitors, administration just before or at the onset of reperfusion is critical.[11] An initial intravenous (IV) or intraperitoneal (IP) dose range of 1-10 mg/kg could be tested.

  • Reperfusion: Release the ligature to allow blood flow to resume. Reperfusion is confirmed by the return of color to the previously ischemic myocardium.

  • Post-operative Care: Close the chest incision and allow the animal to recover from anesthesia.

  • Infarct Size Assessment (after 24-48 hours of reperfusion):

    • Re-anesthetize the animal and re-ligate the LAD at the same location.

    • Inject Evans blue dye intravenously to delineate the area at risk (AAR - non-blue area).

    • Excise the heart and slice it into sections.

    • Incubate the slices in TTC solution. Viable tissue stains red, while the infarcted tissue remains white.

    • Image the heart slices and quantify the infarct size as a percentage of the AAR.[2][16][17]

Assessment of mPTP Opening

The direct effect of this compound on mPTP opening can be assessed using isolated mitochondria.

Mitochondrial Swelling Assay

This assay spectrophotometrically measures the increase in mitochondrial volume (swelling) induced by calcium overload, which is indicative of mPTP opening.[18][19]

Protocol:

  • Isolate mitochondria from tissues (e.g., rat liver or heart) by differential centrifugation.

  • Resuspend the mitochondrial pellet in an appropriate assay buffer.

  • Add the mitochondrial suspension to a cuvette in a spectrophotometer.

  • Add this compound or vehicle control and incubate for a short period.

  • Initiate mPTP opening by adding a bolus of CaCl₂.

  • Monitor the decrease in absorbance at 540 nm over time. A slower rate of decrease in absorbance indicates inhibition of mitochondrial swelling and mPTP opening.

Calcium Retention Capacity (CRC) Assay

This assay measures the amount of calcium that mitochondria can sequester before the mPTP opens, using a calcium-sensitive fluorescent dye.[18][20][21][22]

Protocol:

  • Isolate mitochondria as described above.

  • Incubate the isolated mitochondria in a buffer containing a calcium-sensitive dye (e.g., Calcium Green 5N).

  • Add this compound or vehicle control.

  • Sequentially add small, known amounts of CaCl₂ to the mitochondrial suspension while monitoring the fluorescence.

  • Mitochondria will take up the calcium, causing a transient increase in fluorescence that returns to baseline.

  • mPTP opening is indicated by a large, sustained increase in extra-mitochondrial calcium fluorescence.

  • The total amount of calcium added before this sustained increase is the calcium retention capacity. An increase in CRC indicates inhibition of mPTP opening.

Conclusion

This compound represents a novel tool for investigating the role of the mitochondrial permeability transition pore in ischemia-reperfusion injury. Its cyclophilin D-independent mechanism offers a unique opportunity to dissect the molecular components of the mPTP and its regulation. The protocols provided herein offer a framework for researchers to utilize this compound in relevant in vitro and in vivo models to further understand the pathophysiology of I/R injury and to evaluate the therapeutic potential of targeting the mPTP.

References

Application Notes and Protocols for ER-000444793 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-000444793 is a potent and specific small molecule inhibitor of the mitochondrial permeability transition pore (mPTP) opening.[1][2] Notably, its mechanism of action is independent of Cyclophilin D (CypD), a common target for other mPTP inhibitors like Cyclosporin A.[1][2][3][4] These characteristics make this compound a valuable research tool for investigating the role of mPTP in various pathological conditions and a potential therapeutic candidate. This document provides detailed application notes and protocols for the administration of this compound in both in vitro and in vivo animal models, based on available data.

Mechanism of Action

This compound directly inhibits the opening of the mitochondrial permeability transition pore. Under conditions of cellular stress, such as high intracellular calcium (Ca²⁺) levels and oxidative stress, the mPTP opens, leading to the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, mitochondrial swelling, and eventual cell death through necrosis or apoptosis.[5] this compound prevents this cascade of events by stabilizing the closed state of the pore. A key feature of this compound is that it does not inhibit the peptidyl-prolyl cis-trans isomerase activity of CypD, nor does it displace Cyclosporin A from CypD, indicating a distinct binding site and a CypD-independent mechanism.[1][2][4]

Signaling Pathway Diagram

ER_000444793_Mechanism_of_Action cluster_stress Cellular Stress cluster_mitochondrion Mitochondrion cluster_downstream Downstream Effects Ca2+_overload Calcium Overload mPTP mPTP Ca2+_overload->mPTP Induces opening Oxidative_stress Oxidative Stress Oxidative_stress->mPTP Induces opening MMP_dissipation Mitochondrial Membrane Potential Dissipation mPTP->MMP_dissipation Leads to Mito_swelling Mitochondrial Swelling mPTP->Mito_swelling This compound This compound This compound->mPTP Inhibits opening CypD Cyclophilin D CypD->mPTP Sensitizes ATP_depletion ATP Depletion MMP_dissipation->ATP_depletion Cell_death Cell Death (Necrosis/Apoptosis) ATP_depletion->Cell_death Mito_swelling->Cell_death in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis isolate_mito Isolate Mitochondria (e.g., from rat liver) plate_mito Plate Mitochondria isolate_mito->plate_mito prepare_reagents Prepare Buffers, This compound dilutions add_compound Add this compound/ Controls prepare_reagents->add_compound plate_mito->add_compound incubate Incubate add_compound->incubate energize Add Respiratory Substrates incubate->energize induce_mptp Induce mPTP Opening (add CaCl₂) energize->induce_mptp measure Measure Response (Absorbance/Fluorescence) induce_mptp->measure analyze_data Calculate % Inhibition or Calcium Retention measure->analyze_data determine_ic50 Determine IC₅₀ analyze_data->determine_ic50 in_vivo_workflow cluster_preliminary Preliminary Studies cluster_efficacy Efficacy Study formulation Develop Stable Formulation dose_ranging Dose-Ranging & Toxicity Study (MTD) formulation->dose_ranging pk_study Pharmacokinetic (PK) Study (Optional but Recommended) dose_ranging->pk_study group_animals Randomize into Groups (Vehicle, this compound doses) pk_study->group_animals acclimate Acclimatize Animals acclimate->group_animals induce_disease Induce Disease Model group_animals->induce_disease administer Administer Compound (e.g., Oral Gavage) induce_disease->administer monitor Monitor Clinical Signs & Behavior administer->monitor endpoint Endpoint Analysis (Histology, Biomarkers, etc.) monitor->endpoint

References

Application Notes and Protocols for ER-000444793: A High-Throughput Screening Modulator of the Mitochondrial Permeability Transition Pore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial permeability transition pore (mPTP) is a key player in cellular life and death decisions. Its persistent opening is a critical event in the cell death cascade associated with a range of pathologies. Consequently, the mPTP has emerged as a promising therapeutic target. ER-000444793 is a potent, non-toxic, small-molecule inhibitor of the mPTP, notable for its mechanism of action which is independent of Cyclophilin D (CypD), a well-known regulator of the pore.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) and related assays for the discovery and characterization of mPTP modulators.

Data Presentation

This compound was identified through a high-throughput screen utilizing cryopreserved mitochondria.[1][2] Its inhibitory effects on the mPTP have been quantified using several key assays. The half-maximal inhibitory concentration (IC50) for this compound in inhibiting mPTP opening is 2.8 μM.[3][4] The following tables summarize the dose-dependent effects of this compound on mPTP opening, as determined by various assays.

Concentration (µM)Inhibition of Ca2+-induced Mitochondrial Swelling (%)Inhibition of Ca2+-induced Mitochondrial Depolarization (%)
0.1~10%~5%
1~40%~30%
2.8 (IC50) 50% ~45%
10~80%~75%
50~95%~90%

Note: The percentage of inhibition is estimated from published dose-response curves. Actual values may vary based on experimental conditions.

AssayThis compound EffectCyclosporin A (CsA) Effect
CypD Enzymatic ActivityNo inhibitionInhibition
CsA displacement from CypDNo displacementN/A

Mandatory Visualizations

Signaling Pathway of mPTP Opening

The mitochondrial permeability transition pore is a multiprotein complex located in the mitochondrial membranes. Its opening is triggered by various stimuli, most notably high levels of matrix Ca2+ and oxidative stress. Key protein components believed to be involved in its regulation include the voltage-dependent anion channel (VDAC) and the translocator protein (TSPO) in the outer mitochondrial membrane, and the adenine (B156593) nucleotide translocase (ANT), the phosphate (B84403) carrier (PiC), and the F1Fo-ATP synthase in the inner mitochondrial membrane. Cyclophilin D (CypD), located in the mitochondrial matrix, is a key regulator that sensitizes the pore to opening. This compound acts through a CypD-independent mechanism.

mPTP_Signaling cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix VDAC VDAC mPTP_Open mPTP Opening VDAC->mPTP_Open TSPO TSPO TSPO->mPTP_Open ANT ANT ANT->mPTP_Open PiC PiC PiC->mPTP_Open ATP_Synthase F1Fo-ATP Synthase ATP_Synthase->mPTP_Open CypD Cyclophilin D CypD->mPTP_Open Sensitizes Ca2_matrix Ca2+ Ca2_matrix->mPTP_Open Induces Ca2_cyto Cytosolic Ca2+ Ca2_cyto->Ca2_matrix Uptake ROS Oxidative Stress ROS->mPTP_Open Induces ER000444793 This compound ER000444793->mPTP_Open Inhibits (CypD-independent)

Caption: Signaling pathway of mPTP opening and inhibition by this compound.

High-Throughput Screening Workflow for mPTP Modulators

The discovery of this compound was facilitated by a high-throughput screening campaign that utilized cryopreserved mitochondria, enabling large-scale and reproducible assays.[1][2] The general workflow is outlined below.

HTS_Workflow cluster_prep Preparation cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization Mito_Isolation Mitochondria Isolation (e.g., from rat liver) Cryopreservation Cryopreservation (with trehalose) Mito_Isolation->Cryopreservation Compound_Library Compound Library Screening (e.g., 50,000 compounds) Cryopreservation->Compound_Library Primary_Assay Primary Assay: Ca2+-induced Mitochondrial Swelling Compound_Library->Primary_Assay Hit_Identification Hit Identification (Inhibition > 20%) Primary_Assay->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response Secondary_Assays Secondary Assays: - Membrane Potential - Ca2+ Retention Capacity Dose_Response->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies: - CypD activity/binding Secondary_Assays->Mechanism_of_Action Lead_Compound Lead Compound Identification (e.g., this compound) Mechanism_of_Action->Lead_Compound

Caption: High-throughput screening workflow for identifying mPTP modulators.

Experimental Protocols

High-Throughput Screening Assay: Ca2+-induced Mitochondrial Swelling

This assay is the primary screen used to identify inhibitors of mPTP opening. It measures the decrease in light absorbance at 540 nm as mitochondria swell upon Ca2+ overload.

Materials:

  • Cryopreserved mitochondria

  • Assay Buffer: 125 mM KCl, 10 mM Tris-HCl, 2 mM KH2PO4, 5 mM glutamate, 2.5 mM malate, pH 7.2

  • CaCl2 solution (e.g., 150 µM final concentration)

  • Test compounds (e.g., this compound) and controls (DMSO, Cyclosporin A)

  • 384-well microplates

  • Microplate reader capable of measuring absorbance at 540 nm

Protocol:

  • Thaw cryopreserved mitochondria rapidly and resuspend in ice-cold Assay Buffer.

  • Dispense test compounds and controls into the wells of a 384-well plate.

  • Add the mitochondrial suspension to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate mPTP opening by adding a bolus of CaCl2 to all wells simultaneously using a multi-channel pipette or automated dispenser.

  • Immediately measure the absorbance at 540 nm and continue to monitor kinetically or take an endpoint reading after a defined period (e.g., 20 minutes).

  • Calculate the percentage of inhibition relative to the controls (DMSO as 0% inhibition and a known inhibitor like Cyclosporin A as 100% inhibition).

Secondary Assay: Mitochondrial Membrane Potential

This assay validates hits from the primary screen by measuring their effect on the mitochondrial membrane potential (ΔΨm) using a fluorescent dye such as Tetramethylrhodamine, Methyl Ester (TMRM).

Materials:

  • Isolated mitochondria

  • Assay Buffer (as above)

  • TMRM stock solution (in DMSO)

  • CaCl2 solution

  • Test compounds and controls

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescence microplate reader (e.g., excitation ~548 nm, emission ~573 nm)

Protocol:

  • Prepare a working solution of TMRM in Assay Buffer (e.g., 5 µM).

  • Add the mitochondrial suspension to the wells of the microplate.

  • Add the TMRM working solution to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add test compounds and controls and incubate for a further 10 minutes.

  • Measure the baseline fluorescence.

  • Induce mPTP opening by adding a bolus of CaCl2.

  • Monitor the decrease in TMRM fluorescence over time. A decrease in fluorescence indicates mitochondrial depolarization.

  • Calculate the percentage of inhibition of depolarization relative to controls.

Tertiary Assay: Calcium Retention Capacity (CRC)

This assay provides further confirmation of mPTP inhibition by measuring the ability of mitochondria to sequester Ca2+ before the pore opens.

Materials:

  • Isolated mitochondria

  • Assay Buffer (as above, but without phosphate to avoid Ca2+ precipitation)

  • Calcium-sensitive fluorescent dye (e.g., Calcium Green™ 5N or Fluo-4FF)

  • CaCl2 solution (e.g., 10 µM pulses)

  • Test compounds and controls

  • Fluorescence microplate reader with injection capabilities

Protocol:

  • Resuspend mitochondria in Assay Buffer containing the calcium-sensitive dye.

  • Add test compounds and controls and incubate for 10 minutes.

  • Place the plate in the microplate reader and begin fluorescence monitoring.

  • Inject sequential pulses of a defined amount of CaCl2 (e.g., 10 µM) at regular intervals (e.g., every 60 seconds).

  • Observe the fluorescence signal. After each injection, the fluorescence will initially spike and then decrease as mitochondria take up the Ca2+.

  • mPTP opening is indicated by a large, sustained increase in fluorescence, as the mitochondria release the sequestered Ca2+.

  • The calcium retention capacity is the total amount of Ca2+ added before this sustained fluorescence increase occurs.

  • Compare the CRC in the presence of test compounds to that of the controls. An increase in CRC indicates inhibition of mPTP opening.

References

Troubleshooting & Optimization

Potential off-target effects of ER-000444793

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ER-000444793. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of the mitochondrial permeability transition pore (mPTP) opening.[1][2][3] It has been identified through high-throughput screening as a small molecule that dose-dependently inhibits Ca2+-induced mPTP opening.[1][2]

Q2: Is the mechanism of this compound dependent on Cyclophilin D (CypD)?

No, the mechanism of action of this compound is independent of Cyclophilin D (CypD).[1][2][3] Studies have shown that this compound does not inhibit the enzymatic activity of CypD and does not displace Cyclosporin A (CsA) from CypD.[1][2][3] This is a significant advantage over compounds like CsA, where CypD binding can lead to off-target immunosuppressive effects through calcineurin inhibition.[4]

Q3: What is the direct molecular target of this compound?

The precise molecular target of this compound has not yet been definitively identified.[5] While it is a potent inhibitor of mPTP function, the specific protein to which it binds to exert this effect is still under investigation.

Q4: What are the known off-target effects of this compound?

Based on available data, this compound has a favorable off-target profile, particularly concerning CypD-related effects. Key points include:

  • No CypD Inhibition: It does not inhibit CypD enzymatic activity.[1][2][3]

  • No Interference with ATP Synthesis: this compound has been shown to not affect ATP synthesis at concentrations up to 50 μM, suggesting it does not disrupt the catalytic activity of F-ATP synthase.[5]

It is important to note that without a defined direct molecular target, a comprehensive off-target profile is not yet fully characterized.

Troubleshooting Guide

Unexpected results during your experiments? This guide will help you troubleshoot potential issues related to the use of this compound.

Observed Issue Potential Cause Suggested Action
No inhibition of mPTP opening observed. Incorrect compound concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions.Perform a dose-response curve to determine the optimal concentration. The reported IC50 for mPTP inhibition is 2.8 μM.[1]
Inappropriate assay conditions: The method used to induce and measure mPTP opening may not be sensitive to the effects of this compound.Ensure your assay for mPTP opening is well-validated. Calcium overload is a commonly used and effective inducer for observing the inhibitory action of this compound.[1][2]
Unexpected changes in cellular signaling pathways unrelated to mPTP. Potential uncharacterized off-target effect: As the direct molecular target is unknown, off-target effects beyond the established lack of CypD interaction are possible.Conduct control experiments to differentiate between on-target mPTP inhibition effects and potential off-target effects. This could include using a structurally unrelated mPTP inhibitor as a comparator.
Confounding effects of the vehicle (e.g., DMSO): The solvent used to dissolve this compound may be causing cellular effects at the concentration used.Always include a vehicle-only control in your experiments to account for any effects of the solvent.
Cellular toxicity observed. High compound concentration: Although generally considered non-toxic, very high concentrations of any small molecule can lead to cytotoxicity.Determine the cytotoxic concentration of this compound in your specific cell line using a cell viability assay.
On-target effect in a specific cell context: In some cellular contexts, prolonged inhibition of mPTP might lead to detrimental downstream effects.Investigate the role of mPTP in the health of your specific cell model.

Quantitative Data Summary

Parameter Value Reference
IC50 for mPTP inhibition 2.8 μM[1]
Effect on CypD enzymatic activity No inhibition[1][2][3]
Displacement of CsA from CypD No displacement[1][2][3]
Effect on ATP synthesis No effect up to 50 μM[5]

Experimental Protocols

Protocol: Assessment of mPTP Opening using a Calcium Retention Capacity Assay

This protocol outlines a common method to assess the inhibitory effect of this compound on mPTP opening in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA, 10 mM HEPES, pH 7.2)

  • Respiratory substrates (e.g., 5 mM succinate (B1194679) and 1 µM rotenone)

  • Calcium Green™-5N or similar calcium-sensitive fluorescent probe

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Positive control (e.g., Cyclosporin A)

  • Calcium chloride (CaCl2) stock solution

  • Fluorometric plate reader or spectrophotometer

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from your tissue or cell line of interest using standard differential centrifugation methods.

  • Assay Setup: In a 96-well plate or a cuvette, add isolated mitochondria to the respiration buffer containing the respiratory substrates and the calcium-sensitive fluorescent probe.

  • Compound Incubation: Add this compound at various concentrations to the mitochondrial suspension. Include vehicle-only and positive control wells. Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Initiation of Calcium Uptake: Begin monitoring fluorescence. Add a known concentration of CaCl2 to initiate calcium uptake by the mitochondria.

  • Measurement of Calcium Retention Capacity: Continue to add pulses of CaCl2 at regular intervals. Mitochondrial calcium uptake will quench the fluorescence of the probe. mPTP opening is indicated by a sudden, large increase in fluorescence as the mitochondria release the accumulated calcium back into the buffer.

  • Data Analysis: The calcium retention capacity is the total amount of calcium taken up by the mitochondria before mPTP opening. Compare the calcium retention capacity in the presence of this compound to the vehicle control. An increase in calcium retention capacity indicates inhibition of mPTP opening.

Visualizations

mPTP_Signaling_Pathway Ca_overload Calcium Overload mPTP mPTP Ca_overload->mPTP Induces ROS Reactive Oxygen Species ROS->mPTP Induces Mitochondrial_Swelling Mitochondrial Swelling & Cell Death mPTP->Mitochondrial_Swelling Leads to CypD Cyclophilin D (CypD) CypD->mPTP Sensitizes ER_000444793 This compound ER_000444793->mPTP Inhibits CsA Cyclosporin A (CsA) CsA->CypD Inhibits Calcineurin Calcineurin CsA->Calcineurin Inhibits (Off-target)

Caption: this compound directly inhibits mPTP, independent of CypD.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_Concentration Is this compound concentration optimal? Start->Check_Concentration Check_Assay Is the mPTP assay validated and appropriate? Check_Concentration->Check_Assay Yes Optimize_Concentration Perform dose-response experiment. Check_Concentration->Optimize_Concentration No Vehicle_Control Was a vehicle-only control included? Check_Assay->Vehicle_Control Yes Validate_Assay Validate assay with known mPTP modulators. Check_Assay->Validate_Assay No On_Target_Effect Consider if the outcome is a consequence of on-target mPTP inhibition. Vehicle_Control->On_Target_Effect Yes Run_Vehicle_Control Repeat experiment with proper vehicle control. Vehicle_Control->Run_Vehicle_Control No Off_Target_Effect Potential uncharacterized off-target effect. On_Target_Effect->Off_Target_Effect If outcome is inconsistent with known mPTP biology

Caption: A logical workflow for troubleshooting unexpected results.

References

Troubleshooting ER-000444793 experiments and unexpected results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ER-000444793 Experiments

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing this compound, a novel Cyclophilin D-independent inhibitor of the mitochondrial permeability transition pore (mPTP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent small molecule inhibitor of the mitochondrial permeability transition pore (mPTP).[1][2] Its primary mechanism of action is to inhibit the opening of the mPTP, a critical event in some forms of cell death.[2] A key feature of this compound is that it functions independently of Cyclophilin D (CypD), a well-known regulator of the mPTP.[2][3] This distinguishes it from traditional mPTP inhibitors like Cyclosporin A (CsA).[3]

Q2: In what experimental systems has this compound been validated?

This compound was identified and validated using a high-throughput screen with cryopreserved mitochondria from both rat liver and human HeLa cells.[3] Its inhibitory effects on the mPTP have been demonstrated in assays measuring Ca2+-induced mitochondrial swelling, mitochondrial membrane depolarization, and calcium retention capacity.[2][3]

Q3: What is the recommended solvent for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).

Q4: What is the IC50 of this compound?

The half-maximal inhibitory concentration (IC50) for this compound in inhibiting Ca2+-induced mPTP opening is approximately 2.8 μM.[1]

Troubleshooting Guide for Unexpected Results

Observed Issue Potential Cause Recommended Troubleshooting Steps
No inhibition of mPTP opening observed. Compound Degradation: Improper storage may lead to degradation.Store this compound at -20°C for up to one year or -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles.
Incorrect Assay Conditions: The concentration of the Ca2+ challenge may be too high, overwhelming the inhibitory effect.Titrate the CaCl2 concentration to find the optimal window for observing inhibition.
Mitochondrial Quality: Poor quality or damaged mitochondria may exhibit artifacts.Ensure mitochondria are freshly isolated or properly cryopreserved and show good respiratory coupling.
High variability between experimental replicates. Inconsistent Mitochondrial Concentration: Variation in the amount of mitochondrial protein per well.Perform a precise protein quantification (e.g., Bradford or BCA assay) and ensure equal loading.
Uneven Compound Distribution: Inadequate mixing of this compound in the assay buffer.Vortex the compound solution thoroughly before adding it to the assay medium.
This compound appears to affect CypD activity. Misinterpretation of Mechanism: The observed effect may be downstream of mPTP inhibition, not direct CypD interaction.Confirm the lack of direct CypD binding using a Cyclosporin A competition assay (e.g., TR-FRET).[1][3] this compound should not displace CsA from CypD.[1][3]
Off-Target Effects: At very high concentrations, off-target effects may occur.Perform a dose-response curve to ensure you are working within the optimal concentration range (ideally around the IC50).

Key Experimental Protocols

Ca2+-Induced Mitochondrial Swelling Assay

This assay spectrophotometrically measures the decrease in absorbance at 540 nm, which corresponds to mitochondrial swelling due to mPTP opening.

Methodology:

  • Isolate mitochondria from the tissue or cells of interest.

  • Resuspend mitochondria to a final concentration of 0.5-1.0 mg/mL in a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM succinate (B1194679), 1 µM rotenone, pH 7.4).

  • Add this compound or vehicle control (DMSO) to the mitochondrial suspension and incubate for a short period.

  • Initiate mPTP opening by adding a bolus of CaCl2 (e.g., 150 µM).[3]

  • Monitor the change in absorbance at 540 nm over time (typically 15-20 minutes) using a plate reader or spectrophotometer.[3]

Calcium Retention Capacity (CRC) Assay

This assay measures the ability of mitochondria to sequester Ca2+ before the mPTP opens, using a fluorescent Ca2+ indicator like Calcium Green 5N.

Methodology:

  • Resuspend isolated mitochondria in a CRC buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 10 mM succinate, 1 µM rotenone, pH 7.4).

  • Add a fluorescent Ca2+ indicator to the buffer.

  • Add this compound or vehicle control.

  • Sequentially add small, known amounts of CaCl2 (e.g., 10 nmoles) every 60 seconds.

  • Monitor the extra-mitochondrial Ca2+ concentration via fluorescence. A large, sudden increase in fluorescence indicates mPTP opening and the release of sequestered Ca2+.

  • The total amount of Ca2+ taken up before this release is the calcium retention capacity.

Mitochondrial Membrane Potential Assay

This assay uses a fluorescent dye, such as TMRM (Tetramethylrhodamine, methyl ester), to measure the mitochondrial membrane potential (ΔΨm). Depolarization indicates mPTP opening.

Methodology:

  • Incubate isolated mitochondria or intact cells with TMRM in the presence of respiratory substrates (e.g., succinate and rotenone).[3]

  • Add this compound or vehicle control.

  • Induce mPTP opening with a Ca2+ challenge.

  • Measure the decrease in TMRM fluorescence over time, which reflects the dissipation of the membrane potential.

Visualizations

Signaling Pathway of mPTP Regulation

mPTP_regulation cluster_mito Mitochondrial Matrix cluster_inhibitors Inhibitors Ca_Matrix High Matrix Ca2+ mPTP mPTP Complex Ca_Matrix->mPTP Induces Opening ROS ROS ROS->mPTP Induces Opening CypD Cyclophilin D CypD->mPTP Sensitizes to Ca2+ Cell_Death Cell Death mPTP->Cell_Death Leads to CsA Cyclosporin A CsA->CypD Inhibits ER000444793 This compound ER000444793->mPTP Directly Inhibits (CypD Independent)

Caption: Regulation of the mitochondrial permeability transition pore (mPTP).

Experimental Workflow for Testing this compound

experimental_workflow cluster_assays Parallel Assays start Start: Isolate Mitochondria prep Prepare Mitochondrial Suspension start->prep add_compound Add this compound or Vehicle prep->add_compound induce_mptp Induce mPTP Opening (e.g., with CaCl2) add_compound->induce_mptp swelling Measure Mitochondrial Swelling (Absorbance at 540nm) induce_mptp->swelling crc Measure Calcium Retention (Fluorescent Ca2+ Probe) induce_mptp->crc tmrm Measure Membrane Potential (TMRM Fluorescence) induce_mptp->tmrm analysis Data Analysis and Comparison swelling->analysis crc->analysis tmrm->analysis

Caption: Workflow for evaluating this compound efficacy.

Troubleshooting Logic Diagram

troubleshooting_logic start Unexpected Result: No mPTP Inhibition check_compound Is the compound stored correctly? start->check_compound check_assay Are assay conditions optimal? check_compound->check_assay Yes solution_compound Solution: Use fresh compound stock. check_compound->solution_compound No check_mito Is mitochondrial quality high? check_assay->check_mito Yes solution_assay Solution: Titrate Ca2+ concentration. check_assay->solution_assay No check_mito->start Yes (Consult Further) solution_mito Solution: Use freshly prepared mitochondria. check_mito->solution_mito No

Caption: Troubleshooting logic for lack of mPTP inhibition.

References

How to control for ER-000444793's effect on mitochondrial respiration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ER-000444793, a potent, Cyclophilin D-independent inhibitor of the mitochondrial permeability transition pore (mPTP). The following information is intended for researchers, scientists, and drug development professionals to help control for the effects of this compound in mitochondrial respiration experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of the mitochondrial permeability transition pore (mPTP) opening, with a reported IC50 of 2.8 μM.[1][2] Its mechanism is independent of Cyclophilin D (CypD), a key regulator of the mPTP, distinguishing it from inhibitors like Cyclosporin A (CsA).[3][4] The primary function of this compound is to inhibit calcium (Ca²⁺)-induced mPTP opening.[1]

Q2: How does mPTP opening affect mitochondrial respiration?

The opening of the mPTP creates a non-specific pore in the inner mitochondrial membrane, leading to the dissipation of the mitochondrial membrane potential (ΔΨm). This uncouples the electron transport chain (ETC) from ATP synthesis. Consequently, oxygen consumption may initially increase, but as the mitochondria swell and lose essential components like cytochrome c, respiration will become impaired and eventually cease.

Q3: Does this compound directly inhibit the electron transport chain (ETC) complexes?

Based on current data, this compound is not reported to have direct inhibitory effects on the ETC complexes. Studies have shown that cryopreserved mitochondria treated with this compound maintained respiratory coupling, suggesting the ETC is not grossly impaired.[4] However, it is recommended to validate this in your specific experimental model.

Q4: What are the expected effects of this compound on cellular bioenergetics assays like the Seahorse XF Mito Stress Test under basal conditions?

Under basal conditions, where there is no significant induction of mPTP, this compound is expected to have minimal to no effect on the key parameters of mitochondrial respiration, such as basal oxygen consumption rate (OCR), ATP production-linked OCR, maximal respiration, and spare respiratory capacity.

Q5: When should I use this compound in my experiments?

This compound is a valuable tool for studies where you want to prevent mPTP opening to investigate downstream events or to determine the role of mPTP in a particular process. It is particularly useful when you want to avoid the confounding effects of CypD inhibition associated with CsA.

Troubleshooting Guides

Issue 1: I'm observing a decrease in basal respiration after treating my cells with this compound.

  • Possible Cause 1: Off-target effects in your specific model. While not broadly reported, it's possible this compound has off-target effects in certain cell types or under specific experimental conditions.

    • Troubleshooting Step: Perform a dose-response experiment to determine the lowest effective concentration of this compound for mPTP inhibition in your model. Use the protocol for assessing baseline effects of this compound on mitochondrial respiration to systematically evaluate its impact.

  • Possible Cause 2: Solvent effects. The solvent used to dissolve this compound (e.g., DMSO) might be affecting mitochondrial function at the concentration used.

    • Troubleshooting Step: Ensure you have a vehicle control group treated with the same concentration of the solvent as your this compound-treated group.

Issue 2: this compound is not preventing mitochondrial depolarization in my experimental model.

  • Possible Cause 1: Insufficient concentration or incubation time. The effective concentration of this compound can vary between cell types and experimental conditions.

    • Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of this compound in your model. Use a known mPTP inducer (e.g., a high concentration of Ca²⁺ with a phosphate (B84403) donor) to validate its inhibitory effect.

  • Possible Cause 2: Cell death is occurring through an mPTP-independent pathway. Your experimental treatment might be inducing mitochondrial dysfunction and cell death through a mechanism that does not involve mPTP opening.

    • Troubleshooting Step: Investigate other markers of apoptosis or necrosis that are independent of mPTP, such as caspase activation or outer mitochondrial membrane permeabilization (e.g., cytochrome c release).

Issue 3: How do I distinguish between the effects of this compound on mPTP and other potential effects on mitochondrial respiration?

  • Experimental Design: To isolate the effects of this compound on mPTP, you need to design experiments with appropriate controls.

    • Control Groups:

      • Vehicle Control: Cells treated with the solvent for this compound.

      • This compound alone: To assess the baseline effects of the compound.

      • mPTP inducer alone: To confirm the induction of mPTP-mediated effects on respiration.

      • This compound + mPTP inducer: To demonstrate that this compound can prevent the effects of the mPTP inducer.

      • Positive Control mPTP inhibitor (e.g., CsA) + mPTP inducer: To compare the efficacy of this compound with a known inhibitor.

Experimental Protocols

Protocol 1: Assessing the Baseline Effect of this compound on Mitochondrial Respiration

Objective: To determine if this compound has any direct effects on mitochondrial respiration under non-mPTP-inducing conditions using a Seahorse XF Analyzer.

Methodology:

  • Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere.

  • Pre-treatment: On the day of the assay, replace the growth medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine. Allow the cells to equilibrate. Pre-treat the cells with this compound at various concentrations (e.g., 1, 5, 10, 25 µM) and a vehicle control for the desired incubation time.

  • Seahorse XF Mito Stress Test: Perform a standard Mito Stress Test by sequentially injecting:

    • Oligomycin: To inhibit ATP synthase (Complex V).

    • FCCP: An uncoupler to induce maximal respiration.

    • Rotenone/Antimycin A: To inhibit Complex I and III, respectively, and shut down mitochondrial respiration.

  • Data Analysis: Measure the Oxygen Consumption Rate (OCR) at each stage and calculate the key parameters: basal respiration, ATP production-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial oxygen consumption.

Expected Results (Hypothetical Data):

TreatmentBasal Respiration (pmol O₂/min)ATP Production (pmol O₂/min)Maximal Respiration (pmol O₂/min)Spare Respiratory Capacity (%)
Vehicle100 ± 575 ± 4250 ± 15150 ± 10
This compound (5 µM)98 ± 673 ± 5245 ± 12148 ± 9
This compound (25 µM)95 ± 770 ± 6238 ± 14145 ± 11
Protocol 2: Confirming this compound's Effect on Ca²⁺-Induced Respiratory Changes

Objective: To demonstrate that this compound can prevent the respiratory changes associated with Ca²⁺-induced mPTP opening.

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from cells or tissues of interest using differential centrifugation.

  • Respirometry Setup: Use a high-resolution respirometer (e.g., Oroboros O2k). Add isolated mitochondria to the respiration buffer containing substrates for Complex I (e.g., glutamate/malate) or Complex II (e.g., succinate (B1194679) + rotenone).

  • Treatment: Add vehicle, this compound, or a positive control inhibitor (e.g., CsA) to the chambers and allow for a short incubation.

  • Ca²⁺ Titration: Sequentially add boluses of a known concentration of CaCl₂ to the chambers while monitoring the oxygen consumption rate.

  • Data Analysis: Observe the changes in respiration upon Ca²⁺ addition. mPTP opening will be indicated by a large, sustained increase in respiration (uncoupling) followed by a decline as mitochondria are damaged. In the presence of this compound, this effect should be significantly delayed or prevented.

Visualizations

mPTP_Pathway mPTP Opening and Inhibition by this compound cluster_triggers mPTP Opening Triggers cluster_mPTP Mitochondrial Permeability Transition Pore cluster_consequences Consequences of mPTP Opening Ca_overload High Matrix Ca²⁺ mPTP mPTP Ca_overload->mPTP Induces ROS Oxidative Stress ROS->mPTP Sensitizes Membrane_potential ΔΨm Collapse mPTP->Membrane_potential Swelling Mitochondrial Swelling Membrane_potential->Swelling Respiration_uncoupling Uncoupled Respiration Membrane_potential->Respiration_uncoupling Cell_death Cell Death Swelling->Cell_death ER_000444793 This compound ER_000444793->mPTP Inhibits

Caption: Mechanism of mPTP opening and its inhibition by this compound.

experimental_workflow Workflow for Assessing this compound's Effect on Respiration cluster_baseline Baseline Assessment cluster_mptp_induction mPTP Induction Assay start Start: Prepare Cell Culture plate_cells Plate cells in Seahorse XF microplate start->plate_cells treat_cells Treat cells with Vehicle or this compound plate_cells->treat_cells run_mito_stress Perform Seahorse XF Mito Stress Test treat_cells->run_mito_stress induce_mptp Induce mPTP (e.g., with Ca²⁺ overload) treat_cells->induce_mptp analyze_data Analyze OCR data (Basal, ATP-linked, Maximal Respiration) run_mito_stress->analyze_data compare_results Compare results between groups analyze_data->compare_results measure_respiration Measure respiratory changes induce_mptp->measure_respiration measure_respiration->compare_results conclusion Conclusion compare_results->conclusion

Caption: Experimental workflow for evaluating this compound.

troubleshooting_logic Troubleshooting Logic for Unexpected Respiration Changes start Observation: This compound alters basal respiration check_vehicle Is the vehicle control also showing an effect? start->check_vehicle yes_vehicle Yes check_vehicle->yes_vehicle Yes no_vehicle No check_vehicle->no_vehicle No solvent_issue Solvent toxicity issue yes_vehicle->solvent_issue dose_response Perform a dose-response experiment no_vehicle->dose_response off_target Potential off-target effect in your model dose_response->off_target lowest_effective_dose Use lowest effective concentration off_target->lowest_effective_dose

Caption: Troubleshooting unexpected effects of this compound.

References

ER-000444793 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ER-000444793

This guide provides detailed information on the stability and storage of this compound, a potent, cyclophilin D-independent inhibitor of the mitochondrial permeability transition pore (mPTP).[1][2][3] Proper handling and storage are critical for ensuring the compound's efficacy and obtaining reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: The recommended storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent. Following these guidelines is crucial for maintaining the compound's stability.

Q2: How should I store the solid (powder) form of this compound?

A: For long-term storage, the solid form of this compound should be stored at -20°C. For shorter periods, 4°C is also acceptable.

Q3: What is the best way to store this compound once it is dissolved in a solvent?

A: Stock solutions of this compound should be stored at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[2] It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]

Q4: I accidentally left my this compound stock solution at room temperature. Is it still usable?

A: The stability of this compound at room temperature in solvent has not been extensively characterized. To ensure the integrity of your experiments, it is advisable to use a fresh vial or a properly stored aliquot. If you must use the solution, consider running a small-scale pilot experiment to validate its activity.

Q5: Can I repeatedly freeze and thaw my this compound stock solution?

A: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to the degradation of the compound.[1] Preparing single-use aliquots is the best practice to maintain the stability and efficacy of your stock solution.

Data Presentation: Storage Conditions Summary

FormStorage TemperatureDuration
Solid (Powder)-20°C3 years[1][2]
4°C2 years[2]
In Solvent-80°C2 years[2]
-20°C1 month to 1 year[1][2]

Experimental Protocols

Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

  • Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Selection: Use fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare the stock solution.[1]

  • Dissolution: Add the appropriate volume of DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. The solubility in DMSO is noted to be 71 mg/mL.[1]

  • Ensure Complete Dissolution: Vortex or sonicate the solution gently to ensure the compound has fully dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use polypropylene (B1209903) tubes.

  • Storage: Store the aliquots at -80°C for long-term storage.

Mandatory Visualization

ER_000444793_Troubleshooting_Workflow start Start: Assess this compound Stability improper_storage Was the compound stored improperly? (e.g., room temp, multiple freeze-thaws) start->improper_storage powder_or_solution Is it in powder or solution form? improper_storage->powder_or_solution Yes new_aliquot Use a new, properly stored aliquot. improper_storage->new_aliquot No check_powder Visually inspect powder for discoloration or clumping. powder_or_solution->check_powder Powder check_solution Was the solution stored for an extended period? powder_or_solution->check_solution Solution discard_powder If compromised, discard and use a new vial. check_powder->discard_powder Yes proceed_powder If appears normal, proceed with caution. Consider a validation experiment. check_powder->proceed_powder No validation_exp Perform a validation experiment (e.g., mitochondrial swelling assay). proceed_powder->validation_exp check_solution->new_aliquot No check_solution->validation_exp Yes activity_ok Is the activity as expected? validation_exp->activity_ok proceed_experiment Proceed with your main experiment. activity_ok->proceed_experiment Yes discard_solution Discard the questionable stock solution. Prepare a fresh solution from powder. activity_ok->discard_solution No

Caption: Troubleshooting workflow for assessing this compound stability.

References

Avoiding artifacts in fluorescence-based assays with ER-000444793

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ER-000444793 in fluorescence-based assays. These resources are designed to help users identify and resolve common issues to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and non-toxic small molecule inhibitor of the mitochondrial permeability transition pore (mPTP).[1][2] It was identified through a high-throughput screen using cryopreserved mitochondria.[2][3] Unlike other mPTP inhibitors like Cyclosporin A (CsA), this compound's mechanism of action is independent of Cyclophilin D (CypD) inhibition.[1][2][4] This has been confirmed in assays where this compound did not displace a labeled CsA probe from the rhCypD protein.[1]

Q2: In which fluorescence-based assays is this compound commonly used?

This compound is primarily used in assays that measure mitochondrial function and mPTP opening. Common fluorescence-based assays include:

  • Mitochondrial Membrane Potential Assays: Using potentiometric dyes like TMRM or Rhodamine 123 to detect changes in mitochondrial membrane depolarization.[2][5][6]

  • Calcium Retention Capacity (CRC) Assays: Employing fluorescent calcium indicators such as Fluo-4FF or Calcium Green-5N to measure the ability of mitochondria to sequester calcium before mPTP opening.[2][6]

  • Calcein-CoCl₂ Quenching Assay: A method to directly visualize mPTP opening in living cells.[5][7]

Q3: What are the potential sources of artifacts when using this compound in fluorescence-based assays?

While this compound is a valuable research tool, like many small molecules, it can potentially cause artifacts in fluorescence-based assays.[8] Key considerations include:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of the assay dye, leading to a false-positive signal.

  • Fluorescence Quenching: The compound might absorb the excitation or emission light of the fluorophore, resulting in a false-negative signal (inner filter effect).

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that may interfere with the assay by sequestering proteins or scattering light.[8]

Troubleshooting Guides

Issue 1: Unexpected Increase in Fluorescence Signal (Potential Autofluorescence)

Symptom: A dose-dependent increase in fluorescence is observed in wells containing this compound, even in the absence of the biological target or other key assay reagents.

Troubleshooting Protocol:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Include control wells:

    • Buffer only (blank)

    • This compound dilutions in buffer

    • Assay components without this compound (positive and negative controls)

  • Read the plate using the same fluorescence settings (excitation/emission wavelengths) as the main experiment.

  • Analyze the data: If a concentration-dependent increase in fluorescence is seen with this compound alone, this indicates autofluorescence.

Solution:

  • If possible, switch to a fluorophore with different excitation and emission wavelengths that do not overlap with the autofluorescence of this compound.

  • Subtract the background fluorescence from the compound-only wells from the experimental wells.

Issue 2: Lower Than Expected Signal (Potential Fluorescence Quenching)

Symptom: The fluorescence signal decreases in the presence of this compound in a manner that does not correlate with the expected biological activity.

Troubleshooting Protocol:

  • Perform a control experiment with a stable fluorophore (e.g., fluorescein) at a concentration that gives a robust signal.

  • Add increasing concentrations of this compound to the fluorophore solution.

  • Measure the fluorescence intensity. A dose-dependent decrease in the fluorophore's signal in the presence of this compound suggests quenching.

Solution:

  • Optimize the assay to use the lowest possible concentration of this compound that still provides a biological effect.

  • Consider using a time-resolved fluorescence (TRF) assay, which can minimize the impact of quenching.

Issue 3: High Variability and Poor Dose-Response Curve (Potential Compound Aggregation)

Symptom: Inconsistent results between replicate wells and a steep, non-sigmoidal dose-response curve.

Troubleshooting Protocol:

  • Repeat the assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[9]

  • Compare the dose-response curves obtained with and without the detergent. If the curve becomes more sigmoidal and reproducible in the presence of the detergent, compound aggregation is a likely cause.

Solution:

  • Include a low concentration of a non-ionic detergent in the assay buffer as a standard component of the protocol.

  • Ensure proper solubilization of this compound before adding it to the assay.

Quantitative Data Summary

ParameterValueAssay ConditionReference
IC₅₀ (mPTP inhibition) 2.8 µMCa²⁺-induced mPT[1]
IC₅₀ (Ca²⁺ retention) 1.2 µMFluo-4FF based assay[2]
Effect on CypD Binding No effect up to 50 µMCsA/CypD HTRF assay[1]

Experimental Protocols

Calcium Retention Capacity (CRC) Assay

This protocol is adapted from methodologies used to characterize mPTP inhibitors.[2][6]

  • Isolate mitochondria from the tissue or cells of interest.

  • Prepare assay buffer: 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 5 mM succinate, 1 µM rotenone, and 0.5 µM Calcium Green-5N, pH 7.4.

  • Add isolated mitochondria (0.5 mg/mL) to the assay buffer in a 96-well black plate.

  • Add this compound or vehicle control (e.g., DMSO) to the wells and incubate for 5 minutes at 30°C.

  • Measure baseline fluorescence (Excitation: 506 nm, Emission: 532 nm).

  • Initiate calcium uptake by adding pulses of CaCl₂ (e.g., 10 µM) every 60 seconds.

  • Monitor the fluorescence continuously. An initial drop in fluorescence is expected as mitochondria take up Ca²⁺. A sharp and sustained increase in fluorescence indicates mPTP opening and release of Ca²⁺.

  • Calculate the CRC as the total amount of Ca²⁺ taken up before mPTP opening.

Visualizations

Signaling_Pathway cluster_Mitochondrion Mitochondrion Ca2+ Ca2+ mPTP mPTP Ca2+->mPTP Induces Matrix Swelling Matrix Swelling mPTP->Matrix Swelling Leads to ΔΨm Collapse ΔΨm Collapse mPTP->ΔΨm Collapse Leads to This compound This compound This compound->mPTP Inhibits CypD CypD CypD->mPTP Sensitizes Cell Death Cell Death Matrix Swelling->Cell Death ΔΨm Collapse->Cell Death

Caption: Signaling pathway of mPTP-mediated cell death and the inhibitory action of this compound.

Experimental_Workflow cluster_Troubleshooting Troubleshooting Workflow for Potential Autofluorescence Start Start: Unexpected High Signal Prep_Controls Prepare Controls: - Compound serial dilution - Buffer blank - Assay controls Start->Prep_Controls Measure_Fluorescence Measure Fluorescence of All Controls Prep_Controls->Measure_Fluorescence Analyze_Data Analyze Data: Compound-only wells vs. Blank Measure_Fluorescence->Analyze_Data Is_Autofluorescent Concentration-dependent increase in signal? Analyze_Data->Is_Autofluorescent Subtract_Background Yes: Subtract Background or Change Fluorophore Is_Autofluorescent->Subtract_Background Yes Not_Autofluorescent No: Investigate Other Causes (e.g., contamination) Is_Autofluorescent->Not_Autofluorescent No End End Subtract_Background->End Not_Autofluorescent->End

Caption: Experimental workflow for troubleshooting potential autofluorescence of this compound.

References

Interpreting data from ER-000444793 treated cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ER-000444793, a potent inhibitor of the mitochondrial permeability transition pore (mPTP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that acts as a potent inhibitor of the mitochondrial permeability transition pore (mPTP) opening.[1][2] Its primary mechanism is to prevent the Ca2+-induced opening of the mPTP, thereby protecting mitochondria from swelling and subsequent damage.[3] A key feature of this compound is that its inhibitory action is independent of Cyclophilin D (CypD), a well-known regulator of the mPTP.[1][3] This distinguishes it from traditional mPTP inhibitors like Cyclosporin A (CsA).[1][3]

Q2: I am not seeing the expected inhibitory effect of this compound on mPTP opening in my assay. What could be the issue?

Several factors could contribute to a lack of efficacy. Here are a few troubleshooting steps:

  • Compound Solubility: this compound is insoluble in water and ethanol (B145695) but soluble in DMSO.[2] Ensure that you are using fresh, high-quality DMSO to prepare your stock solution.[2] Avoid repeated freeze-thaw cycles of the stock solution, which can lead to compound degradation.[1]

  • Mitochondrial Integrity: The quality of your isolated mitochondria is crucial. Overly harsh isolation techniques can damage the mitochondria, rendering them unable to respond to stimuli or inhibitors.[4] It is recommended to perform quality control assays, such as measuring the respiratory control ratio or assessing outer mitochondrial membrane integrity via cytochrome c release.[4][5]

  • Assay Conditions: The concentration of Ca2+ used to induce mPTP opening is critical. If the Ca2+ overload is too severe, it may overwhelm the inhibitory capacity of this compound. Consider performing a Ca2+ titration to determine the optimal concentration for your experimental system.

  • Cell Type/Tissue Specificity: The composition and regulation of the mPTP can vary between different cell types and tissues.[4] The potency of this compound may differ depending on the specific mitochondrial context.

Q3: How does the mechanism of this compound differ from that of Cyclosporin A (CsA)?

The primary difference lies in their interaction with Cyclophilin D (CypD). CsA inhibits mPTP opening by binding to CypD in the mitochondrial matrix, preventing its interaction with the core components of the pore.[6] In contrast, this compound does not bind to or inhibit the enzymatic activity of CypD.[3] This was demonstrated in competitive binding assays where this compound did not displace a fluorescently labeled CsA probe from CypD.[1][3] This makes this compound a valuable tool for studying CypD-independent mechanisms of mPTP regulation.

Q4: What are the recommended working concentrations for this compound?

The reported IC50 for this compound in inhibiting mPTP opening is 2.8 μM.[1][2] For cell-based assays, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. It is important to note that high concentrations of any compound can have off-target effects.

Q5: Is this compound toxic to cells?

Studies have shown that this compound is a non-toxic mPTP inhibitor.[1][3] However, it is always good practice to assess cell viability in the presence of the compound at the concentrations and incubation times used in your experiments. This can be done using standard assays such as MTT, Alamar Blue, or by monitoring cell morphology.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its comparison with other known mPTP modulators.

Table 1: In Vitro Potency of mPTP Inhibitors

CompoundTargetIC50Reference
This compoundmPTP (CypD-independent)2.8 μM[1][2]
Cyclosporin A (CsA)Cyclophilin D (CypD)23 nM (for CypD binding)[1]
Sanglifehrin A (SfA)Cyclophilin D (CypD)5 nM (for CypD binding)[1]

Experimental Protocols

Protocol 1: Assessment of Ca2+-Induced Mitochondrial Swelling

This protocol is a common method to assess mPTP opening by measuring the decrease in light absorbance as mitochondria swell.

Materials:

  • Isolated mitochondria

  • Mitochondrial suspension buffer (e.g., MSK buffer)[7]

  • Respiratory substrates (e.g., succinate (B1194679) and rotenone)[3]

  • CaCl2 solution

  • This compound stock solution (in DMSO)

  • Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

  • Resuspend isolated mitochondria in the suspension buffer at a concentration of 0.5-1.0 mg/mL.

  • Add respiratory substrates to energize the mitochondria.

  • Incubate the mitochondrial suspension with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 5-10 minutes) at room temperature.

  • Place the samples in the spectrophotometer and record a baseline absorbance at 540 nm.

  • Induce mPTP opening by adding a bolus of CaCl2 (e.g., 100-200 μM).

  • Monitor the decrease in absorbance at 540 nm over time. A slower rate of decrease in absorbance in the presence of this compound indicates inhibition of mitochondrial swelling.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye to measure changes in the mitochondrial membrane potential, which dissipates upon mPTP opening.

Materials:

  • Isolated mitochondria or intact cells

  • Mitochondrial suspension buffer or cell culture medium

  • Respiratory substrates (for isolated mitochondria)

  • Potentiometric fluorescent dye (e.g., TMRM or Rhodamine 123)[3][7]

  • CaCl2 solution

  • This compound stock solution (in DMSO)

  • Fluorescence plate reader or microscope

Procedure:

  • Load isolated mitochondria or cells with the fluorescent dye according to the manufacturer's instructions.

  • Incubate with this compound or vehicle control.

  • Establish a baseline fluorescence reading.

  • Add CaCl2 to induce mPTP opening.

  • Monitor the fluorescence over time. A decrease in fluorescence (for quenching dyes like TMRM) indicates depolarization of the mitochondrial membrane. Inhibition of this decrease by this compound signifies its protective effect.

Visualizations

G Simplified Signaling Pathway of mPTP Opening cluster_0 Mitochondrial Matrix Ca_stress ↑ [Ca2+] mPTP mPTP Core (e.g., ATP synthase, ANT) Ca_stress->mPTP Induces ROS ↑ ROS ROS->mPTP Induces CypD Cyclophilin D CypD->mPTP Sensitizes mPTP_opening mPTP Opening mPTP->mPTP_opening ER_000444793 This compound ER_000444793->mPTP Inhibits CsA Cyclosporin A CsA->CypD Inhibits

Caption: Mechanism of mPTP inhibition by this compound vs. CsA.

G Experimental Workflow for Identifying mPTP Inhibitors cluster_0 Screening & Validation cluster_1 Mechanism of Action start High-Throughput Screen (e.g., Mitochondrial Swelling Assay) hit_id Hit Identification (e.g., this compound) start->hit_id dose_response Dose-Response & Potency (IC50 Determination) hit_id->dose_response secondary_assays Secondary Assays (Membrane Potential, Ca2+ Retention) dose_response->secondary_assays cypd_binding CypD Binding Assay (e.g., HTRF) secondary_assays->cypd_binding cypd_independent CypD-Independent Mechanism Confirmed cypd_binding->cypd_independent

Caption: Workflow for identification and characterization of mPTP inhibitors.

References

Technical Support Center: ER-000444793 Cytotoxicity Assessment in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for accurately assessing the cytotoxicity of the investigational compound ER-000444793 in primary cell cultures.

I. Compound Information

This compound is a potent and non-toxic inhibitor of the mitochondrial permeability transition pore (mPTP) opening.[1][2][3] Its mechanism of action is independent of Cyclophilin D (CypD) inhibition.[1][2][4]

ParameterValueReference
Target Mitochondrial Permeability Transition Pore (mPTP)[1][3]
IC50 (mPTP inhibition) 2.8 µM[1][3]
Reported Cytotoxicity (IC50) > 1 mmol L⁻¹ (in specific cell lines)[2]
Solubility Soluble in DMSO[3]

II. Experimental Workflow & Signaling Pathway

The following diagrams illustrate a general workflow for assessing the cytotoxicity of this compound and a hypothetical signaling pathway that could be involved.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assessment A Primary Cell Isolation & Culture D Cell Seeding in 96-well Plates A->D B This compound Stock Solution (in DMSO) C Working Solutions (Serial Dilutions) B->C E Treatment with this compound (24, 48, 72 hours) C->E D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Integrity) E->G H Apoptosis Assay (e.g., Annexin V) E->H I Data Analysis (IC50 Calculation) F->I G->I H->I

Caption: Experimental workflow for this compound cytotoxicity assessment.

G ER This compound mPTP mPTP Opening ER->mPTP Inhibits Mito_Pot Loss of Mitochondrial Membrane Potential mPTP->Mito_Pot Induces ROS Increased ROS Mito_Pot->ROS ATP Decreased ATP Production Mito_Pot->ATP Caspase Caspase Activation ROS->Caspase ATP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway of mPTP-mediated apoptosis.

III. Troubleshooting Guide

This guide addresses common issues encountered during the cytotoxicity assessment of this compound in primary cell cultures.

Issue Potential Cause Recommended Solution
High background cytotoxicity in vehicle control Solvent Toxicity: High concentrations of DMSO can be toxic to primary cells.[5][6]Ensure the final DMSO concentration is ≤ 0.1% and is consistent across all vehicle control and treated wells.[5]
Primary Cell Health: Primary cells are sensitive to culture conditions.[5][6]Use healthy, low-passage primary cells. Ensure optimal culture conditions (media, supplements, confluency).[5][7]
Inconsistent results between replicates Uneven Cell Seeding: Inaccurate cell counting or improper mixing can lead to variability.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.
Compound Precipitation: this compound may precipitate in the culture medium if not properly dissolved.Prepare fresh dilutions of the compound for each experiment. Visually inspect for any precipitation before adding to cells.
Edge Effects: Evaporation in the outer wells of a microplate can concentrate the compound.[6][8]Fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment.[6]
No dose-dependent cytotoxicity observed Sub-optimal Concentration Range: The tested concentrations may be too low to induce a cytotoxic effect.Perform a broad-range dose-response experiment (e.g., 0.1 µM to 100 µM) to identify the effective concentration range.
Incorrect Incubation Time: The cytotoxic effects may be time-dependent.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[5]
Assay Insensitivity: The chosen assay may not be sensitive enough to detect subtle cytotoxicity.Use multiple cytotoxicity assays that measure different endpoints (e.g., metabolic activity, membrane integrity, apoptosis).[5]
Discrepancy between different cytotoxicity assays Different Mechanisms of Cell Death: Assays measure different cellular events (e.g., metabolic dysfunction vs. membrane rupture).This is expected. For example, a compound might reduce metabolic activity (MTT assay) before causing membrane leakage (LDH assay). Analyze the results in the context of the assay's principle.
Compound Interference: this compound might interfere with the assay components.[8][9]Run a cell-free control by adding the compound to the assay reagents to check for direct interactions.[8]

IV. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in primary cell cultures?

A1: Based on its potent mPTP inhibition IC50 of 2.8 µM, a good starting point for cytotoxicity testing would be a concentration range spanning several logs around this value, for instance, from 0.1 µM to 100 µM.

Q2: How should I prepare the stock and working solutions of this compound?

A2: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Aliquot and store at -20°C or -80°C. On the day of the experiment, prepare fresh serial dilutions of the compound in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.1%.[5]

Q3: Which primary cell types are most relevant for testing this compound?

A3: Given its target (mPTP), primary cells that are highly metabolically active or susceptible to mitochondrial dysfunction are relevant. This includes primary neurons, cardiomyocytes, hepatocytes, and renal epithelial cells. The choice will ultimately depend on the therapeutic area of interest.

Q4: Can I use serum in my culture medium during the cytotoxicity assay?

A4: Serum components can sometimes interact with test compounds, reducing their effective concentration.[10] For initial screening, it is advisable to use a low serum concentration or serum-free medium during the compound treatment, if the primary cells can tolerate it for the duration of the experiment.[8][9]

Q5: What are the key controls to include in my cytotoxicity experiments?

A5: The following controls are essential:

  • Untreated Control: Cells in culture medium only.

  • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound used.[5]

  • Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is working correctly.

  • Medium Background Control: Culture medium without cells to measure the background absorbance/fluorescence of the medium and assay reagents.[5]

V. Experimental Protocols

A. MTT Assay (Metabolic Activity)

This assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • Primary cells

  • This compound

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a pre-optimized density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and controls for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

B. Lactate (B86563) Dehydrogenase (LDH) Assay (Membrane Integrity)

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[12]

Materials:

  • Primary cells

  • This compound

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the kit manufacturer's instructions.[13]

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 15-30 minutes).

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).[12][13] Include controls for maximum LDH release (by lysing untreated cells) and background.[5]

C. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Primary cells

  • This compound

  • 6-well plates or culture tubes

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound and controls in appropriate culture vessels.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

References

Technical Support Center: ER-000444793-Mediated mPTP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ER-000444793, a potent, non-toxic, and Cyclophilin D (CypD)-independent inhibitor of the mitochondrial permeability transition pore (mPTP). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure specificity and accuracy in your experiments.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the use of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action for this compound? this compound is a potent small molecule inhibitor of the mitochondrial permeability transition pore (mPTP) with an IC50 of 2.8 μM.[1] A key feature of this inhibitor is that its mechanism is independent of Cyclophilin D (CypD), a well-known regulator of the mPTP.[1][2] This has been confirmed by studies showing that this compound does not inhibit the enzymatic activity of CypD and does not displace the classic mPTP inhibitor Cyclosporin A (CsA) from its binding site on CypD.[2]

  • Q2: How was the CypD-independent mechanism of this compound confirmed? The CypD-independent mechanism was primarily established using two key assays:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay demonstrated that this compound, even at high concentrations, did not displace a fluorescently labeled CsA probe from recombinant human CypD, unlike CsA itself.[1]

    • CypD Enzymatic Activity Assay: The peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD was measured, and this compound was found to have no inhibitory effect on this activity.[2]

  • Q3: What are the known off-target effects of this compound? Currently, there is limited publicly available information specifically detailing the off-target profile of this compound. The initial characterization focused on its specificity for the mPTP and its independence from CypD. As with any novel compound, it is crucial for researchers to empirically determine potential off-target effects within their specific experimental model.

  • Q4: How can I test for potential off-target effects of this compound in my experimental system? To ensure the observed effects are due to mPTP inhibition, consider the following control experiments:

    • Use a structurally unrelated mPTP inhibitor: Compare the effects of this compound with another known mPTP inhibitor that has a different chemical scaffold.

    • Employ a negative control compound: Use a structurally similar but inactive analog of this compound, if available.

    • Assess general mitochondrial health: Monitor parameters such as mitochondrial membrane potential (using dyes like TMRM or JC-1), oxygen consumption rates (using respirometry), and ATP production to ensure this compound is not causing general mitochondrial dysfunction.

    • Utilize cell lines with genetic modifications: If possible, use cell lines with knockouts or knockdowns of suspected off-target proteins to see if the effect of this compound is altered.

  • Q5: The product information states this compound is "non-toxic." What does this mean and how should I assess toxicity in my experiments? The designation of "non-toxic" generally indicates that the compound did not show significant cytotoxicity in the initial screening assays. However, toxicity can be cell-type and concentration-dependent. It is highly recommended to perform your own cytotoxicity assessment in your specific cell line and experimental conditions. Standard assays to consider include:

    • MTT or WST-1 assays: To measure metabolic activity as an indicator of cell viability.

    • LDH release assay: To quantify plasma membrane damage.

    • Trypan blue exclusion assay: To determine the percentage of viable cells.

    • Annexin V/Propidium Iodide staining: To differentiate between apoptotic and necrotic cell death.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or no inhibition of mPTP opening in Calcium Retention Capacity (CRC) assay. 1. Suboptimal mitochondrial quality: Isolated mitochondria may be damaged or uncoupled. 2. Incorrect this compound concentration: The concentration may be too low for your specific mitochondrial preparation or cell type. 3. Precipitation of this compound: The compound may not be fully solubilized in the assay buffer. 4. Assay artifacts: The fluorescent dye may be interacting with the compound or other buffer components.1. Assess mitochondrial integrity: Before the CRC assay, check the Respiratory Control Ratio (RCR) of your mitochondrial preparation. A high RCR indicates healthy, coupled mitochondria. 2. Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal inhibitory concentration for your system. 3. Ensure proper solubilization: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the assay buffer. Include a vehicle control (DMSO alone) in your experiments. 4. Run appropriate controls: Include a positive control (e.g., CsA) and a no-inhibitor control. Also, test for any intrinsic fluorescence of this compound at the wavelengths used.
This compound appears to be toxic to my cells at the effective inhibitory concentration. 1. Cell-type specific toxicity: Your cell line may be particularly sensitive to the compound. 2. Off-target effects: The observed toxicity may be due to inhibition of other cellular processes. 3. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be causing toxicity.1. Determine the therapeutic window: Perform a dose-response for both mPTP inhibition and cytotoxicity to find a concentration that is effective but not toxic. 2. Investigate off-target effects: Refer to FAQ Q4 for strategies to assess off-target effects. 3. Minimize solvent concentration: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO).
Mitochondrial swelling is not inhibited by this compound in the spectrophotometric assay. 1. Incorrect wavelength: Ensure you are monitoring the absorbance at the correct wavelength (typically 540 nm). 2. Insufficient Ca2+ to induce swelling: The concentration of the Ca2+ challenge may not be high enough to induce robust mPTP opening. 3. Mitochondrial concentration is too high or too low: The change in absorbance may be difficult to detect if the mitochondrial concentration is not optimal.1. Verify instrument settings: Double-check the spectrophotometer settings. 2. Optimize Ca2+ concentration: Titrate the Ca2+ concentration to find the optimal amount that induces significant swelling in your control group. 3. Optimize mitochondrial concentration: Test a range of mitochondrial protein concentrations to find one that gives a clear and reproducible swelling signal.
Unexpected results when comparing this compound to Cyclosporin A (CsA). 1. Different mechanisms of action: this compound is CypD-independent, while CsA is CypD-dependent. In systems with low CypD expression or activity, the effect of CsA may be less pronounced. 2. Differential potency: The IC50 values of the two compounds may differ in your specific assay conditions.1. Consider the role of CypD in your model: If possible, assess the expression level of CypD in your cells or tissue. 2. Perform dose-response curves for both inhibitors: This will allow for a more accurate comparison of their potencies in your system.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and provide a comparison with the well-characterized mPTP inhibitor, Cyclosporin A (CsA).

Table 1: Inhibitory Potency against mPTP

CompoundTargetAssayIC50Reference
This compoundmPTPCa2+-induced mitochondrial swelling2.8 µM[1]
Cyclosporin ACypD (leading to mPTP inhibition)Varies by assaynM to low µM range[1]

Table 2: Specificity Profile

CompoundInteraction with CypDMechanism of mPTP InhibitionReference
This compoundDoes not inhibit enzymatic activity; Does not displace CsACypD-Independent[1][2]
Cyclosporin ABinds to and inhibits CypD PPIase activityCypD-Dependent[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Calcium Retention Capacity (CRC) Assay

This assay measures the ability of isolated mitochondria to sequester Ca2+ before the induction of mPTP opening.

  • Materials:

    • Isolated mitochondria

    • CRC buffer (e.g., 250 mM sucrose, 10 mM MOPS, 5 mM succinate, 2 mM KH2PO4, 1 µM rotenone, pH 7.2)

    • Calcium Green-5N fluorescent dye

    • This compound and other test compounds

    • CaCl2 stock solution

    • Fluorometric plate reader with injection capabilities

  • Procedure:

    • Resuspend isolated mitochondria in CRC buffer to a final concentration of 0.5 mg/mL.

    • Add Calcium Green-5N to the mitochondrial suspension.

    • Aliquot the mitochondrial suspension into a 96-well plate.

    • Add this compound or other test compounds to the wells and incubate for a specified time (e.g., 5-10 minutes) at 37°C.

    • Place the plate in the fluorometer and begin recording fluorescence (Ex/Em ~506/532 nm).

    • Inject pulses of a known concentration of CaCl2 (e.g., 10 µM) at regular intervals (e.g., every 60 seconds).

    • Continue injecting CaCl2 until a large, sustained increase in fluorescence is observed, indicating mPTP opening and the release of sequestered Ca2+.

    • The CRC is calculated as the total amount of Ca2+ added before the large, sustained fluorescence increase.

2. Mitochondrial Swelling Assay

This spectrophotometric assay directly measures the increase in mitochondrial volume (swelling) that occurs upon mPTP opening.

  • Materials:

    • Isolated mitochondria

    • Swelling buffer (e.g., 120 mM KCl, 10 mM MOPS, 5 mM succinate, 2 mM KH2PO4, 1 µM rotenone, pH 7.2)

    • This compound and other test compounds

    • High concentration CaCl2 stock solution

    • Spectrophotometer capable of kinetic measurements

  • Procedure:

    • Resuspend isolated mitochondria in swelling buffer to a final concentration of 0.5-1.0 mg/mL.

    • Add this compound or other test compounds and incubate for 5-10 minutes at 37°C.

    • Place the mitochondrial suspension in a cuvette in the spectrophotometer and begin recording absorbance at 540 nm.

    • After establishing a stable baseline, add a bolus of CaCl2 (e.g., 100-200 µM) to induce mPTP opening.

    • Continue to monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.

    • The rate and extent of the absorbance decrease are used to quantify mPTP opening and its inhibition.

3. TR-FRET Assay for CypD Binding

This assay is used to determine if a compound binds to CypD and displaces a known ligand like CsA.

  • Materials:

    • Recombinant human CypD

    • Fluorescently labeled CsA probe

    • This compound and other test compounds

    • TR-FRET compatible plate reader

  • Procedure:

    • In a suitable assay buffer, combine recombinant CypD and the fluorescently labeled CsA probe.

    • Add this compound or other test compounds at various concentrations.

    • Incubate the mixture to allow for binding to reach equilibrium.

    • Measure the TR-FRET signal. A decrease in the FRET signal indicates that the test compound has displaced the fluorescent probe from CypD.

Visualizations

Signaling Pathway Diagram

mPTP_Regulation cluster_triggers mPTP Triggers cluster_mPTP mPTP Complex cluster_regulators mPTP Regulators cluster_inhibitors Inhibitors Ca_overload High Matrix Ca2+ mPTP mPTP (Inner Mitochondrial Membrane) Ca_overload->mPTP Induces Opening ROS Oxidative Stress (ROS) ROS->mPTP Sensitizes CypD Cyclophilin D (CypD) CypD->mPTP Promotes Opening CsA Cyclosporin A (CsA) CsA->CypD Inhibits ER_compound This compound ER_compound->mPTP Inhibits Directly

Caption: Regulation of the mitochondrial permeability transition pore (mPTP).

Experimental Workflow Diagram

Experimental_Workflow start Start: Hypothesis (this compound inhibits mPTP) isolate_mito Isolate Mitochondria (e.g., from liver or cultured cells) start->isolate_mito confirm_cypd Confirm CypD Independence (TR-FRET, Enzymatic Assay) start->confirm_cypd assess_toxicity Assess Cytotoxicity (MTT, LDH, etc.) start->assess_toxicity crc_assay Perform Calcium Retention Capacity (CRC) Assay isolate_mito->crc_assay swelling_assay Perform Mitochondrial Swelling Assay isolate_mito->swelling_assay analyze_data Analyze and Interpret Data crc_assay->analyze_data swelling_assay->analyze_data confirm_cypd->analyze_data assess_toxicity->analyze_data

Caption: Workflow for characterizing this compound specificity.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem: Inconsistent mPTP Inhibition check_mito Is Mitochondrial Quality Good? (Check RCR) start->check_mito check_conc Is Compound Concentration Optimal? (Perform Dose-Response) check_mito->check_conc Yes solution_mito Solution: Re-isolate Mitochondria and verify quality check_mito->solution_mito No check_solubility Is Compound Soluble? (Check for Precipitation) check_conc->check_solubility Yes solution_conc Solution: Adjust Concentration Based on Dose-Response check_conc->solution_conc No solution_solubility Solution: Prepare Fresh Stock and ensure complete solubilization check_solubility->solution_solubility No end Problem Resolved check_solubility->end Yes solution_mito->start solution_conc->start solution_solubility->start

Caption: Troubleshooting inconsistent mPTP inhibition results.

References

Validation & Comparative

A Comparative Guide to ER-000444793 and Cyclosporin A as mPTP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key inhibitors of the mitochondrial permeability transition pore (mPTP), ER-000444793 and Cyclosporin A (CsA). The mPTP is a critical regulator of cell death, and its modulation is a significant therapeutic target in various diseases, including ischemia-reperfusion injury and neurodegenerative disorders. This comparison focuses on their mechanisms of action, potency, and the experimental methodologies used to evaluate their efficacy.

Executive Summary

This compound and Cyclosporin A are both potent inhibitors of the mPTP, a non-specific channel in the inner mitochondrial membrane that, when opened, can lead to cell death. The primary distinction between these two compounds lies in their mechanism of action. Cyclosporin A, a well-established immunosuppressant, inhibits the mPTP through its interaction with cyclophilin D (CypD), a key regulator of the pore.[1] In contrast, this compound is a novel, small-molecule inhibitor that functions independently of CypD, offering a more targeted approach to mPTP inhibition without the immunosuppressive side effects associated with CsA.[2][3]

Quantitative Performance Comparison

ParameterThis compoundCyclosporin A (CsA)Reference
Mechanism of Action Cyclophilin D-Independent mPTP InhibitionCyclophilin D-Dependent mPTP Inhibition[2][3]
IC50 (mPTP Inhibition) 2.8 µM (Ca2+-induced mPT)Not directly reported for mPTP inhibition in a comparable assay[4]
IC50 (CypD Binding) No effect up to 50 µM23 nM (displacement of labeled CsA from rhCypD)[4]

Mechanism of Action

The fundamental difference between this compound and Cyclosporin A is their interaction with Cyclophilin D (CypD).

Cyclosporin A (CsA): CsA exerts its mPTP inhibitory effect by binding to CypD in the mitochondrial matrix.[1] This binding prevents CypD from interacting with other components of the mPTP complex, which is believed to include the adenine (B156593) nucleotide translocator (ANT) and the phosphate (B84403) carrier (PiC).[5] This interaction is crucial for the Ca2+- and oxidative stress-induced opening of the pore.

This compound: This compound was identified through a high-throughput screen and was found to inhibit mPTP opening without affecting CypD enzymatic activity or displacing CsA from CypD.[2][3] This indicates that this compound targets a different component of the mPTP complex or a distinct regulatory mechanism, offering a novel approach to mPTP modulation.

Signaling Pathway and Points of Inhibition

The following diagram illustrates the proposed signaling pathway leading to mPTP opening and highlights the distinct points of intervention for Cyclosporin A and this compound.

mPTP_pathway cluster_triggers Inducers cluster_mPTP mPTP Complex cluster_inhibitors Inhibitors cluster_outcome Consequences Ca_overload High Matrix [Ca2+] CypD Cyclophilin D (CypD) Ca_overload->CypD sensitizes ROS Oxidative Stress (ROS) ROS->CypD sensitizes ANT ANT / PiC CypD->ANT interacts with Pore mPTP Core Component(s) ANT->Pore modulates mPTP_opening mPTP Opening Pore->mPTP_opening leads to CsA Cyclosporin A CsA->CypD inhibits binding ER This compound ER->Pore inhibits directly Consequences ΔΨm Collapse Mitochondrial Swelling Cell Death mPTP_opening->Consequences

Caption: mPTP signaling pathway and inhibitor action.

Experimental Protocols

A key assay for evaluating mPTP inhibitors is the Calcium Retention Capacity (CRC) Assay . This method directly measures the ability of isolated mitochondria to sequester calcium before the induction of mPTP opening.

Calcium Retention Capacity (CRC) Assay Protocol

Objective: To determine the amount of calcium that isolated mitochondria can accumulate before the opening of the mPTP is triggered, and to assess the effect of inhibitors on this capacity.

Materials:

  • Isolated mitochondria (e.g., from rat liver or cultured cells)

  • Assay Buffer: 125 mM KCl, 2 mM K2HPO4, 1 mM MgCl2, 20 mM HEPES, 5 mM glutamate, 5 mM malate, and 2 µM rotenone, pH 7.4.[6]

  • Calcium-sensitive fluorescent dye (e.g., Calcium Green-5N, 0.5 µM final concentration).[7][8]

  • CaCl2 solution (e.g., 20 mM).[7]

  • Test compounds (this compound, Cyclosporin A) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well or 6-well plates.[7][8]

  • Fluorescence plate reader with injection capabilities.

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from tissue or cells using standard differential centrifugation protocols.[6][9] Determine the protein concentration of the mitochondrial suspension.

  • Assay Setup:

    • Prepare the assay buffer containing the calcium-sensitive fluorescent dye.

    • Add the isolated mitochondria to the wells of the plate at a final concentration of approximately 0.4 mg/mL.[7][8]

    • Add the test compounds (this compound or Cyclosporin A) at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate at room temperature for a short period (e.g., 1 minute), protected from light.[8]

  • Calcium Titration:

    • Place the plate in the fluorescence plate reader set to the appropriate excitation and emission wavelengths for the dye (e.g., 506 nm excitation and 531 nm emission for Calcium Green-5N).[7]

    • Program the instrument to inject small, sequential pulses of the CaCl2 solution (e.g., 4 µL of 20 mM CaCl2, equivalent to 200 nmol Ca2+/mg mitochondrial protein) into each well at regular intervals (e.g., every 2 minutes).[7]

    • Continuously monitor the fluorescence in each well.

  • Data Acquisition and Analysis:

    • As mitochondria take up the injected calcium, the extra-mitochondrial fluorescence will initially spike and then decrease as the calcium is sequestered.

    • The opening of the mPTP is indicated by a large, sustained increase in fluorescence, signifying the release of accumulated calcium from the mitochondria.

    • The calcium retention capacity is calculated as the total amount of calcium added before the sustained increase in fluorescence.

    • Plot the calcium retention capacity against the concentration of the inhibitor to determine the EC50 or IC50.

Experimental Workflow Diagram

CRC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Isolate_Mito Isolate Mitochondria Load_Plate Load Plate with Mitochondria and Inhibitors Isolate_Mito->Load_Plate Prepare_Reagents Prepare Assay Buffer, Dye, and Inhibitors Prepare_Reagents->Load_Plate Measure_Fluorescence Measure Baseline Fluorescence Load_Plate->Measure_Fluorescence Inject_Ca Inject Sequential CaCl2 Pulses Measure_Fluorescence->Inject_Ca Monitor_Fluorescence Monitor Fluorescence Continuously Inject_Ca->Monitor_Fluorescence repeat until mPTP opening Determine_CRC Determine Calcium Retention Capacity Monitor_Fluorescence->Determine_CRC Plot_Data Plot CRC vs. Inhibitor Concentration Determine_CRC->Plot_Data Calculate_IC50 Calculate IC50/EC50 Plot_Data->Calculate_IC50

Caption: Workflow for the Calcium Retention Capacity (CRC) assay.

Conclusion

Both this compound and Cyclosporin A are valuable tools for studying the mitochondrial permeability transition pore. Cyclosporin A's well-characterized, CypD-dependent mechanism has made it a standard reference compound. However, its immunosuppressive properties complicate its therapeutic use for mPTP-related pathologies. This compound represents a significant advancement, offering a potent and specific mPTP inhibitor that operates independently of CypD. This novel mechanism provides a more targeted approach for therapeutic development, potentially avoiding the off-target effects of CsA. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these two classes of mPTP inhibitors.

References

Validating the Cyclophilin D-Independent Mechanism of ER-000444793: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ER-000444793 with the conventional mitochondrial permeability transition pore (mPTP) inhibitor, Cyclosporin A (CsA), focusing on the validation of this compound's Cyclophilin D (CypD)-independent mechanism. Experimental data and detailed protocols are presented to support the findings.

Executive Summary

This compound is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death.[1][2][3] Unlike the well-established mPTP inhibitor Cyclosporin A (CsA), which functions by binding to Cyclophilin D (CypD), this compound operates through a distinct, CypD-independent mechanism.[1][2] This novel mechanism presents a significant advantage, potentially avoiding the off-target effects associated with CypD inhibition, such as immunosuppression.[4] This guide outlines the key experimental evidence that substantiates the CypD-independent action of this compound.

Comparative Data Overview

The following table summarizes the key quantitative data comparing the activity of this compound and Cyclosporin A.

ParameterThis compoundCyclosporin A (CsA)Sanglifehrin A (SfA)Reference
mPTP Inhibition (IC50) 2.8 µMNot explicitly for mPTP, acts on CypDNot explicitly for mPTP, acts on CypD[1][3]
CypD Binding (IC50) No effect up to 50 µM23 nM5 nM[1]
CypD Enzymatic Activity No inhibitionPotent inhibitorPotent inhibitor[2]

Signaling Pathways

The regulation of the mitochondrial permeability transition pore is a complex process. The established pathway involves the binding of Cyclophilin D to components of the mPTP, sensitizing it to opening in response to stimuli like high calcium levels and oxidative stress. Cyclosporin A inhibits this by binding to CypD. This compound, however, bypasses CypD and acts on the mPTP through a different, yet to be fully elucidated, mechanism.

cluster_Mitochondrion Mitochondrial Matrix cluster_Inhibitors Inhibitors mPTP mPTP CellDeath Cell Death mPTP->CellDeath Leads to CypD Cyclophilin D CypD->mPTP Sensitizes ER This compound ER->mPTP Inhibits (CypD-independent) CsA Cyclosporin A CsA->CypD Inhibits Calcium High Ca2+ Calcium->mPTP Induces ROS Oxidative Stress ROS->mPTP Induces

Caption: Signaling pathway of mPTP regulation and points of intervention for CsA and this compound.

Experimental Validation of the CypD-Independent Mechanism

The assertion that this compound acts independently of CypD is supported by several key experiments.

CypD Binding Assay

Objective: To determine if this compound directly binds to Cyclophilin D.

Methodology: A homogenous time-resolved fluorescence (HTRF) assay was utilized to assess the displacement of a fluorescently labeled CsA analog from recombinant human CypD (rhCypD).[1]

Results: While both unlabeled CsA and Sanglifehrin A (another CypD inhibitor) dose-dependently displaced the fluorescent probe, this compound showed no such effect at concentrations up to 50 µM, indicating a lack of direct binding to the CsA site on CypD.[1]

cluster_Workflow CypD Binding Assay Workflow Start Start Incubate Incubate rhCypD with fluorescently-labeled CsA Start->Incubate AddCompound Add Test Compound (this compound, CsA, or SfA) Incubate->AddCompound MeasureHTRF Measure HTRF Signal AddCompound->MeasureHTRF Analyze Analyze for displacement of fluorescent probe MeasureHTRF->Analyze Conclusion Conclusion Analyze->Conclusion

Caption: Experimental workflow for the Cyclophilin D binding assay.

CypD Peptidyl-Prolyl Isomerase (PPIase) Activity Assay

Objective: To assess the effect of this compound on the enzymatic activity of CypD.

Methodology: The chymotrypsin-coupled PPIase assay was performed. In this assay, the cis-trans isomerization of a peptide substrate by CypD is the rate-limiting step for its cleavage by chymotrypsin, which can be monitored spectrophotometrically.[2]

Results: this compound did not inhibit the PPIase activity of CypD, further supporting a mechanism of action that is independent of functional CypD inhibition.[2]

Mitochondrial Swelling Assay in CypD Knockout Models

Objective: To evaluate the ability of this compound to inhibit mPTP opening in the absence of CypD.

Methodology: Mitochondria were isolated from CypD-deficient (knockout) mice.[5] The calcium-induced mitochondrial swelling, an indicator of mPTP opening, was then measured in the presence and absence of this compound.

Results: this compound was still effective at inhibiting calcium-induced mitochondrial swelling in CypD-deficient mitochondria, providing direct evidence for its CypD-independent mechanism. In contrast, CsA has no effect in this model as its target is absent.

Comparison with Alternative CypD-Independent Inhibitors

While this compound is a key example, other compounds have been reported to inhibit the mPTP independently of CypD. These include certain isoxazoles, N-phenyl-benzamides, and cinnamic anilides.[6] This growing class of compounds highlights the potential for developing novel therapeutics that target the mPTP directly, thereby avoiding the limitations of CypD-dependent drugs.

Conclusion

References

Unveiling ER-000444793: A Potent, Cyclophilin D-Independent Inhibitor of the Mitochondrial Permeability Transition Pore

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for specific and effective modulators of cellular pathways is paramount. One such critical pathway is the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death implicated in a variety of diseases. This guide provides a comparative analysis of ER-000444793, a novel and potent mPTP inhibitor, with a focus on experimental data and methodologies to confirm its inhibitory action.

This compound has been identified as a potent, small-molecule inhibitor of the mPTP.[1][2] A key distinguishing feature of this compound is its mechanism of action, which is independent of Cyclophilin D (CypD), a primary target for the well-known mPTP inhibitor, Cyclosporin A (CsA).[1][2][3] This independence offers a significant advantage, as CsA has known off-target effects, including the inhibition of calcineurin, which can complicate experimental interpretations.[2]

Comparative Efficacy of mPTP Inhibitors

The inhibitory potency of this compound has been quantified and compared with the classical inhibitor, Cyclosporin A. The following table summarizes their half-maximal inhibitory concentrations (IC50).

CompoundIC50 (µM)TargetKey Characteristics
This compound 2.8[1]mPTP (CypD-independent)Potent, non-toxic, specific mPTP inhibitor.[2]
Cyclosporin A (CsA) 0.023 (for CypD binding)[1]Cyclophilin D (CypD)Well-established but non-specific, with known off-target effects.[2][4]

Experimental Protocols for Confirming mPTP Inhibition

Several robust experimental methods are employed to confirm the inhibition of mPTP opening. These assays are crucial for characterizing the efficacy and mechanism of action of inhibitors like this compound.

Calcium Retention Capacity (CRC) Assay

This assay is a gold-standard method to assess mPTP opening. It measures the ability of mitochondria to sequester calcium before the pore opens.

Principle: Isolated mitochondria are incubated in the presence of a fluorescent calcium indicator, such as Calcium Green-5N.[5] Sequential pulses of a known concentration of calcium chloride are added. Healthy mitochondria will take up the calcium, resulting in a minimal increase in extra-mitochondrial fluorescence. Upon mPTP opening, the mitochondria release their accumulated calcium, causing a sharp and sustained increase in the fluorescence signal.[5] The amount of calcium required to trigger this event is the calcium retention capacity.

Protocol Outline:

  • Isolate mitochondria from cells or tissues of interest.

  • Resuspend mitochondria in a buffer containing a calcium indicator and respiratory substrates.

  • Add the test compound (e.g., this compound) or vehicle control (e.g., DMSO).

  • Sequentially inject fixed amounts of CaCl2 at regular intervals.

  • Monitor the extra-mitochondrial calcium concentration using a fluorometer.

  • Determine the total amount of calcium taken up before mPTP opening. An increase in the CRC in the presence of the inhibitor confirms its inhibitory effect.

Mitochondrial Swelling Assay

This spectrophotometric assay directly visualizes a key consequence of mPTP opening: mitochondrial swelling.

Principle: The opening of the mPTP allows water and solutes to enter the mitochondrial matrix, causing the mitochondria to swell. This swelling leads to a decrease in the absorbance of light at 540 nm.

Protocol Outline:

  • Isolate mitochondria and resuspend them in an appropriate buffer.

  • Add the test compound or vehicle control.

  • Induce mPTP opening by adding a trigger, such as a high concentration of calcium.

  • Monitor the change in absorbance at 540 nm over time using a spectrophotometer.

  • A delay or reduction in the decrease in absorbance in the presence of the inhibitor indicates its ability to prevent mitochondrial swelling and thus mPTP opening.

Mitochondrial Membrane Potential Assay

This assay measures the mitochondrial membrane potential (ΔΨm), which dissipates upon mPTP opening.

Principle: A fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner, such as TMRM (Tetramethylrhodamine, methyl ester), is used.[2] When the mPTP opens, the membrane potential collapses, and the dye is released from the mitochondria, leading to a decrease in fluorescence.

Protocol Outline:

  • Load cells or isolated mitochondria with a membrane potential-sensitive dye.

  • Add the test compound or vehicle control.

  • Induce mPTP opening with a triggering agent (e.g., calcium overload).

  • Monitor the fluorescence intensity over time using a fluorescence microscope or plate reader.

  • Inhibition of the fluorescence decrease by the test compound demonstrates its ability to prevent mitochondrial depolarization and mPTP opening.

Visualizing the Pathway and Experimental Workflow

To further clarify the concepts, the following diagrams illustrate the signaling pathway of mPTP opening and the general experimental workflow for testing inhibitors.

mPTP_Inhibition_Pathway cluster_triggers Inducers cluster_mPTP Mitochondrial Permeability Transition Pore cluster_inhibitors Inhibitors cluster_consequences Consequences Ca_overload Calcium Overload mPTP mPTP Opening Ca_overload->mPTP ROS Oxidative Stress ROS->mPTP Swelling Mitochondrial Swelling mPTP->Swelling Depolarization Membrane Depolarization mPTP->Depolarization ER This compound ER->mPTP Inhibits CsA Cyclosporin A CypD CypD CsA->CypD Inhibits CypD->mPTP Promotes CellDeath Cell Death Swelling->CellDeath Depolarization->CellDeath

Caption: Signaling pathway of mPTP opening and points of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Induction cluster_measurement Measurement cluster_analysis Analysis Mito_Isolation Isolate Mitochondria or Prepare Cells Incubation Incubate with This compound or Control Mito_Isolation->Incubation Trigger Induce mPTP Opening (e.g., Calcium) Incubation->Trigger CRC Calcium Retention Capacity Trigger->CRC Swelling Mitochondrial Swelling Trigger->Swelling Membrane_Potential Membrane Potential Trigger->Membrane_Potential Data_Analysis Compare Inhibitor vs. Control Quantify Inhibition CRC->Data_Analysis Swelling->Data_Analysis Membrane_Potential->Data_Analysis

Caption: General experimental workflow for confirming mPTP inhibition.

References

Cross-Validation of ER-000444793's Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ER-000444793, a novel inhibitor of the mitochondrial permeability transition pore (mPTP), with other known inhibitors. We present supporting experimental data, detailed protocols, and a discussion on the cross-validation of its effects, including in the context of available genetic models.

Introduction

The mitochondrial permeability transition pore (mPTP) is a key player in cellular life and death decisions. Its persistent opening is a critical event in the pathophysiology of numerous diseases, making it a prime therapeutic target. This compound has been identified as a potent, non-toxic, small molecule inhibitor of the mPTP.[1][2] A distinguishing feature of this compound is its mechanism of action, which is independent of cyclophilin D (CypD), a well-known regulator of the mPTP and the target of the classical inhibitor Cyclosporin A (CsA).[1][2] This guide will delve into the comparative efficacy and mechanistic distinctions of this compound.

Quantitative Comparison of mPTP Inhibitors

The following table summarizes the key quantitative data for this compound and its comparators, Cyclosporin A (CsA) and Sanglifehrin A (SfA).

CompoundTargetAssayIC50Reference
This compound mPTP openingCa2+-induced mitochondrial swelling2.8 µM[1][3]
Cyclosporin A (CsA) Cyclophilin D (CypD)Homogenous Time-Resolved Fluorescence (HTRF)23 nM[1]
Sanglifehrin A (SfA) Cyclophilin D (CypD)Homogenous Time-Resolved Fluorescence (HTRF)5 nM[1]

Mechanism of Action: A Comparative Overview

The primary distinction between this compound and classical mPTP inhibitors lies in their interaction with CypD.

  • This compound: This compound directly inhibits the mPTP in a dose-dependent manner, independent of CypD.[1][2] Homogenous Time-Resolved Fluorescence (HTRF) assays have shown that this compound does not displace labeled CsA from recombinant human CypD protein, even at concentrations up to 50 µM.[1] This strongly suggests that its binding site and mechanism of action are distinct from CypD-binding inhibitors.

  • Cyclosporin A (CsA) and Sanglifehrin A (SfA): Both CsA and SfA exert their inhibitory effect on the mPTP by binding to and inhibiting the peptidyl-prolyl cis-trans isomerase activity of CypD.[1][4] Their potent, low nanomolar IC50 values in CypD binding assays underscore this mechanism.

The signaling pathway diagram below illustrates the distinct mechanisms of these inhibitors.

cluster_0 Mitochondrial Inner Membrane cluster_1 Mitochondrial Matrix mPTP mPTP CypD CypD CypD->mPTP Sensitizes Ca2+ Ca2+ Ca2+->mPTP Induces opening This compound This compound This compound->mPTP Direct Inhibition CsA_SfA CsA / SfA CsA_SfA->CypD Inhibition

Figure 1: Comparative mechanism of action of mPTP inhibitors.

Cross-Validation with Genetic Models

While biochemical data for this compound's CypD-independence is robust, its cross-validation using genetic models of other putative mPTP components is not yet documented in published literature. The established CypD-knockout mouse models have been instrumental in confirming the role of CypD in mPTP-mediated pathologies and the mechanism of CsA. However, the molecular identity of the mPTP remains a subject of ongoing research, with components of the F-ATP synthase and the adenine (B156593) nucleotide translocator (ANT) being leading candidates.

Future validation of this compound's effects could be achieved by employing genetic models targeting these components. The following logical workflow outlines a potential experimental approach for such a cross-validation.

WT Wild-Type Vehicle Vehicle This compound This compound WT->this compound CsA CsA WT->CsA CypD_KO CypD Knockout CypD_KO->this compound CypD_KO->CsA ANT_KO ANT Knockout ANT_KO->this compound ANT_KO->CsA F_ATP_Synthase_KO F-ATP Synthase Component Knockout F_ATP_Synthase_KO->this compound F_ATP_Synthase_KO->CsA mPTP_opening mPTP Opening (e.g., CRC assay) This compound->mPTP_opening CsA->mPTP_opening Cell_Death Cell Death Assay mPTP_opening->Cell_Death

Figure 2: Proposed workflow for genetic cross-validation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of mPTP inhibitors.

Calcium Retention Capacity (CRC) Assay

This assay measures the amount of calcium that isolated mitochondria can sequester before the mPTP opens.

  • Mitochondrial Isolation: Mitochondria are isolated from tissues (e.g., rat liver) or cultured cells by differential centrifugation in a specific isolation buffer (e.g., containing sucrose, mannitol, and EGTA).

  • Assay Buffer: Isolated mitochondria are resuspended in a buffer containing respiratory substrates (e.g., succinate (B1194679) and rotenone) and a fluorescent calcium indicator (e.g., Calcium Green™ 5N).

  • Calcium Titration: Successive pulses of a known concentration of CaCl2 are added to the mitochondrial suspension.

  • Fluorescence Monitoring: The extra-mitochondrial calcium concentration is monitored using a fluorometer. Mitochondrial calcium uptake is observed as a decrease in fluorescence. mPTP opening is indicated by a sudden and sustained increase in fluorescence as the mitochondria release the accumulated calcium.

  • Inhibitor Testing: Test compounds (e.g., this compound, CsA) are pre-incubated with the mitochondria before the addition of calcium. An increase in the amount of calcium required to induce mPTP opening indicates inhibitory activity.

Mitochondrial Swelling Assay

This assay directly measures the increase in mitochondrial volume due to water influx following mPTP opening.

  • Mitochondrial Preparation: Isolated mitochondria are suspended in a buffer containing respiratory substrates.

  • Induction of Swelling: mPTP opening and subsequent swelling are induced by the addition of a calcium bolus.

  • Spectrophotometric Measurement: Mitochondrial swelling is monitored as a decrease in light absorbance at 540 nm (A540) over time using a spectrophotometer.

  • Inhibitor Analysis: The ability of a compound to inhibit or delay the decrease in A540 is a measure of its mPTP inhibitory activity.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay assesses the integrity of the mitochondrial inner membrane potential, which is dissipated upon mPTP opening.

  • Cell Culture and Treatment: Adherent or suspension cells are cultured and treated with the test compounds for a specified period.

  • Fluorescent Probe Incubation: Cells are incubated with a potentiometric fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1. These dyes accumulate in healthy mitochondria with a high membrane potential.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope, flow cytometer, or plate reader. A decrease in fluorescence intensity in the presence of an mPTP inducer indicates mitochondrial depolarization.

  • Inhibitor Efficacy: The ability of a test compound to prevent the loss of fluorescence in the presence of an inducer demonstrates its protective effect on the mitochondrial membrane potential.

Conclusion

This compound is a potent inhibitor of the mPTP with a mechanism of action that is clearly distinct from that of CypD-dependent inhibitors like CsA and SfA. This is supported by robust biochemical data. While direct cross-validation of this compound's effects in genetic models of mPTP components other than CypD is currently lacking in the scientific literature, its unique mode of action presents a valuable tool for dissecting the molecular identity and regulation of the mPTP. Further investigation using genetic models targeting components like the F-ATP synthase and ANT will be crucial to fully elucidate its therapeutic potential and to validate its target engagement in a broader biological context.

References

Comparative Analysis of ER-000444793: A Guide to its Potency and Selectivity as a Mitochondrial Permeability Transition Pore Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of ER-000444793, a potent inhibitor of the mitochondrial permeability transition pore (mPTP). The content herein evaluates its performance against other known mPTP inhibitors, supported by available experimental data, detailed methodologies, and visual representations of key concepts to aid in research and development decisions.

Introduction to this compound

This compound is a small molecule inhibitor of the mitochondrial permeability transition pore, a critical regulator of cell death pathways. A key characteristic of this compound is its mechanism of action, which is independent of Cyclophilin D (CypD), a primary regulatory component of the mPTP.[1][2] This distinction sets it apart from many classical mPTP inhibitors and offers a unique tool for studying mitochondrial dysfunction and associated pathologies. This compound has demonstrated potent, dose-dependent inhibition of calcium-induced mPTP opening.[1][2]

Comparative Potency and Selectivity

A direct comparison of the half-maximal inhibitory concentration (IC50) for mPTP inhibition is challenging due to variations in experimental assays and reported metrics across different studies. However, the following table summarizes the available quantitative data for this compound and its alternatives.

CompoundTarget/AssayPotency (IC50/Ki)Mechanism of ActionKey Characteristics
This compound mPTP Inhibition 2.8 µM [1][3]CypD-Independent [1][2]Does not displace labeled Cyclosporin (B1163) A from rhCypD protein.[1]
Cyclosporin A (CsA)mPTP InhibitionNot specified in a directly comparable assayCypD-DependentBinds to CypD, inhibiting its peptidyl-prolyl cis-trans isomerase (PPIase) activity.[4]
Sanglifehrin A (SfA)CypD PPIase ActivityKi = 2.2 nMCypD-DependentPotent inhibitor of CypD's enzymatic activity.[3]
NIM811mPTP InhibitionEquipotent to CsACypD-DependentA non-immunosuppressive analog of Cyclosporin A.[5][6]
JW47mPTP InhibitionMore potent than CsACypD-DependentA mitochondrially-targeted CsA derivative with reduced cellular toxicity compared to CsA.[1]
TRO40303mPTP Inhibition (oxidative stress-induced)Not specified in a directly comparable assayBinds to the translocator protein (TSPO)Delays mPTP opening triggered by oxidative stress, with a mode of action different from CsA.[7][8]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

mPTP_inhibition_pathway cluster_cypd_dependent CypD-Dependent Inhibition cluster_cypd_independent CypD-Independent Inhibition Cyclosporin A Cyclosporin A CypD CypD Cyclosporin A->CypD binds & inhibits Sanglifehrin A Sanglifehrin A Sanglifehrin A->CypD binds & inhibits NIM811 NIM811 NIM811->CypD binds & inhibits JW47 JW47 JW47->CypD binds & inhibits mPTP_open mPTP Opening CypD->mPTP_open promotes This compound This compound mPTP_core mPTP Core Component This compound->mPTP_core inhibits Calcium Overload Calcium Overload Calcium Overload->mPTP_open Oxidative Stress Oxidative Stress Oxidative Stress->mPTP_open

Caption: Mechanisms of mPTP Inhibition.

experimental_workflow cluster_assays Potency & Selectivity Assays Mitochondrial_Swelling Mitochondrial Swelling Assay (Spectrophotometry) Data_Acquisition Measure Assay-Specific Signal Mitochondrial_Swelling->Data_Acquisition Calcium_Retention Calcium Retention Capacity Assay (Fluorometry) Calcium_Retention->Data_Acquisition Membrane_Potential Mitochondrial Membrane Potential Assay (TMRM Staining) Membrane_Potential->Data_Acquisition Compound_Incubation Incubate Isolated Mitochondria with Test Compound Induction_of_mPTP Induce mPTP Opening (e.g., with Ca2+) Compound_Incubation->Induction_of_mPTP Induction_of_mPTP->Mitochondrial_Swelling Induction_of_mPTP->Calcium_Retention Induction_of_mPTP->Membrane_Potential Data_Analysis Calculate IC50 / Potency Data_Acquisition->Data_Analysis

Caption: Experimental Workflow for mPTP Inhibitor Analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or build upon these findings.

Mitochondrial Swelling Assay (Spectrophotometry)

This assay assesses mPTP opening by measuring the decrease in light absorbance at 540 nm, which corresponds to an increase in mitochondrial volume (swelling).

  • Mitochondria Isolation: Isolate mitochondria from a relevant tissue or cell line (e.g., rat liver) using differential centrifugation. The final mitochondrial pellet should be resuspended in an appropriate isolation buffer.

  • Assay Buffer: A typical buffer contains KCl (125 mM), MOPS (10 mM), Tris (10 mM), EGTA (1 mM), and respiratory substrates like glutamate (B1630785) (5 mM) and malate (B86768) (5 mM), with a pH of 7.4.

  • Procedure:

    • Pre-incubate isolated mitochondria (0.5-1.0 mg/mL) in the assay buffer at 30°C.

    • Add the test compound (e.g., this compound) at various concentrations and incubate for a short period.

    • Initiate mPTP opening by adding a bolus of CaCl2 (e.g., 100-200 µM).

    • Monitor the change in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

    • Calculate the rate of swelling and determine the inhibitory effect of the compound.

Calcium Retention Capacity (CRC) Assay (Fluorometry)

This assay measures the ability of mitochondria to sequester Ca2+ before the mPTP opens. Inhibition of the mPTP will increase the calcium retention capacity.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Calcium Green™ 5N).

    • Assay buffer similar to the mitochondrial swelling assay, but without EGTA.

  • Procedure:

    • Suspend isolated mitochondria in the assay buffer containing the calcium-sensitive dye.

    • Add the test compound at desired concentrations.

    • Sequentially add small, known amounts of CaCl2 to the mitochondrial suspension.

    • Continuously monitor the fluorescence of the calcium-sensitive dye. An initial decrease in fluorescence indicates mitochondrial Ca2+ uptake.

    • A sudden and sustained increase in fluorescence signifies mPTP opening and the release of accumulated Ca2+.

    • The total amount of Ca2+ taken up before this release is the calcium retention capacity.

Mitochondrial Membrane Potential (ΔΨm) Assay (TMRM Staining)

This assay utilizes the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess the mitochondrial membrane potential. A collapse in ΔΨm is a hallmark of mPTP opening.

  • Reagents:

    • TMRM stock solution (in DMSO).

    • Cell culture medium.

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat cells with the test compound for the desired duration.

    • Induce mPTP opening (e.g., with a calcium ionophore like ionomycin (B1663694) in the presence of an mPTP sensitizer).

    • Load the cells with TMRM (typically 20-100 nM) in fresh medium and incubate at 37°C.

    • Wash the cells to remove excess dye.

    • Analyze the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Conclusion

This compound presents itself as a valuable research tool for investigating the roles of the mitochondrial permeability transition pore, particularly due to its Cyclophilin D-independent mechanism of action. While direct, side-by-side potency comparisons with all existing mPTP inhibitors are not yet available in the literature, the data presented in this guide provides a solid foundation for its evaluation. The distinct mechanism of this compound offers a unique advantage for dissecting the complex regulation of the mPTP and for exploring therapeutic strategies that are not reliant on CypD inhibition. Further studies employing standardized assay conditions are warranted to definitively establish its potency and selectivity profile relative to other mPTP modulators.

References

Unveiling the Protective Potential of ER-000444793 in Cell Death: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of cell death pathways is a continuous endeavor. A key player in regulated necrosis is the mitochondrial permeability transition pore (mPTP), an inner mitochondrial membrane channel whose prolonged opening leads to cell demise. This guide provides a comparative analysis of ER-000444793, a novel mPTP inhibitor, with other known modulators, supported by experimental data and detailed protocols to facilitate its validation in various cell death models.

This compound has emerged as a potent, non-toxic, and Cyclophilin D (CypD)-independent inhibitor of the mPTP.[1] Its unique mechanism of action offers a promising alternative to traditional CypD-dependent inhibitors like Cyclosporin (B1163) A (CsA), which are often associated with off-target effects. This guide will delve into the quantitative comparison of this compound's efficacy, provide detailed experimental methodologies for its assessment, and visualize its proposed signaling pathway.

Comparative Efficacy of mPTP Inhibitors

The inhibitory potency of various compounds against mPTP opening is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below summarizes the IC50 values for this compound and other well-characterized mPTP inhibitors.

CompoundTarget/MechanismIC50 (mPTP Inhibition)Key Characteristics
This compound mPTP (CypD-independent) 2.8 µM [1]Potent, non-toxic, CypD-independent.
Cyclosporin A (CsA)Cyclophilin D (CypD)~20 nM (binding to CypD)Immunosuppressive, inhibits calcineurin.[2][3]
Sanglifehrin A (SfA)Cyclophilin D (CypD)K(0.5) ~2 nM (PPIase activity)Potent CypD inhibitor, does not inhibit calcineurin.[4][5]
NIM811Cyclophilin/mPTPIC50 of 0.66 μM (HCV RNA reduction)Non-immunosuppressive CsA analog.[6]
JW47Cyclophilin D (CypD)More potent than CsAMitochondrially-targeted CsA derivative.[2][7]

Experimental Protocols

To validate the protective effects of this compound, a series of well-established in vitro assays can be employed. These protocols are designed to assess mitochondrial integrity and function in the presence of cell death inducers.

Mitochondrial Swelling Assay

This assay directly measures mPTP opening by monitoring the change in absorbance of a mitochondrial suspension. Opening of the mPTP leads to water influx and mitochondrial swelling, which results in a decrease in light scattering at 540 nm.

Materials:

  • Isolated mitochondria

  • Mitochondrial isolation buffer

  • Assay buffer (e.g., KCl-based medium)

  • Calcium chloride (CaCl2) or other mPTP inducers

  • This compound and other test compounds

  • Spectrophotometer or plate reader capable of measuring absorbance at 540 nm

Procedure:

  • Resuspend isolated mitochondria in the assay buffer to a final concentration of 0.5-1.0 mg/mL.

  • Pre-incubate the mitochondrial suspension with various concentrations of this compound or other inhibitors for a specified time (e.g., 5-10 minutes) at room temperature.

  • Initiate mPTP opening by adding a bolus of CaCl2 (e.g., 100-200 µM).

  • Immediately monitor the decrease in absorbance at 540 nm over time (e.g., for 10-15 minutes).

  • The rate of absorbance decrease is indicative of the rate of mitochondrial swelling and thus mPTP opening.

Calcium Retention Capacity (CRC) Assay

This assay measures the ability of mitochondria to sequester calcium before the induction of mPTP opening. A higher CRC indicates a greater resistance to pore opening.

Materials:

  • Isolated mitochondria

  • Assay buffer

  • Calcium-sensitive fluorescent dye (e.g., Calcium Green 5N)

  • Calcium chloride (CaCl2)

  • This compound and other test compounds

  • Fluorometer or fluorescent plate reader

Procedure:

  • Resuspend isolated mitochondria in the assay buffer containing a calcium-sensitive dye.

  • Pre-incubate with this compound or other inhibitors.

  • Sequentially add small pulses of a known concentration of CaCl2 to the mitochondrial suspension.

  • Monitor the fluorescence of the calcium-sensitive dye. As long as the mitochondria are taking up calcium, the extra-mitochondrial calcium concentration and fluorescence will remain low.

  • A sudden and sustained increase in fluorescence indicates the release of sequestered calcium due to mPTP opening.

  • The total amount of calcium added before this massive release is the calcium retention capacity.

Mitochondrial Membrane Potential (ΔΨm) Assay

A key consequence of mPTP opening is the dissipation of the mitochondrial membrane potential. This can be measured using potentiometric fluorescent dyes.

Materials:

  • Intact cells or isolated mitochondria

  • Fluorescent dyes sensitive to ΔΨm (e.g., TMRM, TMRE, or JC-1)

  • Cell culture medium or assay buffer

  • This compound and other test compounds

  • Fluorescence microscope, flow cytometer, or fluorescent plate reader

Procedure (for intact cells):

  • Culture cells to the desired confluency.

  • Load the cells with a ΔΨm-sensitive dye according to the manufacturer's instructions.

  • Pre-incubate the cells with this compound or other inhibitors.

  • Induce cell death using a relevant stimulus (e.g., oxidative stress, calcium ionophore).

  • Measure the fluorescence intensity of the dye. A decrease in fluorescence (for TMRM/TMRE) or a shift from red to green fluorescence (for JC-1) indicates depolarization of the mitochondrial membrane.

Visualizing the Mechanism and Workflow

To better understand the proposed mechanism of this compound and the experimental workflow, the following diagrams are provided.

G Proposed Signaling Pathway of this compound cluster_downstream Downstream Consequences Inducers Cell Death Inducers (e.g., Ca2+ overload, Oxidative Stress) mPTP mPTP Inducers->mPTP Induces Opening ROS Reactive Oxygen Species (ROS) Inducers->ROS Membrane_Depolarization ΔΨm Dissipation mPTP->Membrane_Depolarization ER000444793 This compound ER000444793->mPTP Inhibits (CypD-independent) CypD Cyclophilin D (CypD) CypD->mPTP Promotes Opening CsA Cyclosporin A (CsA) CsA->CypD Inhibits ROS->mPTP Sensitizes Mito_Swelling Mitochondrial Swelling Membrane_Depolarization->Mito_Swelling Cell_Death Cell Death (Necrosis) Mito_Swelling->Cell_Death G General Experimental Workflow for Validating mPTP Inhibitors Start Start: Isolate Mitochondria or Culture Cells PreIncubate Pre-incubate with this compound and other inhibitors Start->PreIncubate Induce Induce mPTP Opening / Cell Death (e.g., CaCl2, Oxidative Stress) PreIncubate->Induce Assay Perform Assays Induce->Assay MitoSwelling Mitochondrial Swelling Assay (Absorbance at 540 nm) Assay->MitoSwelling CRC Calcium Retention Capacity Assay (Fluorescence) Assay->CRC MMP Mitochondrial Membrane Potential Assay (Fluorescence) Assay->MMP Analysis Data Analysis and Comparison MitoSwelling->Analysis CRC->Analysis MMP->Analysis

References

ER-000444793: A New Paradigm in mPTP Inhibition Bypassing Cyclophilin D

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of ER-000444793 and classical mitochondrial permeability transition pore (mPTP) inhibitors for researchers, scientists, and drug development professionals.

The mitochondrial permeability transition pore (mPTP) is a critical regulator of cell death, and its dysregulation is implicated in a range of pathologies, making it a key therapeutic target.[1][2] For years, the primary strategy for inhibiting mPTP opening has revolved around targeting its regulator, Cyclophilin D (CypD). However, the emergence of this compound, a potent and non-toxic small molecule, presents a significant advancement by offering a CypD-independent mechanism of action. This guide provides a comprehensive comparison of this compound and classical mPTP inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action: A Fundamental Distinction

Classical mPTP inhibitors, most notably Cyclosporin A (CsA), function by binding to and inhibiting the peptidyl-prolyl cis-trans isomerase activity of CypD.[3][4] This interaction prevents CypD from promoting the conformational changes in mPTP components that lead to pore opening. While effective at inhibiting mPTP, this mechanism is also the source of significant off-target effects, primarily immunosuppression, due to the inhibition of other cyclophilin isoforms.[3][5]

In contrast, this compound acts as a potent inhibitor of the mPTP without interacting with CypD.[1][5][6] Experimental evidence demonstrates that this compound does not affect the enzymatic activity of CypD, nor does it displace CsA from its binding site on the protein.[1][5] This novel, CypD-independent mechanism represents a paradigm shift in mPTP inhibitor development, offering the potential for targeted mitochondrial protection without the systemic side effects of classical inhibitors.

cluster_classical Classical mPTP Inhibitors (e.g., CsA) cluster_er This compound CsA Cyclosporin A (CsA) CypD Cyclophilin D (CypD) CsA->CypD Inhibits Immunosuppression Immunosuppression CsA->Immunosuppression Causes (Off-target) mPTP_Classical mPTP Opening CypD->mPTP_Classical Promotes ER This compound mPTP_ER mPTP Opening ER->mPTP_ER Directly Inhibits (CypD-Independent) No_Immunosuppression No Immunosuppression ER->No_Immunosuppression

Figure 1. Contrasting mechanisms of classical mPTP inhibitors and this compound.

Comparative Performance Data

The following tables summarize the key quantitative data comparing this compound with classical mPTP inhibitors.

Table 1: Potency of mPTP Inhibition

CompoundIC50 (μM)Mechanism
This compound2.8[6]CypD-Independent
Cyclosporin A (CsA)0.023 (binding to CypD)[6]CypD-Dependent
Sanglifehrin A (SfA)0.005 (binding to CypD)[6]CypD-Dependent

Table 2: Off-Target Effects

CompoundCypD Binding/DisplacementImmunosuppressive ActivityMitochondrial Toxicity
This compoundNo effect up to 50 μM[5][6]No effect up to 50 μM[5]No effect on ATP synthesis up to 50 μM[5]
Cyclosporin A (CsA)Displaces labeled CsA (IC50 = 23 nM)[6]Dose-dependent decrease in NFAT signaling[5]No effect on ATP synthesis up to 50 μM[5]
Sanglifehrin A (SfA)Displaces labeled CsA (IC50 = 5 nM)[6]Not explicitly stated, but expected due to CypD bindingNo effect on ATP synthesis up to 50 μM[5]

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Mitochondrial Swelling Assay

This assay assesses mPTP opening by measuring the decrease in light absorbance at 540 nm as mitochondria swell.

  • Mitochondrial Isolation: Isolate mitochondria from rat liver using standard differential centrifugation methods.

  • Cryopreservation (Optional): For high-throughput screening, mitochondria can be cryopreserved with trehalose (B1683222) to maintain function after freeze-thawing.[5]

  • Assay Conditions: Energize isolated mitochondria (2 mg protein/mL) with succinate (B1194679) (10 mM) and rotenone (B1679576) (1 μM) in a suitable buffer.

  • Compound Incubation: Incubate mitochondria with various concentrations of the test compound (e.g., this compound, CsA) or DMSO as a control.

  • Induction of mPTP: Induce mPTP opening with a bolus of CaCl2 (150 μM).[5]

  • Measurement: Monitor the absorbance at 540 nm for 20 minutes. A decrease in absorbance indicates mitochondrial swelling.

  • Data Analysis: Express results as a percentage of inhibition, normalized to a DMSO control (0% inhibition) and a saturating concentration of a known inhibitor like CsA (100% inhibition).[5]

Calcium Retention Capacity (CRC) Assay

This assay measures the ability of mitochondria to sequester Ca2+ before the induction of mPTP opening.

  • Mitochondrial Preparation: Use freshly isolated or cryopreserved mitochondria as described above.

  • Assay Buffer: Suspend mitochondria in a buffer containing a fluorescent Ca2+ indicator (e.g., Calcium Green 5N).

  • Compound Incubation: Add the test compounds at desired concentrations.

  • Calcium Titration: Sequentially add known amounts of CaCl2 to the mitochondrial suspension.

  • Fluorescence Monitoring: Continuously measure the extra-mitochondrial Ca2+ concentration by monitoring the fluorescence of the indicator.

  • Endpoint: The point at which mitochondria release the accumulated Ca2+ back into the medium signifies mPTP opening.

  • Data Analysis: Calculate the total amount of Ca2+ taken up by the mitochondria before pore opening. A higher CRC indicates inhibition of mPTP.

cluster_workflow Comparative Experimental Workflow start Isolate & Prepare Mitochondria incubate Incubate with This compound or CsA start->incubate induce Induce Stress (e.g., Ca2+ overload) incubate->induce measure Measure mPTP Opening induce->measure swelling Mitochondrial Swelling (Absorbance at 540nm) measure->swelling crc Calcium Retention Capacity (Fluorescence) measure->crc cypd CypD Binding Assay (HTRF) measure->cypd toxicity Toxicity Assays (ATP Synthesis, NFAT) measure->toxicity analyze Analyze & Compare Potency and Specificity swelling->analyze crc->analyze cypd->analyze toxicity->analyze

Figure 2. Workflow for comparing mPTP inhibitors.

CypD Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay determines if a compound binds to CypD and displaces a known ligand.

  • Reagents: Use recombinant human CypD (rhCypD) and a fluorescently labeled CsA probe.

  • Compound Addition: Add varying concentrations of the test compound (this compound, unlabeled CsA, or SfA) to wells containing rhCypD and the labeled CsA probe.

  • Incubation: Allow the reaction to reach equilibrium.

  • HTRF Measurement: Measure the HTRF signal. Displacement of the labeled CsA from rhCypD by the test compound results in a decrease in the HTRF signal.

  • Data Analysis: Plot the HTRF signal against the compound concentration to determine the IC50 for displacement.[6]

Conclusion

This compound represents a significant breakthrough in the development of mPTP inhibitors. Its potent, CypD-independent mechanism of action overcomes the primary limitation of classical inhibitors like Cyclosporin A, namely off-target immunosuppressive effects. The experimental data clearly demonstrates that this compound effectively inhibits mPTP opening without interacting with CypD, and it exhibits a favorable safety profile with no mitochondrial or cellular toxicity at effective concentrations. For researchers and drug development professionals, this compound offers a valuable new tool to investigate the role of mPTP in disease and a promising lead for the development of novel therapeutics that selectively target mitochondrial-mediated cell death pathways.

References

Quantitative Analysis of mPTP Inhibition by ER-000444793: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The mitochondrial permeability transition pore (mPTP) is a crucial regulator of cell death and is implicated in a range of pathologies, including ischemia-reperfusion injury and neurodegenerative diseases. Its inhibition presents a promising therapeutic strategy. This guide provides a quantitative comparison of the novel mPTP inhibitor, ER-000444793, with other known inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Quantitative Comparison of mPTP Inhibitors

This compound is a potent, small-molecule inhibitor of the mPTP that operates through a mechanism independent of cyclophilin D (CypD), a key regulator of the pore.[1][2] This distinguishes it from classical inhibitors like Cyclosporin (B1163) A (CsA) and Sanglifehrin A (SfA). The following tables summarize the inhibitory concentrations of this compound and its alternatives.

Table 1: Cyclophilin D (CypD)-Independent mPTP Inhibitors

CompoundTarget/MechanismIC50/EC50Assay
This compound mPTP (CypD-independent)2.8 µMCa2+-induced mPTP opening[2]
Bongkrekic Acid Adenine (B156593) Nucleotide Translocase (ANT)Not specified for direct mPTP inhibition; inhibits coated-platelet synthesis with an IC50 related to mPTP formation.[1]Coated-platelet synthesis inhibition[1]
TRO40303 Translocator protein 18 kDa (TSPO)Delays mPTP opening; specific IC50/EC50 not reported.[3]Hypoxia/reoxygenation-induced mPTP opening in cardiomyocytes[3]

Table 2: Cyclophilin D (CypD)-Dependent mPTP Inhibitors

CompoundTarget/MechanismIC50/EC50/K0.5Assay
Cyclosporin A (CsA) Cyclophilin D (CypD)0.31 µMmPTP inhibition in coated-platelets[1]
Sanglifehrin A (SfA) Cyclophilin D (CypD)2 nM (K0.5 for PPIase activity)Inhibition of CypD peptidyl-prolyl cis-trans isomerase (PPIase) activity[4][5]

This compound demonstrates potent inhibition of the mPTP with an IC50 of 2.8 µM.[2] Notably, its mechanism is independent of CypD, which may offer advantages in avoiding the immunosuppressive side effects associated with CypD-binding inhibitors like Cyclosporin A.[1][2] While TRO40303 also acts independently of CypD, a direct quantitative comparison of potency with this compound is challenging due to the lack of a reported IC50 or EC50 value for mPTP inhibition.[3] Bongkrekic acid, another CypD-independent inhibitor, targets the adenine nucleotide translocase (ANT), a component of the mPTP.[1]

Signaling Pathway of mPTP-Mediated Cell Death

The opening of the mPTP is a complex process regulated by various factors. The core components are believed to include the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane and the F-ATP synthase. This process is further modulated by proteins such as Cyclophilin D (CypD) in the mitochondrial matrix. An increase in mitochondrial matrix Ca2+ and reactive oxygen species (ROS) are primary triggers for pore opening.

mPTP_Signaling_Pathway cluster_triggers Inducers cluster_mPTP mPTP Core Components cluster_regulators Regulators cluster_inhibitors Inhibitors Ca_overload Ca²⁺ Overload ANT Adenine Nucleotide Translocase (ANT) Ca_overload->ANT promotes opening ROS Oxidative Stress (ROS) ROS->ANT promotes opening mPTP_opening mPTP Opening ANT->mPTP_opening forms pore F_ATP_synthase F-ATP Synthase F_ATP_synthase->mPTP_opening contributes to pore CypD Cyclophilin D (CypD) CypD->ANT sensitizes ER000444793 This compound ER000444793->ANT inhibits CsA_SfA Cyclosporin A Sanglifehrin A CsA_SfA->CypD inhibits Bongkrekic_Acid Bongkrekic Acid Bongkrekic_Acid->ANT inhibits Cell_Death Cell Death mPTP_opening->Cell_Death leads to Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Isolate_Mito Isolate Mitochondria Energize_Mito Energize Mitochondria (add substrates) Isolate_Mito->Energize_Mito Prepare_Reagents Prepare Buffers & Reagents Prepare_Reagents->Energize_Mito Add_Dye Add Calcium Green-5N Energize_Mito->Add_Dye Add_Inhibitor Incubate with Inhibitor (e.g., this compound) Add_Dye->Add_Inhibitor Start_Reading Start Kinetic Reading (Fluorescence) Add_Inhibitor->Start_Reading Inject_Ca Inject Sequential CaCl₂ Pulses Start_Reading->Inject_Ca Monitor_Fluorescence Monitor Fluorescence Signal Inject_Ca->Monitor_Fluorescence Determine_CRC Determine Calcium Retention Capacity (CRC) Monitor_Fluorescence->Determine_CRC Calculate_Inhibition Calculate % Inhibition vs. Control Determine_CRC->Calculate_Inhibition

References

Safety Operating Guide

Proper Disposal Procedures for ER-000444793: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper handling and disposal of ER-000444793, a potent, cyclophilin D-independent inhibitor of the mitochondrial permeability transition pore (mPTP). Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure a safe laboratory environment and compliance with waste disposal regulations.

This compound, identified by its chemical name N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide, is a valuable tool in studying mitochondrial function and related pathologies.[1] As with any research chemical, understanding its properties and associated handling requirements is paramount for safe and effective use.

Essential Safety & Handling Information

While a specific Safety Data Sheet (SDS) for this compound was not publicly available, general safety precautions for quinoline (B57606) carboxamide derivatives should be strictly followed. These compounds may present hazards such as being harmful if swallowed or in contact with skin, causing skin and eye irritation, and potentially having long-term health effects. Therefore, a cautious approach is necessary.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: A laboratory coat is mandatory. Ensure full skin coverage.

Handling Precautions:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe dust or aerosols.

  • Wash hands thoroughly after handling.

Quantitative Data Summary

For researchers utilizing this compound, the following data provides key operational parameters.

PropertyValueCitation
Chemical Name N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide[1]
Molecular Formula C24H18N2O2
Molecular Weight 366.41 g/mol
IC50 2.8 µM (for mPTP inhibition)[2]
Recommended Solvent DMSO[2]
Recommended Storage -20°C for 1 year or -80°C for 2 years (stock solution)[2]

Step-by-Step Disposal Protocol

The disposal of this compound, and materials contaminated with it, must be conducted in accordance with local, state, and federal regulations for chemical waste. The following is a general procedural guide.

Step 1: Waste Segregation

  • Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any lab materials (e.g., pipette tips, microfuge tubes) that have come into direct contact with the solid compound. Place these items in a designated, clearly labeled hazardous waste container for solid chemical waste.

  • Liquid Waste: Solutions of this compound, typically in DMSO, should be collected in a separate, sealed, and clearly labeled hazardous waste container for flammable liquid chemical waste. Do not mix with aqueous or other incompatible waste streams.

  • Sharps Waste: Any needles or other sharps used to handle solutions of this compound must be disposed of in a designated sharps container.

Step 2: Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide)".

  • Indicate the solvent used (e.g., "in DMSO") for liquid waste.

  • Include the date of waste accumulation.

Step 3: Storage Pending Disposal

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure containers are sealed to prevent leaks or spills.

Step 4: Final Disposal

  • Arrange for pickup and disposal by your institution's licensed hazardous waste management provider.

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol: High-Throughput Screening for mPTP Inhibitors

The identification of this compound was the result of a high-throughput screen using cryopreserved mitochondria. This approach allows for the rapid testing of large compound libraries.

Key Methodological Steps:

  • Mitochondrial Isolation and Cryopreservation: Functionally active mitochondria are isolated from tissues or cells and cryopreserved in large batches to ensure consistency across experiments.

  • Calcium-Induced Swelling Assay: Cryopreserved mitochondria are thawed and energized. The addition of a calcium bolus induces the opening of the mPTP, leading to mitochondrial swelling.

  • High-Throughput Screening: Test compounds, such as this compound, are added to the mitochondrial suspension prior to the calcium challenge.

  • Data Acquisition: Mitochondrial swelling is measured as a decrease in light absorbance at 540 nm over time.

  • Hit Identification: Compounds that inhibit the calcium-induced decrease in absorbance are identified as potential mPTP inhibitors.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following logical workflow diagram is provided.

G This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_final Final Disposal Unused_Solid Unused this compound (Solid) Solid_Waste_Container Solid Chemical Waste Container Unused_Solid->Solid_Waste_Container Contaminated_Solids Contaminated Solids (Gloves, Tubes, etc.) Contaminated_Solids->Solid_Waste_Container Liquid_Solution This compound in DMSO Solution Liquid_Waste_Container Liquid Chemical Waste Container Liquid_Solution->Liquid_Waste_Container Licensed_Disposal Licensed Hazardous Waste Disposal Solid_Waste_Container->Licensed_Disposal Label & Store Securely Liquid_Waste_Container->Licensed_Disposal Label & Store Securely

A flowchart illustrating the proper segregation and disposal pathway for this compound waste.

By adhering to these safety and disposal protocols, researchers can continue to utilize valuable chemical tools like this compound while maintaining a high standard of laboratory safety and environmental responsibility.

References

Personal protective equipment for handling ER-000444793

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides immediate, essential safety protocols and logistical information for the handling and disposal of ER-000444793, a potent, cell-permeable inhibitor of the mitochondrial permeability transition pore (mPTP). Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This information is based on the general safety data sheets provided by suppliers for laboratory chemicals.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or in poorly ventilated areas.To prevent inhalation of dust or aerosols.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Safe Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or aerosols.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Protect from light.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal procedures. Unused material should be treated as chemical waste.

Experimental Protocol: Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on the mPTP opening, a common application for this compound.

1. Isolation of Mitochondria:

  • Isolate mitochondria from cultured cells or animal tissue using differential centrifugation.
  • Resuspend the final mitochondrial pellet in an appropriate assay buffer.

2. Measurement of Mitochondrial Swelling:

  • Mitochondrial swelling, an indicator of mPTP opening, can be measured by monitoring the decrease in light absorbance at 540 nm.
  • Pre-incubate isolated mitochondria with various concentrations of this compound or vehicle control.
  • Induce mPTP opening using a calcium challenge.
  • Monitor the change in absorbance over time using a spectrophotometer.

3. Data Analysis:

  • Calculate the rate of mitochondrial swelling for each condition.
  • Determine the IC50 value of this compound by plotting the inhibition of swelling against the log concentration of the compound.

Safe Handling and Disposal Workflow

G Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE: Lab Coat, Gloves, Safety Glasses b Work in a well-ventilated area (e.g., fume hood) a->b c Weigh and prepare stock solutions b->c d Perform experiment c->d e Decontaminate work surfaces d->e f Dispose of waste in designated chemical waste containers e->f g Remove PPE f->g h Wash hands thoroughly g->h

Caption: Workflow for the safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.